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Aplysiatoxin

Cat. No.: B1259571
M. Wt: 671.6 g/mol
InChI Key: RHJPBGWFGOAEID-BEDNPZBZSA-N
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Description

Aplysiatoxin is a natural alkyl phenol polyketide initially isolated from the marine mollusk Stylocheilus longicauda and later identified as a secondary metabolite produced by several species of cyanobacteria, including Moorea producens (formerly Lyngbya majuscula ), Oscillatoria , and Trichodesmium erythraeum . As a potent activator of Protein Kinase C (PKC), it acts as a molecular mimic of diacylglycerol (DAG), making it an invaluable pharmacological tool for studying PKC-mediated signal transduction pathways . This mechanism underlies its dual role in scientific research. Historically, this compound is recognized as a potent tumor promoter, and it has been extensively used to model carcinogenesis and investigate multistage cancer development . Conversely, recent research has explored synthetic analogues of this compound, which exhibit promising anti-cancer properties with a mode of action similar to bryostatin-1, positioning them as potential leads for novel chemotherapeutic agents . Beyond oncology, studies indicate that this compound and its derivatives can induce the expression of latent HIV-1 provirus, suggesting potential utility in "shock and kill" strategies for HIV cure research . Other reported activities include anti-Chikungunya effects and modulation of potassium ion channels . In its natural environment, this compound functions as a defensive cyanotoxin, protecting the producing organisms from predation. Human exposure to this compound, often through contact with algal blooms, is associated with severe contact dermatitis and "swimmer's itch" . It has also been implicated in cases of seafood poisoning, causing gastrointestinal symptoms such as diarrhea, nausea, and vomiting . Researchers can utilize this compound for studies in cell biology, toxicology, and drug discovery. The compound is offered as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47BrO10 B1259571 Aplysiatoxin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H47BrO10

Molecular Weight

671.6 g/mol

IUPAC Name

(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

InChI

InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1

InChI Key

RHJPBGWFGOAEID-BEDNPZBZSA-N

Isomeric SMILES

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C

Canonical SMILES

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C

Synonyms

aplysiatoxin

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery of Aplysiatoxin from Marine Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, biological activity, and experimental evaluation of aplysiatoxin, a potent bioactive compound originating from marine cyanobacteria. It is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and data presented for comparative analysis.

Introduction: The Rise of Marine Cyanobacteria as a Source of Bioactive Compounds

Marine cyanobacteria, often referred to as blue-green algae, are a prolific source of structurally diverse and biologically active secondary metabolites. These microorganisms have evolved complex biochemical pathways to produce compounds for defense, communication, and survival in competitive marine environments. Over the past few decades, interest in these natural products has surged within the scientific community, leading to the discovery of numerous compounds with significant potential for drug development, including toxins, anti-cancer agents, and anti-inflammatory molecules. Among these is this compound (ATX), a powerful toxin whose discovery has paved the way for a deeper understanding of key cellular signaling pathways.

Discovery and Isolation of this compound

This compound was first identified in the 1970s not from cyanobacteria, but from the sea hare Stylocheilus longicauda.[1] This marine mollusk was observed to cause skin inflammation, and investigation of its digestive glands led to the isolation of the causative agent, this compound.[1] Subsequent research revealed that the sea hare was not the producer of the toxin but rather accumulated it through its diet. The true source was traced back to the marine cyanobacteria on which it feeds.[1][2]

Several species of filamentous marine cyanobacteria are now known to produce this compound and its derivatives. These primarily include species from the genera Moorea (formerly Lyngbya), Oscillatoria, and Schizothrix.[1][3] These cyanobacteria can form extensive blooms in tropical and subtropical waters, and contact with these blooms has been associated with severe dermatitis in swimmers.[1][2]

Experimental Protocol: Extraction and Isolation of this compound from Lyngbya sp.

The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound derivatives.[1][4][5][6]

Objective: To extract and purify this compound from a freeze-dried biomass of a producing cyanobacterium, such as Lyngbya sp.

Materials:

  • Freeze-dried Lyngbya sp. biomass

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • The freeze-dried cyanobacterial biomass is exhaustively extracted with a 2:1 mixture of CH₂Cl₂:MeOH at room temperature.

    • The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in 90% aqueous MeOH and partitioned against hexane to remove nonpolar lipids.

    • The aqueous MeOH fraction is then diluted with water to 50% MeOH and partitioned against EtOAc.

    • The EtOAc layer, containing this compound and its analogs, is collected and dried under reduced pressure.

  • Chromatographic Purification:

    • Silica Gel Chromatography: The dried EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of EtOAc. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Chromatography: Fractions containing compounds of interest are pooled and further purified using a Sephadex LH-20 column with MeOH as the mobile phase to separate compounds based on size.

    • Reverse-Phase HPLC: Final purification is achieved by reverse-phase HPLC on a C18 column. A gradient of ACN in H₂O is commonly used as the mobile phase. The elution is monitored by UV detection, and pure compounds are collected.

  • Compound Verification:

    • The purity and identity of the isolated this compound are confirmed using spectroscopic methods, including High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]

G cluster_extraction Extraction & Partitioning cluster_purification Purification A Freeze-Dried Cyanobacteria (e.g., Lyngbya sp.) B Extract with CH₂Cl₂/MeOH A->B C Crude Extract B->C D Partitioning (Hexane vs. 90% MeOH) C->D E Partitioning (EtOAc vs. 50% MeOH) D->E F EtOAc Fraction (this compound Enriched) E->F G Silica Gel Chromatography F->G Load onto Column H Sephadex LH-20 G->H I Reverse-Phase HPLC H->I J Pure this compound I->J

Figure 1: Workflow for this compound Isolation (Max Width: 760px)

Biological Activity and Mechanism of Action

This compound is renowned for its potent biological activities, which primarily stem from its ability to activate protein kinase C (PKC), a critical enzyme family in intracellular signal transduction.[8][9]

Protein Kinase C (PKC) Activation

The PKC family of serine/threonine kinases plays a crucial role in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[10][11] These enzymes are typically activated by second messengers like diacylglycerol (DAG) and calcium ions (Ca²⁺).[11] this compound and other tumor promoters, such as phorbol (B1677699) esters, mimic the action of DAG, binding to the C1 domain of conventional and novel PKC isozymes.[10][12] This binding locks PKC in an open, active conformation, leading to its persistent activation and subsequent downstream signaling events.[13] This prolonged activation often results in the downregulation of PKC isozymes, which can have profound effects on cellular function.[13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates ER Endoplasmic Reticulum IP3->ER Binds Receptor PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca Ca²⁺ Ca->PKC_active Activates Response Cellular Response (Proliferation, Inflammation, etc.) Downstream->Response ATX This compound ATX->PKC_active Mimics DAG, Potently Activates Receptor GPCR/RTK Receptor->PLC Signal ER->Ca Release

Figure 2: this compound and the PKC Signaling Pathway (Max Width: 760px)
Diverse Biological Effects

The potent activation of PKC by this compound leads to a spectrum of biological effects:

  • Tumor Promotion: this compound is a well-documented tumor promoter. Its persistent activation of PKC can disrupt normal cellular growth control, leading to the proliferation of initiated cells.[2][9]

  • Inflammatory and Irritant Properties: As a dermatotoxin, this compound causes significant skin irritation and inflammation, which is the basis for "swimmer's itch" associated with cyanobacterial blooms.[2][3]

  • Antiproliferative and Cytotoxic Activity: Paradoxically, despite being a tumor promoter, this compound also exhibits potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][10] This dual activity has made it a fascinating subject for cancer research.

  • Ion Channel Modulation: Recent studies have shown that this compound derivatives can act as potent blockers of potassium channels, such as Kv1.5, suggesting potential applications in treating conditions like atrial tachyarrhythmias.[1][14][15]

Quantitative Data on this compound and Derivatives

The biological activity of this compound and its naturally occurring and synthetic analogs has been quantified in various assays. The following table summarizes key findings from the literature.

CompoundAssay TypeCell Line / TargetActivity (IC₅₀ / Kᵢ)Reference
Debromothis compoundBrine Shrimp ToxicityArtemia salina0.34 ± 0.036 µM[1][4]
Neo-debromothis compound GKv1.5 Channel Block-1.79 ± 0.22 µM[1][16]
Neo-debromothis compound HKv1.5 Channel Block-1.46 ± 0.14 µM[1][16]
Oscillatoxin EKv1.5 Channel Block-0.79 ± 0.032 µM[14][15]
Debromothis compoundKv1.5 Channel Block-1.28 ± 0.080 µM[14]
Oscillatoxin DKv1.5 Channel Block-1.47 ± 0.138 µM[14]
Debromothis compound (DAT)PKCδ-C1B Binding Affinity-Kᵢ = 16 nM[12]
Neo-debromothis compound IKv1.5 Channel Block-2.59 ± 0.37 µM[7]
Neo-debromothis compound JKv1.5 Channel Block-1.64 ± 0.15 µM[7]

Key Experimental Protocols

Protocol: Cell Viability (Cytotoxicity) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HepG2, L1210).

Principle: Colorimetric assays like the MTT or CCK-8 assay are commonly used. Viable cells with active metabolism convert a substrate (e.g., a tetrazolium salt) into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CCK-8 (Cell Counting Kit-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[17]

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To measure the ability of this compound to activate PKC by quantifying the phosphorylation of a specific substrate.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) to a specific PKC peptide substrate. The amount of incorporated radioactivity is proportional to PKC activity.

Materials:

  • Purified PKC isozyme

  • PKC substrate peptide (e.g., a peptide containing the R-X-X-S/T motif)

  • This compound

  • Lipid activator (e.g., phosphatidylserine/diacylglycerol vesicles)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1-2 mM DTT)

  • Calcium chloride (CaCl₂) or EGTA (for cPKCs or nPKCs, respectively)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid wash solution

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay buffer

    • Lipid activator (sonicate immediately before use)

    • PKC substrate peptide

    • This compound (or vehicle control)

    • Purified PKC enzyme

  • Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP mixture. The final ATP concentration should be around 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 5-10 minutes, ensuring the measurement is within the linear range of the reaction.

  • Stop Reaction and Spotting: Terminate the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper square. The paper binds the phosphorylated peptide.

  • Washing:

    • Wash the P81 paper squares multiple times (e.g., 3-4 times for 5 minutes each) in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the paper.

  • Quantification:

    • Place the dried paper square into a scintillation vial, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Compare the CPM of samples containing this compound to control samples (without activator) to determine the fold-activation of PKC.[18][19]

Conclusion and Future Directions

The discovery of this compound from marine cyanobacteria has been a landmark in natural products research. It not only unveiled a potent toxin responsible for ecological and human health concerns but also provided a powerful chemical tool for dissecting the complex roles of the protein kinase C signaling pathway. While the inherent toxicity and tumor-promoting activity of this compound itself limit its therapeutic use, it remains a crucial lead compound.[10] Current research focuses on designing and synthesizing simplified, non-toxic analogs of this compound.[8][10][12] These efforts aim to separate the antiproliferative and pro-apoptotic activities from the undesirable tumor-promoting effects, potentially leading to new classes of therapeutics for cancer and other diseases where PKC modulation is beneficial.[13][20] The ongoing exploration of marine cyanobacteria promises the discovery of more novel this compound derivatives, further enriching our understanding of PKC pharmacology and offering new avenues for drug development.[1][21]

References

A Technical Guide to the Isolation of Aplysiatoxin from the Sea Hare Stylocheilus longicauda

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxin is a potent cyanotoxin known for its inflammatory and tumor-promoting activities.[1][2] First identified in the sea hare Stylocheilus longicauda, it was later discovered that the toxin is not produced by the mollusk itself but is sequestered from its diet of marine cyanobacteria, such as species of Lyngbya (now often classified as Moorea)[3][4][5][6]. This compound and its derivatives are powerful activators of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways.[1][2] This potent biological activity makes this compound a valuable molecular probe for studying PKC-mediated pathways and a lead compound for potential therapeutic development, despite its inherent toxicity.

This guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound from its primary biological source, the sea hare Stylocheilus longicauda. It details the collection of the organism, experimental protocols for extraction and purification, and the analytical techniques used for structural elucidation.

Biological Source: Stylocheilus longicauda

Stylocheilus longicauda, commonly known as the blue-ring or lemon sea hare, is a marine opisthobranch gastropod mollusk.[7] It has a circumtropical distribution and is often found on drifting seaweed or other floating debris in the open ocean.[8][9] The animal's coloration can range from bright yellow to green, typically adorned with pale blue and bright orange ocelli, which may serve as a warning signal to predators.[10] For the purpose of natural product isolation, specimens are collected from their marine habitats, often found attached to floating algae.[8]

Experimental Protocols

The isolation of this compound from Stylocheilus longicauda is a multi-step process involving solvent extraction followed by sequential chromatographic purification. The protocols described below are synthesized from methodologies reported in the literature.[4][11]

Extraction
  • Sample Preparation : Approximately 50 kg of collected Stylocheilus longicauda specimens are freeze-dried to remove water content. The dried biomass is then ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction : The powdered biomass is exhaustively extracted with an organic solvent. Dichloromethane (B109758) (CH₂Cl₂) is commonly used for this purpose. The extraction is typically performed at room temperature with continuous stirring for 24-48 hours. This process is repeated multiple times (e.g., 3-4 times) to ensure complete extraction of the lipophilic compounds, including this compound.

  • Concentration : The resulting dichloromethane extracts are combined and concentrated under reduced pressure using a rotary evaporator. This yields a viscous, oily crude extract, which contains a complex mixture of lipids, pigments, and secondary metabolites.[6]

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound and its derivatives from other components.

  • Vacuum Liquid Chromatography (VLC) : The crude extract is first fractionated using VLC on a silica (B1680970) gel column. The column is eluted with a stepwise gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity with ethyl acetate (B1210297) and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

  • Octadecyl Silica Gel (ODS) Chromatography : Fractions from VLC that show activity or contain compounds with the expected TLC profile are pooled, concentrated, and further purified on an ODS column. This reversed-phase chromatography step separates compounds based on their hydrophobicity, using a gradient of decreasingly polar solvents (e.g., methanol/water mixtures).

  • High-Performance Liquid Chromatography (HPLC) : The final purification step is typically performed using reversed-phase HPLC (RP-HPLC) on a C18 column.[11] This provides high-resolution separation, allowing for the isolation of pure this compound and its various analogues, such as debromothis compound.[3][11] An isocratic or gradient elution system with solvents like acetonitrile/water or methanol/water is employed, and the effluent is monitored with a UV detector.

Below is a workflow diagram illustrating the isolation and purification process.

G cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification Cascade A Collection of Stylocheilus longicauda B Freeze-Drying & Grinding A->B C Dichloromethane Extraction B->C D Concentration (Rotary Evaporation) C->D E Crude Oily Extract D->E F Vacuum Liquid Chromatography (VLC) E->F G ODS Chromatography F->G H Reversed-Phase HPLC (C18) G->H I Pure this compound Derivatives H->I

Workflow for the isolation of this compound.
Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[4][11]

Data Presentation

The purification process yields several this compound derivatives. The quantities obtained depend on the initial biomass and the specific population of Stylocheilus longicauda, which reflects their diet.

Table 1: Example Yields of this compound Derivatives from Lyngbya sp. (Note: Data is from the cyanobacterial source, reflecting the ultimate origin of the compounds found in the sea hare)

Compound NameYield (mg)Reference
neo-debromothis compound G3.6[4][5]
neo-debromothis compound H4.3[4][5]

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for an this compound Derivative (neo-debromothis compound D in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)Reference
1--[11]
2--[11]
3211.6-[11]
440.43.29[11]
5--[11]
10--[11]
11--[11]
21--[11]
22--[11]
24-1.25 (d)[11]
Me-21-0.89 (d)[11]
Me-22-0.75 (d)[11]
OMe-3.27 (s)[11]

Mechanism of Action: Protein Kinase C Activation

This compound is a potent tumor promoter primarily because it mimics diacylglycerol (DAG), the endogenous activator of most protein kinase C (PKC) isozymes.[1] By binding to the C1 domain of PKC, this compound induces a conformational change that activates the kinase, leading to the phosphorylation of downstream substrate proteins. This activation can trigger a wide array of cellular responses, including cell proliferation, inflammation, and apoptosis, depending on the specific PKC isozyme and cell type.[1][13]

The diagram below illustrates the activation of Protein Kinase C by this compound.

G cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response PKC_inactive Inactive PKC (Cytosolic) PKC_active Active PKC (Membrane-Bound) PKC_inactive->PKC_active Translocation & Activation Substrate Target Protein PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Target Protein Substrate->Phospho_Substrate Response Cell Proliferation, Inflammation, etc. Phospho_Substrate->Response This compound This compound This compound->PKC_inactive Binds to C1 Domain

This compound-mediated activation of Protein Kinase C (PKC).

Conclusion

The isolation of this compound from Stylocheilus longicauda provides a fascinating example of chemical ecology, where a marine mollusk sequesters potent toxins from its diet for defense. The process, while challenging, utilizes standard natural product chemistry techniques, including large-scale extraction and multi-step chromatographic purification. The resulting pure compounds are invaluable tools for biomedical research, particularly for investigating the complex roles of PKC signaling in health and disease. The methodologies outlined in this guide provide a framework for researchers aiming to isolate and study this and other biologically active marine natural products.

References

Aplysiatoxin and Debromoaplysiatoxin: A Technical Guide to Potent Marine-Derived Modulators of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysiatoxin (ATX) and its derivative, debromothis compound (B1238331) (DAT), are potent toxins originally isolated from the sea hare Stylocheilus longicauda and subsequently identified as secondary metabolites of marine cyanobacteria, such as Lyngbya majuscula. These phenolic bislactones are powerful scientific tools and complex drug discovery leads due to their profound biological activities.[1] They are potent tumor promoters but also exhibit anti-proliferative and cytotoxic effects against various cancer cell lines.[2][3] The primary mechanism of action for both compounds is the high-affinity binding to and activation of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction pathways.[4][5] This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanism of action of this compound and debromothis compound, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound and debromothis compound are structurally complex polyketides. The key structural difference between the two is the presence of a bromine atom on the phenolic ring of this compound, which is absent in debromothis compound.[1] This seemingly minor structural change has significant implications for some of their biological activities.

PropertyThis compoundDebromothis compound
Molecular Formula C₃₂H₄₇BrO₁₀C₃₂H₄₈O₁₀
Molar Mass 671.61 g/mol 592.72 g/mol
Core Structure Phenolic BislactonePhenolic Bislactone
Natural Source Cyanobacteria (Lyngbya, Moorea, Schizothrix spp.)Cyanobacteria (Lyngbya, Moorea, Schizothrix spp.)

Biological Activities and Mechanism of Action

The biological effects of ATX and DAT are pleiotropic, stemming from their ability to act as potent agonists of protein kinase C (PKC) isozymes.

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play a crucial role in regulating cell growth, differentiation, apoptosis, and inflammation. These enzymes are physiologically activated by the second messenger diacylglycerol (DAG). Aplysiatoxins mimic DAG, binding with high affinity to the C1 domain of conventional and novel PKC isozymes, causing their potent activation.[2] This activation is central to their tumor-promoting capabilities.[5] Molecular modeling and structure-activity studies suggest that the binding is stabilized by a network of hydrogen bonds between the toxin and the PKCδ C1B domain.[4] Specifically, the carbonyl group at position 27, the hydroxyl group at position 30, and the phenolic hydroxyl group are predicted to be key interaction points.[4]

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_downstream Downstream Cellular Response PKC PKC (inactive) PKC_active PKC (active) PKC->PKC_active Conformational Change Proliferation Cell Proliferation PKC_active->Proliferation Inflammation Inflammation PKC_active->Inflammation TumorPromotion Tumor Promotion PKC_active->TumorPromotion Apoptosis Apoptosis / Anti-proliferation (Context-Dependent) PKC_active->Apoptosis ATX This compound or Debromothis compound ATX->PKC Binds to C1 Domain

Figure 1: this compound/Debromothis compound Signaling Pathway via PKC Activation.

Tumor Promotion and Anti-Proliferative Duality

While renowned as potent tumor promoters, ATX and DAT also exhibit anti-proliferative and cytotoxic activity against various cancer cell lines.[2] This dual nature is context-dependent, relying on the specific PKC isozymes expressed in a given cell type, the concentration of the toxin, and the duration of exposure. For instance, while promoting growth in some contexts, sustained PKC activation by these compounds can also trigger apoptosis or cell cycle arrest in others, making their simplified, non-tumor-promoting analogs attractive candidates for anti-cancer drug development.[6]

Other Biological Activities
  • Dermatotoxicity: Aplysiatoxins are the causative agents of "seaweed dermatitis" or "swimmer's itch," characterized by painful skin irritation, erythema, and blisters upon contact.[2]

  • Ion Channel Modulation: Certain this compound derivatives have been shown to be potent inhibitors of the voltage-gated potassium channel Kv1.5, suggesting a potential therapeutic application in atrial fibrillation.[2][3]

Quantitative Biological Data

The biological activities of aplysiatoxins have been quantified in various assays. The tables below summarize key findings.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cell Lines

Compound Cell Line Assay Type IC₅₀ Value Reference
Debromothis compound HeLa (Cervical Cancer) Cytotoxicity 3.03 µM [2]
Neo-debromothis compound J SW480 (Colon Cancer) Cell Viability < 20 µM (cell viability <20%) [2]
Neo-debromothis compound J SGC7901 (Gastric Cancer) Cell Viability < 20 µM (cell viability <20%) [2]
Neo-debromothis compound J LoVo (Colorectal Cancer) Cell Viability < 20 µM (cell viability <20%) [2]
Neo-debromothis compound J PC-9 (Lung Cancer) Cell Viability < 20 µM (cell viability <20%) [2]
Neo-debromothis compound I SW480 (Colon Cancer) Cell Viability 21.14 ± 2.20 µM [2]

| Debromothis compound | Brine Shrimp (A. salina) | Lethality | 0.34 ± 0.036 µM |[7] |

Table 2: Kv1.5 Potassium Channel Inhibition by this compound Derivatives

Compound IC₅₀ Value Reference
Debromothis compound 1.28 ± 0.08 µM [3]
Oscillatoxin E 0.79 ± 0.032 µM [3]
Oscillatoxin F 1.47 ± 0.138 µM [3]
Neo-debromothis compound I 2.59 ± 0.37 µM [2]

| Neo-debromothis compound J | 1.64 ± 0.15 µM |[2] |

Experimental Protocols

Isolation and Purification from Cyanobacteria

This protocol is adapted from methodologies for isolating this compound derivatives from Lyngbya sp..

Isolation_Workflow start Freeze-dried, powdered cyanobacterium sample (e.g., 150g) extraction Liquid-Liquid Extraction (CH₂Cl₂/MeOH, 1:1 v/v) start->extraction partition Partitioning (MeOH/H₂O vs. CH₂Cl₂) extraction->partition crude_extract Crude CH₂Cl₂ Extract partition->crude_extract vlc Vacuum Liquid Chromatography (VLC) (Silica Gel, PE/EtOAc gradient) crude_extract->vlc subfractions Subfractions F.A - F.G vlc->subfractions rp_ods Reversed-Phase Chromatography (ODS) (MeCN/H₂O gradient) subfractions->rp_ods final_fractions Final Subfractions rp_ods->final_fractions hplc Final Purification (e.g., HPLC) final_fractions->hplc end Purified this compound Derivatives hplc->end

Figure 2: General Workflow for Isolation and Purification of Aplysiatoxins.

Methodology:

  • Extraction: The freeze-dried and powdered cyanobacterial biomass (e.g., 150 g) is extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

  • Partitioning: The resulting extract is suspended in a 9:1 (v/v) mixture of MeOH/H₂O and partitioned against CH₂Cl₂ (3x). The CH₂Cl₂ layers are combined to yield the crude extract.

  • Initial Fractionation (VLC): The crude extract is subjected to vacuum liquid chromatography (VLC) over a silica (B1680970) gel stationary phase, using a solvent gradient of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) to yield several subfractions.

  • Secondary Fractionation (ODS): Promising subfractions are further separated by reversed-phase chromatography on octadecylsilyl (ODS) silica, using a water/acetonitrile (MeCN) gradient.

  • Final Purification: Final purification of individual compounds is typically achieved using high-performance liquid chromatography (HPLC).

Cytotoxicity (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of aplysiatoxins on adherent cancer cell lines.

MTT_Assay_Workflow start Start: Cancer Cell Line Culture seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate (24h) Allow cells to attach seed->incubate1 treat 3. Compound Treatment Add serial dilutions of this compound/Debromothis compound incubate1->treat incubate2 4. Incubate (e.g., 48-72h) treat->incubate2 mtt_add 5. Add MTT Reagent (e.g., 5 mg/mL) to each well incubate2->mtt_add incubate3 6. Incubate (2-4h) Allow formazan (B1609692) crystal formation mtt_add->incubate3 solubilize 7. Solubilize Crystals Add solubilization buffer (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (e.g., at 570 nm) with a microplate reader solubilize->read analyze 9. Data Analysis Calculate % viability and IC₅₀ value read->analyze

Figure 3: Workflow for a standard MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength appropriate for formazan (typically ~570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a general biochemical method to measure PKC activation by immunoprecipitation and in vitro kinase assay.[9]

Methodology:

  • Cell Treatment: Culture appropriate cells (e.g., COS-7, Jurkat) and treat with the test compound (this compound or debromothis compound) for a specified time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to a PKC isozyme (e.g., PKCδ) and protein A/G-agarose beads to pull down the target kinase.

  • Kinase Reaction: Wash the immunoprecipitated beads to remove non-specific proteins. Resuspend the beads in a kinase assay buffer containing a PKC substrate (e.g., myelin basic protein or a specific peptide) and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and detect the radiolabeled, phosphorylated substrate via autoradiography.

  • Analysis: Quantify the band intensity to determine the level of PKC activity relative to control samples.

Conclusion

This compound and debromothis compound remain compounds of significant scientific interest. Their ability to potently activate PKC makes them invaluable tools for dissecting cellular signaling pathways. While their inherent tumor-promoting activity poses a challenge for direct therapeutic use, it also provides a critical pharmacophore model. The dual anti-proliferative activity highlights the complex, context-dependent outcomes of PKC activation. Future research, particularly in the development of simplified, synthetically accessible analogs that retain the anti-proliferative properties without the tumor-promoting effects, holds significant promise for the development of novel therapeutics for cancer and other diseases.

References

The Intricate Architecture of Marine Toxins: A Technical Guide to the Structure Elucidation of Novel Aplysiatoxin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide offering an in-depth exploration of the structure elucidation of novel aplysiatoxin analogues has been compiled for researchers, scientists, and drug development professionals. This whitepaper details the sophisticated methodologies employed to isolate, characterize, and understand the complex molecular structures of these potent marine-derived compounds. With a focus on data clarity and reproducibility, this guide serves as a critical resource for advancing the fields of natural product chemistry and pharmacology.

Aplysiatoxins, a class of potent cyanotoxins, and their analogues are of significant interest to the scientific community due to their diverse biological activities, which range from tumor promotion to potential therapeutic applications, including anti-cancer properties and ion channel inhibition.[1][2][3] The structural diversity of these compounds, often originating from marine cyanobacteria such as Lyngbya sp., presents a formidable challenge in their isolation and characterization.[4][5][6][7]

This guide provides a meticulous overview of the experimental protocols essential for the structure elucidation of these novel analogues. It emphasizes a multi-faceted approach that combines modern chromatographic techniques for isolation with advanced spectroscopic methods for structural determination.

Experimental Protocols

Isolation and Purification of this compound Analogues

The initial step in the study of novel this compound analogues is their isolation from the source organism, typically marine cyanobacteria. The following is a generalized protocol based on successful reported methods.[5][8]

  • Extraction: Freeze-dried cyanobacterial biomass is subjected to liquid-liquid extraction with organic solvents of increasing polarity. A common sequence involves an initial extraction with a mixture of dichloromethane (B109758) and methanol (B129727), followed by partitioning between n-hexane and aqueous methanol to separate lipids and other nonpolar components.

  • Preliminary Fractionation: The resulting crude extract is fractionated using techniques such as Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel or octadecyl silica gel (ODS).[6] This step separates the complex mixture into several less complex fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing promising biological activity or unique chemical profiles are further purified by reversed-phase HPLC (RP-HPLC).[6] A C18 column is commonly employed with a gradient elution system, typically involving water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Multiple rounds of HPLC purification may be necessary to obtain pure compounds.

Structure Elucidation

Once a novel analogue is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound by providing a highly accurate mass measurement.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is the cornerstone of structure elucidation.

    • 1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.[4][6]

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons within a spin system.[4]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the carbon skeleton.[4]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[4]

  • Advanced Computational Methods: For determining the absolute configuration of stereocenters, experimental NMR data is often compared with data calculated for possible stereoisomers using methods like Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations and DP4+ analysis.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data for several recently discovered novel this compound analogues.

CompoundMolecular FormulaHRESIMS [M+Na]⁺ (Observed/Calculated)Source OrganismReference
Neo-debromothis compound GC₃₂H₄₆O₁₀613.2984 / 613.2989Lyngbya sp.[5]
Neo-debromothis compound HC₃₂H₄₄O₁₀-Lyngbya sp.[5]
Neo-debromothis compound IC₂₇H₄₀O₇499.2668 / 499.2672Lyngbya sp.[4]
Neo-debromothis compound JC₃₂H₄₆O₁₁629.2938 / 629.2938Lyngbya sp.[4]
Oscillatoxin IC₃₂H₄₃BrO₈-Moorea producens[2]

Table 1: Molecular Formula and Mass Spectrometry Data of Novel this compound Analogues.

CompoundKv1.5 K⁺ Channel Inhibition IC₅₀ (µM)Cytotoxicity (Cell Line) IC₅₀ (µM)Reference
Neo-debromothis compound G1.79 ± 0.22Not reported[5]
Neo-debromothis compound H1.46 ± 0.14Not reported[5]
Neo-debromothis compound I2.59 ± 0.3721.14 ± 2.20 (SW480)[4]
Neo-debromothis compound J1.64 ± 0.15Stronger than Neo-I (various)[4]
Oscillatoxin E0.79 ± 0.032Not reported[6]
Debromothis compound1.28 ± 0.0800.34 ± 0.036 (Brine Shrimp)[6][7]

Table 2: Biological Activity of Novel and Known this compound Analogues.

Visualizing the Workflow and Biological Pathways

To further clarify the intricate processes involved in the research of this compound analogues, the following diagrams illustrate the general experimental workflow and a key signaling pathway affected by these compounds.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation cluster_bioactivity Biological Evaluation collection Marine Cyanobacteria (e.g., Lyngbya sp.) preparation Freeze-Drying & Grinding collection->preparation extraction Solvent Extraction (DCM/MeOH) preparation->extraction fractionation Vacuum Liquid Chromatography (VLC) extraction->fractionation hplc Reversed-Phase HPLC fractionation->hplc pure_compound Isolated Novel Analogue hplc->pure_compound ms HRESIMS (Molecular Formula) pure_compound->ms nmr 1D & 2D NMR (Connectivity & Stereochemistry) pure_compound->nmr ion_channel Ion Channel Assays (e.g., Kv1.5) pure_compound->ion_channel cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) pure_compound->cytotoxicity computation Computational Analysis (Absolute Configuration) nmr->computation

General workflow for the isolation and characterization of novel this compound analogues.

Aplysiatoxins are well-known activators of Protein Kinase C (PKC), a key enzyme in cellular signaling.[1] The activation of PKC can trigger a cascade of downstream events, influencing cell growth, differentiation, and apoptosis.

pkc_signaling_pathway cluster_cellular_response Cellular Responses This compound This compound Analogue pkc Protein Kinase C (PKC) This compound->pkc Activation downstream Downstream Effectors (e.g., MAPK, NF-κB) pkc->downstream Phosphorylation Cascade proliferation Cell Proliferation downstream->proliferation apoptosis Apoptosis downstream->apoptosis inflammation Inflammation downstream->inflammation

Simplified signaling pathway of this compound-mediated PKC activation.

This technical guide consolidates current knowledge and methodologies, providing a foundational resource for the ongoing discovery and development of novel marine-derived compounds. The detailed protocols and data summaries are intended to facilitate further research into the therapeutic potential of this compound analogues.

References

Aplysiatoxin's Mechanism of Action on Protein Kinase C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxin is a potent cyanotoxin produced by several species of cyanobacteria.[1][2] It is a well-established tumor promoter and a powerful activator of the protein kinase C (PKC) family of serine/threonine kinases.[1][2] The profound biological effects of this compound are primarily mediated through its interaction with and subsequent activation of PKC isozymes, making the elucidation of this mechanism critical for understanding its toxicological profile and for its potential application in the development of novel therapeutics.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on protein kinase C, focusing on the molecular interactions, downstream signaling consequences, and the experimental methodologies used to study these processes.

Protein kinase C is a family of enzymes that play a crucial role in a variety of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5] The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isozymes.[6] this compound, like the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters, primarily targets the conventional and novel PKC isozymes.[3]

Molecular Mechanism of this compound Action on PKC

The activation of conventional and novel PKC isozymes by this compound involves a direct binding event to a specific regulatory domain, leading to a conformational change that relieves autoinhibition and initiates the kinase activity.

Binding to the C1 Domain

The regulatory region of conventional and novel PKC isozymes contains two tandem cysteine-rich domains, C1a and C1b, which serve as the binding sites for DAG and phorbol esters.[4] this compound mimics the function of DAG and binds to these C1 domains.[3][7] Molecular modeling and structure-activity relationship studies of this compound and its analogs have indicated that the dihydroxyvaleryl moiety of these molecules is a key recognition domain, forming hydrogen bonds with the PKCδ C1B domain.[8] The interaction is further stabilized by hydrophobic and van der Waals forces.

Conformational Changes and PKC Activation

In its inactive state, the pseudosubstrate region of PKC binds to the active site of the kinase domain, preventing substrate phosphorylation.[4] The binding of this compound to the C1 domain, in conjunction with membrane phospholipids, induces a significant conformational change in the PKC molecule. This change causes the pseudosubstrate to be released from the active site, thereby activating the kinase and allowing it to phosphorylate its downstream targets.[3] Notably, this compound can activate PKC at nanomolar concentrations, and this activation can occur in the absence of added calcium, which is typically required for the activation of conventional PKC isozymes.

Quantitative Data

While specific binding affinity (Kd) and activation constant (AC50) values for this compound across a range of PKC isozymes are not extensively documented in recent literature, studies on its close analog, debromothis compound (B1238331), and other synthetic analogs provide insight into its high affinity. The available quantitative data for this compound derivatives are summarized below. It is important to note that these values are for analogs and may not directly reflect the binding and activation parameters of this compound itself.

CompoundTargetParameterValueReference
10-Methyl-aplog-1 (Debromothis compound analog)PKCδ-C1BKdHigh Affinity (Specific value not provided)[9]
Neo-debromothis compound IKv1.5 ChannelIC502.59 ± 0.37 μM[8]
Neo-debromothis compound JKv1.5 ChannelIC501.64 ± 0.15 μM[8]
Debromothis compoundBrine ShrimpIC500.34 ± 0.036 µM[10]

Downstream Signaling Pathways

Activation of PKC by this compound initiates a cascade of downstream signaling events that contribute to its diverse biological effects. These pathways are implicated in processes ranging from synaptic plasticity to tumorigenesis.

Key Signaling Cascades

Upon activation, PKC translocates to the plasma membrane and other cellular compartments where it phosphorylates a wide array of substrate proteins. In the context of the marine mollusk Aplysia, PKC activation is linked to synaptic plasticity and memory formation.[11][12] In mammalian cells, this compound-induced PKC activation is known to engage pathways such as the mitogen-activated protein kinase (MAPK) cascade, which plays a central role in cell proliferation and survival.[2]

The following diagram illustrates a generalized signaling pathway initiated by this compound-mediated PKC activation.

Aplysiatoxin_PKC_Signaling cluster_membrane Plasma Membrane PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Translocation Downstream_Effectors Downstream Effectors PKC_active->Downstream_Effectors Phosphorylation Membrane This compound This compound This compound->PKC_inactive Binds to C1 Domain Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effectors->Cellular_Response

Caption: this compound-induced PKC signaling pathway.

Experimental Protocols

The study of this compound's interaction with PKC involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound to activate PKC, which then phosphorylates a specific substrate.

Materials:

  • Purified recombinant PKC isozyme

  • This compound stock solution (in DMSO)

  • PKC substrate peptide (e.g., MARCKS protein-derived peptide)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, PKC substrate peptide, and phosphatidylserine/diacylglycerol vesicles (if required for the specific PKC isozyme and experimental design).

  • Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).

  • Add the purified PKC isozyme to each tube and pre-incubate for 5-10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing the paper in the stop solution.

  • Wash the phosphocellulose papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the specific activity of PKC at each this compound concentration.

The following diagram illustrates the workflow for this assay.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, Lipids) Start->Prepare_Mixture Add_this compound Add this compound (and controls) Prepare_Mixture->Add_this compound Add_PKC Add Purified PKC Add_this compound->Add_PKC Pre_Incubate Pre-incubate at 30°C Add_PKC->Pre_Incubate Add_ATP Initiate with [γ-³²P]ATP Pre_Incubate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction on Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify End End Quantify->End

Caption: Workflow for an in vitro PKC kinase activity assay.

PKC Binding Assay

This assay quantifies the binding of this compound to the C1 domain of PKC, often using a competitive binding format with a radiolabeled phorbol ester.

Materials:

  • Purified recombinant PKC isozyme or isolated C1 domain

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • This compound stock solution (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phospholipids)

  • Polyethylene glycol (PEG) solution

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a series of tubes, add the binding buffer, purified PKC, and [³H]PDBu at a fixed concentration (typically at or below its Kd).

  • Add increasing concentrations of unlabeled this compound to the tubes to compete for binding.

  • Incubate the mixture for a sufficient time to reach equilibrium at a controlled temperature (e.g., 4°C or room temperature).

  • Separate the bound from free [³H]PDBu by rapid filtration through glass fiber filters. The protein and bound ligand will be retained on the filter.

  • Wash the filters quickly with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of [³H]PDBu binding against the concentration of this compound to determine the Ki or IC50 value.

Logical Relationships in PKC Activation

The activation of PKC by this compound is a multi-step process that is dependent on the presence of specific molecular components. The logical relationship between these components is depicted in the diagram below.

PKC_Activation_Logic cluster_inputs Required Components This compound This compound Binding_Complex Ternary Complex Formation (this compound-PKC-Membrane) This compound->Binding_Complex PKC PKC (cPKC or nPKC) PKC->Binding_Complex Phospholipids Membrane Phospholipids Phospholipids->Binding_Complex Conformational_Change Conformational Change (Pseudosubstrate Release) Binding_Complex->Conformational_Change PKC_Activation PKC Activation Conformational_Change->PKC_Activation

Caption: Logical flow of this compound-mediated PKC activation.

Conclusion

This compound is a powerful tool for studying PKC signaling due to its potent and direct activation of conventional and novel PKC isozymes. Its mechanism of action, centered on binding to the C1 domain and inducing a conformational change that relieves autoinhibition, is similar to that of endogenous activators and phorbol esters. While specific quantitative binding and activation data for this compound itself remain somewhat elusive in the literature, the methodologies to obtain such data are well-established. A thorough understanding of the interaction between this compound and PKC is essential for researchers in toxicology, pharmacology, and drug development, as it provides a basis for both understanding its pathological effects and exploring its potential as a scaffold for new therapeutic agents.

References

Aplysiatoxin: A Technical Guide to a Potent PKC Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of aplysiatoxin (ATX), a potent activator of Protein Kinase C (PKC). It covers its mechanism of action, quantitative data on its activity, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

This compound (ATX) is a powerful cyanotoxin naturally produced by certain species of cyanobacteria, such as Lyngbya majuscula.[1] Historically identified as the causative agent of "swimmers' itch," ATX is a potent irritant and carcinogen.[1] Its primary mechanism of action is the powerful activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to cellular signal transduction.[2] This potent activity makes this compound a significant tumor promoter.[1][3] However, its ability to modulate PKC also positions it as a valuable research tool and a potential lead compound for the development of novel therapeutics, including anti-cancer agents.[2][4]

Mechanism of Action

This compound functions as a potent PKC activator by mimicking the action of the endogenous second messenger, diacylglycerol (DAG).[3] It binds with high affinity to the C1 domain, a cysteine-rich region found in conventional (cPKC) and novel (nPKC) PKC isozymes.[3][5]

Molecular interaction studies have revealed that the binding is specific and involves key structural features of the this compound molecule. The carbonyl group at position 27, the hydroxyl group at position 30, and the phenolic hydroxyl group at position 20 are crucial for forming intermolecular hydrogen bonds with the PKCδ C1B domain.[2] This interaction stabilizes an open, active conformation of the kinase. A remarkable feature of this compound and other activators like phorbol (B1677699) esters is their ability to activate PKC in the absence of elevated intracellular calcium, effectively substituting for the calcium requirement of conventional PKC isoforms.[6]

Quantitative Data on this compound Activity

While precise binding affinities (Kd) or activation constants (Kact) for this compound across all PKC isozymes are not comprehensively documented in a single source, its potency is well-established and often compared to the widely studied phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). The following tables summarize available quantitative data regarding its biological and PKC-related activities.

Table 1: Biological Potency of this compound and Related Compounds

CompoundIrritant Activity (ID50, nmol/ear)Ornithine Decarboxylase Induction (ED50, nmol/mouse)[3H]TPA Binding Inhibition (ID50, ng/assay)
This compound0.040.031.8
Debromothis compound0.040.031.8
12-O-Tetradecanoylphorbol-13-acetate (TPA)0.020.021.1

Data synthesized from studies on mouse skin. The potency of this compound is comparable to that of the potent tumor promoter TPA.

Table 2: PKC Binding Affinities of Standard Activators (for comparison)

CompoundPKC IsozymeKd (nM)
[3H]Phorbol 12,13-dibutyrate (PDBu)PKC-α1.6 - 2.9
PKC-β11.6 - 3.4
PKC-β22.1 - 4.2
PKC-γ18
PKC-δ4.8 - 9.0
PKC-ε11

This table provides context for the high-affinity binding typical of phorbol esters to various PKC isozymes.[7] this compound is understood to bind with similarly high, nanomolar affinity.

Signaling Pathways Modulated by this compound

Activation of PKC by this compound initiates a cascade of downstream signaling events that regulate numerous cellular processes, including gene expression, proliferation, differentiation, apoptosis, and immune responses.[8][9][10] Upon binding, PKC translocates from the cytosol to cellular membranes (plasma membrane, nuclear membrane, etc.), where it phosphorylates a wide array of substrate proteins.

G This compound-Induced PKC Signaling Pathway cluster_membrane ATX This compound (ATX) PKC_inactive Inactive PKC (Cytosol) ATX->PKC_inactive Binds to C1 Domain PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Responses (Gene Expression, Proliferation, Apoptosis, etc.) Downstream->Response Membrane

This compound binds to and activates PKC, leading to downstream substrate phosphorylation.

Experimental Protocols

This section details key methodologies for studying the interaction of this compound with PKC.

This assay quantifies the affinity of this compound for PKC by measuring its ability to compete with a radiolabeled ligand, typically [3H]phorbol 12,13-dibutyrate ([3H]PDBu).[11][12]

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), containing 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine (B164497) (PS).

    • Radioligand: [3H]PDBu at a final concentration of 5-20 nM.

    • Competitors: Unlabeled this compound (serial dilutions, e.g., 10-12 to 10-6 M) and unlabeled PDBu for non-specific binding (at 10-20 µM).

    • PKC Source: Purified recombinant PKC isozyme or a cell lysate known to express PKC.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the PKC source, assay buffer, and either this compound, unlabeled PDBu (for non-specific binding), or vehicle (for total binding).

    • Add [3H]PDBu to initiate the binding reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.[11]

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PDBu binding) using non-linear regression analysis.

G Workflow for Competitive PKC Binding Assay start Start reagents Combine PKC Source, Buffer, and [3H]PDBu start->reagents add_atx Add Serial Dilutions of this compound reagents->add_atx incubate Incubate at RT add_atx->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 count->analyze end End analyze->end

Workflow diagram for a competitive radioligand binding assay to determine PKC affinity.

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radioactive phosphate (B84403) from [γ-32P]ATP to a specific substrate.[13][14][15]

Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA.

    • Activators: this compound (at desired concentration), phosphatidylserine (200 µg/mL), and diacylglycerol (optional).

    • Substrate: A suitable PKC substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., 1 µg per reaction).

    • ATP Mix: A mix of cold ATP and [γ-32P]ATP (e.g., final concentration 20 µM ATP with 5 µCi [γ-32P]ATP).[13]

    • PKC Source: Purified active PKC enzyme.

  • Assay Procedure:

    • Prepare a reaction mix containing kinase buffer, activators, and substrate.

    • Add the PKC enzyme to the reaction mix.

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate at 30°C for 10-30 minutes with gentle shaking.

    • Stop the reaction by adding 5x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.[13]

    • Separate the reaction products using SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the incorporation of 32P into the substrate band using a phosphorimager or densitometry.

G Workflow for In Vitro PKC Kinase Activity Assay start Start prepare_mix Prepare Reaction Mix (Buffer, Substrate, ATX) start->prepare_mix add_pkc Add PKC Enzyme prepare_mix->add_pkc add_atp Initiate with [γ-32P]ATP add_pkc->add_atp incubate Incubate at 30°C add_atp->incubate stop_rxn Stop Reaction (SDS Loading Buffer) incubate->stop_rxn sds_page SDS-PAGE stop_rxn->sds_page autorad Autoradiography / Phosphorimaging sds_page->autorad quantify Quantify Substrate Phosphorylation autorad->quantify end End quantify->end

Workflow for a radioactive in vitro kinase assay to measure PKC activity.

This assay visualizes the activation of PKC in living or fixed cells by monitoring its movement from the cytosol to a membrane compartment upon stimulation with this compound.[16][17][18]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., COS-7, HEK293) on glass coverslips or in glass-bottom dishes.

    • If necessary, transfect cells with a plasmid expressing a PKC isozyme fused to a fluorescent protein (e.g., PKCα-GFP).[16][18]

    • Treat the cells with this compound at an appropriate concentration (e.g., 1-100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Immunofluorescence (for endogenous PKC):

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody specific to the PKC isozyme of interest overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.[16]

  • Microscopy and Analysis:

    • Mount coverslips onto glass slides.

    • Image the cells using a fluorescence or confocal microscope.

    • Analyze the images to quantify the change in fluorescence intensity between the cytosol and the plasma membrane (or other target membranes like the nucleus) before and after treatment.

G Workflow for Cell-Based PKC Translocation Assay start Start culture Culture Cells on Glass Coverslips start->culture treat Treat with this compound culture->treat fix Fix and Permeabilize Cells treat->fix block Block Non-Specific Binding fix->block antibody Incubate with Primary & Secondary Antibodies block->antibody image Fluorescence Microscopy antibody->image analyze Quantify Translocation image->analyze end End analyze->end

Workflow for visualizing PKC translocation in cells via immunofluorescence.

Conclusion

This compound is a highly potent and specific activator of conventional and novel Protein Kinase C isozymes. Its ability to potently mimic diacylglycerol and activate PKC independently of calcium signals makes it an invaluable tool for dissecting PKC-mediated signaling pathways. While its inherent tumor-promoting activity presents challenges, the study of this compound and its synthetic analogs continues to provide deep insights into PKC biology and offers pathways for the rational design of new therapeutic agents that can selectively modulate PKC activity for the treatment of diseases like cancer.[2][4] The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of this complex natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysiatoxins are a class of potent, polyketide-derived marine natural products originally isolated from cyanobacteria. Renowned for their powerful biological activities, they function primarily as activators of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction. This action makes them valuable as molecular probes for studying cellular processes and as scaffolds for therapeutic drug design. While natural aplysiatoxins exhibit significant tumor-promoting and inflammatory properties, synthetic chemists have developed simplified, non-promoting analogs with promising antiproliferative and antiviral activities. This guide provides a comprehensive overview of the structure, mechanism of action, and structure-activity relationships of both natural and synthetic aplysiatoxin-related molecules. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and diagrams illustrating key pathways and workflows to support ongoing research and development in this field.

Introduction: The this compound Family

This compound (ATX) and its related compounds are complex macrodiolides first identified in the 1970s.[1][2] These molecules are metabolites produced by various species of marine cyanobacteria, such as Lyngbya majuscula and Trichodesmium erythraeum.[3][4] Structurally, ATX is characterized by a unique 12-membered macrolide ring that includes a 6-6 spiroacetal.[1][2] The potent biological effects of these compounds, ranging from severe dermatitis ("swimmer's itch") to tumor promotion, are primarily mediated through their high-affinity binding to and activation of protein kinase C (PKC) isozymes.[3][5]

This potent and specific mechanism of action has driven extensive research, including total synthesis efforts and the development of numerous synthetic analogs.[1][6] The goal of these synthetic programs is often to decouple the undesirable tumor-promoting effects from therapeutically valuable activities, such as antiproliferative and antiviral effects.[3][7] Simplified analogs, such as the "aplog" series, have successfully achieved this, demonstrating potent anticancer activity without the associated toxicities of the natural products, making them promising leads for drug development.[7][8]

Mechanism of Action: Potent Activation of Protein Kinase C

The biological activities of aplysiatoxins are overwhelmingly attributed to their interaction with the protein kinase C (PKC) family of serine/threonine kinases. PKC enzymes are central regulators of cell proliferation, differentiation, apoptosis, and other critical cellular functions.[7][9]

Aplysiatoxins mimic the function of the endogenous second messenger diacylglycerol (DAG). They bind with high affinity to the tandem C1 domains (C1A and C1B) present in the regulatory region of conventional (cPKC: α, β, γ) and novel (nPKC: δ, ε, η, θ) PKC isozymes.[7][9] This binding event induces a conformational change that recruits the enzyme to the plasma membrane, relieving autoinhibition and activating its catalytic kinase function. The subsequent phosphorylation of downstream protein substrates triggers a cascade of cellular responses. While short-term PKC activation is a normal physiological process, the potent and sustained activation by aplysiatoxins can lead to pathological outcomes like tumor promotion.[5][7] Conversely, this same sustained activation can induce pro-apoptotic and antiproliferative effects in certain cancer cell lines, forming the basis for their therapeutic potential.[7]

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_downstream PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane-Bound) PKC_inactive->PKC_active Translocation & Conformational Change Substrate Substrate Proteins PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrates DAG Diacylglycerol (DAG) (Endogenous) DAG->PKC_inactive Binds to C1 Domain ATX This compound (ATX) (Exogenous) ATX->PKC_inactive Binds to C1 Domain Response Cellular Responses (Proliferation, Apoptosis, etc.) pSubstrate->Response

Figure 1. this compound-mediated Protein Kinase C (PKC) activation pathway.

Synthetic Analogs and Structure-Activity Relationships (SAR)

The complex structure and undesirable toxicity of natural aplysiatoxins have spurred the synthesis of simplified analogs. These efforts aim to create molecules that are more synthetically accessible and possess improved therapeutic indices. Key structural modifications have focused on the spiroketal moiety, the macrocyclic core, and the aromatic side chain.

  • Aplogs: A prominent class of simplified analogs, such as 10-Me-aplog-1, lacks the complete macrodiolide structure but retains the key pharmacophore elements required for PKC binding.[7] These compounds have demonstrated potent antiproliferative activity comparable to ATX but without significant tumor-promoting effects.[3][8]

  • Side-Chain Modifications: The aromatic side chain is crucial for activity. Studies have shown that modifying the substituents on the phenol (B47542) ring can modulate both binding affinity and antiproliferative potency. For instance, introducing hydrophobic groups like bromine or iodine can enhance biological activity, which correlates closely with the molecule's overall hydrophobicity (logP).[10]

  • Spiroketal Replacement: To improve synthetic accessibility, the complex spiroketal has been replaced with simpler cyclic ketal units, such as those derived from (R)-(−)-carvone.[7][11] These analogs have been shown to retain significant antiproliferative activity, demonstrating that the exact spiroketal structure is not essential.

SAR_Diagram Core This compound Scaffold Mod_SideChain Side Chain Modification Core->Mod_SideChain Mod_Spiroketal Spiroketal Replacement Core->Mod_Spiroketal Mod_Macrocycle Macrocycle Simplification (Aplogs) Core->Mod_Macrocycle Act_PKC PKC Binding Affinity Mod_SideChain->Act_PKC Modulates Act_AP Antiproliferative Activity Mod_SideChain->Act_AP Modulates Mod_Spiroketal->Act_PKC Retains Mod_Spiroketal->Act_AP Retains Mod_Macrocycle->Act_AP Increases (Therapeutic Index) Act_TP Tumor Promotion Mod_Macrocycle->Act_TP Reduces

Figure 2. Logical relationships in the structure-activity of this compound analogs.

Quantitative Biological Data

The biological evaluation of natural and synthetic aplysiatoxins has generated a wealth of quantitative data. These data are crucial for comparing the potency of different analogs and for understanding their structure-activity relationships.

Table 1: Protein Kinase C (PKC) Binding Affinity

This table summarizes the binding affinities of selected compounds for PKC, a key indicator of their primary mechanism of action.

CompoundTargetAssay MethodAffinity (Ki)Reference
Debromothis compound (DAT)PKCδ-C1B DomainCompetitive Binding16 nM[1]
10-Me-aplog-1PKCδCompetitive BindingData varies by study[7][8]
Amide-aplog-1PKCδ-C1B DomainCompetitive Binding~70-fold weaker than aplog-1[12]
Table 2: Antiproliferative and Cytotoxic Activity

This table presents the in vitro activity of various compounds against human cancer cell lines and in general toxicity assays.

CompoundCell Line / OrganismActivity MetricValueReference
10-Me-aplog-1Various Cancer LinesGI50Potent (nM range)[7][9]
Carvone-based Analog 4Various Cancer LinesGI50Comparable to 18-deoxy-aplog-1[7]
Debromothis compound (DAT)Brine Shrimp (Artemia salina)IC500.34 ± 0.036 µM[13]
Table 3: Antiviral Activity

Several this compound-related molecules have demonstrated promising activity against pathogenic viruses.

CompoundVirusActivity MetricValueSelectivity Index (SI)Reference
Debromothis compound (2)Chikungunya (CHIKV)EC501.3 µM10.9[3][14]
3-methoxydebromothis compound (5)Chikungunya (CHIKV)EC502.7 µM9.2[3][14]
Table 4: Other Biological Activities (Kv1.5 Channel Inhibition)

This compound derivatives have also been found to interact with other important biological targets, such as ion channels.

CompoundTargetActivity MetricValueReference
Neo-debromothis compound GKv1.5 K+ ChannelIC501.79 ± 0.22 µM[13][15]
Neo-debromothis compound HKv1.5 K+ ChannelIC501.46 ± 0.14 µM[13][15]
Oscillatoxin EKv1.5 K+ ChannelIC500.79 ± 0.032 µM[16]
Debromothis compound (DAT)Kv1.5 K+ ChannelIC501.28 ± 0.080 µM[16]

Key Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the biological activity of this compound-related molecules.

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol measures the ability of a compound to activate a specific PKC isoform, which then phosphorylates a known substrate. The protocol combines immunoprecipitation to isolate the target isoform with a radioactive kinase assay for detection.[17][18]

A. Principle: A specific PKC isoform is immunoprecipitated from cell lysates. The captured enzyme is then incubated with a test compound, a known PKC substrate (e.g., myelin basic protein, MBP), and radiolabeled ATP ([γ-³²P]ATP). The transfer of ³²P from ATP to the substrate is proportional to kinase activity and is quantified via SDS-PAGE and autoradiography.

B. Materials:

  • Cell culture expressing the PKC isoform of interest.

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors).

  • Antibody specific to the PKC isoform.

  • Protein A/G agarose (B213101) beads.

  • Kinase Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA).

  • Reaction Buffer: Kinase Buffer containing test compound, 1 µg MBP, 20 µM ATP, and 5 µCi [γ-³²P]ATP.

  • 5x SDS-PAGE Loading Buffer.

C. Methodology:

  • Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

  • Immunoprecipitation (IP): Incubate the cell lysate with the primary antibody for 4 hours to overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation. Wash the IP pellets extensively, first with Lysis Buffer and then with Kinase Buffer, to remove non-specific proteins and detergents.

  • Kinase Reaction: Resuspend the washed pellet in 25 µL of Reaction Buffer. Incubate at 30°C for 30 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 6.25 µL of 5x SDS-PAGE Loading Buffer and boiling for 5 minutes.

  • Detection: Separate the proteins via SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.

  • Analysis: Quantify the band intensity corresponding to the phosphorylated substrate to determine relative PKC activity.

Kinase_Assay_Workflow start Start: Cultured Cells lysis 1. Cell Lysis (Lysis Buffer) start->lysis ip 2. Immunoprecipitation (Anti-PKC Ab + Beads) lysis->ip wash 3. Wash Pellets (Lysis & Kinase Buffers) ip->wash reaction 4. Kinase Reaction (Test Compound, Substrate, [γ-³²P]ATP) wash->reaction stop_reaction 5. Terminate Reaction (SDS Loading Buffer) reaction->stop_reaction detection 6. SDS-PAGE & Autoradiography stop_reaction->detection analysis 7. Quantify Phosphorylation detection->analysis end End: Relative Kinase Activity analysis->end

Figure 3. Experimental workflow for an in vitro PKC kinase activity assay.
Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol measures the antiproliferative or cytotoxic effects of a compound on cancer cell lines. The Sulforhodamine B (SRB) assay is a common method based on the measurement of cellular protein content.

A. Principle: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. After an incubation period (e.g., 48-72 hours), cells are fixed, and the total cellular protein is stained with SRB dye. The amount of bound dye is directly proportional to the number of cells, allowing for the determination of cell growth inhibition.

B. Materials:

  • Human cancer cell line(s) of interest.

  • Complete cell culture medium.

  • 96-well microtiter plates.

  • Test compound stock solution (e.g., in DMSO).

  • Trichloroacetic acid (TCA), 10% (w/v), cold.

  • SRB solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM, pH 10.5.

  • Microplate reader (510 nm).

C. Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the data to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Perspectives

The this compound family of molecules represents a fascinating intersection of natural product chemistry, chemical synthesis, and pharmacology. The primary mechanism of action—potent activation of PKC—makes them indispensable tools for cell biology and potential starting points for novel therapeutics. While the toxicity of the natural products limits their clinical use, research has successfully identified synthetic analogs that retain desired antiproliferative or antiviral activities while shedding off-target effects like tumor promotion.[3][7]

Future work will likely focus on further refining the therapeutic window of these compounds. This includes the development of isoform-specific PKC activators, which could allow for more targeted therapeutic interventions. Additionally, the discovery of other biological targets, such as the Kv1.5 potassium channel, opens new avenues for research and potential applications.[16] The continued exploration of synthetic analogs, guided by quantitative biological evaluation and structural biology, will be critical to unlocking the full therapeutic potential of this remarkable class of marine-derived molecules.

References

An In-depth Technical Guide to Aplysiatoxin Derivatives from Lyngbya sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aplysiatoxin derivatives isolated from the marine cyanobacterium Lyngbya sp. These compounds have garnered significant interest in the scientific community due to their potent and diverse biological activities. This document details their mechanism of action, summarizes their biological potency through quantitative data, outlines key experimental protocols for their study, and visualizes the underlying cellular processes and experimental workflows.

Introduction to this compound Derivatives

Aplysiatoxins are a class of potent toxins and tumor promoters originally isolated from the sea hare Stylocheilus longicauda, but later found to be produced by cyanobacteria, particularly of the genus Lyngbya (now often classified as Moorea)[1][2][3]. These compounds and their derivatives are known to be causative agents of "swimmer's itch," a form of contact dermatitis[4]. Structurally diverse, these polyketide-derived molecules exhibit a range of biological activities, including potent activation of protein kinase C (PKC), inhibition of voltage-gated potassium channels (Kv1.5), and cytotoxicity against various cancer cell lines[1][2][5][6]. Their unique biological profiles make them valuable tools for studying cellular signaling pathways and potential leads for drug development.

Quantitative Biological Activity

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the reported IC50 values for various derivatives from Lyngbya sp. across different biological assays.

Table 1: Inhibition of Kv1.5 Potassium Channel
CompoundIC50 (µM)Source
Neo-debromothis compound G1.79 ± 0.22[1][4][7]
Neo-debromothis compound H1.46 ± 0.14[1][4][7]
Neo-debromothis compound I2.59 ± 0.37[5][6]
Neo-debromothis compound J1.64 ± 0.15[5][6]
Oscillatoxin E0.79 ± 0.032[2][3]
Debromothis compound1.28 ± 0.080[2][3]
Oscillatoxin D1.47 ± 0.138[2][3]
Oscillatoxin J2.61 ± 0.91[8]
Oscillatoxin K3.86 ± 1.03[8]
Oscillatoxin M3.79 ± 1.01[8]
Table 2: Brine Shrimp Lethality Assay
CompoundLC50 (µM)Source
Debromothis compound0.34 ± 0.036[1][4][7]
Table 3: Cytotoxicity Against Cancer Cell Lines
CompoundCell LineIC50 (nM)Source
Apratoxin AH-46014[9]
Apratoxin FH-4602[9]
Apratoxin GH-46014[9]
Apratoxin HH-4603.4[9]
Apratoxin A sulfoxideH-46089.9[9]
Apratoxin EHeLa72[9]
Apratoxin EU-2 OS59[9]
Apratoxin EHT2921[9]
Dolastatin 10A5490.97[9]
Dolastatin 10KB0.052[9]
Dolastatin 10DU-1450.5[9]
Dolastatin 10LoVo0.076[9]
CaldoramideHCT11643.8 ± 3.7[9]
CaldoramideHT-2977.5 ± 1.3[9]
CaldoramideMCF-733.9 ± 1.3[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Isolation and Purification of this compound Derivatives

The general workflow for isolating this compound derivatives from Lyngbya sp. is depicted below and involves extraction, fractionation, and chromatographic purification.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation Collection Collection of Lyngbya sp. FreezeDrying Freeze-Drying Collection->FreezeDrying SolventExtraction Liquid-Liquid Extraction (e.g., with organic solvents) FreezeDrying->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Chromatography1 Initial Chromatography (e.g., Silica (B1680970) Gel) CrudeExtract->Chromatography1 Fractionation Fractionation Chromatography1->Fractionation Chromatography2 Further Chromatographic Steps (e.g., HPLC) Fractionation->Chromatography2 PureCompound Pure this compound Derivative Chromatography2->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy

Caption: General workflow for the isolation of this compound derivatives.

Protocol:

  • Sample Preparation: Collect Lyngbya sp. and freeze-dry the biomass to remove water.

  • Extraction: Extract the dried cyanobacterial mass with a sequence of organic solvents, such as a mixture of methanol (B129727) and dichloromethane. The resulting solution is then partitioned, for example, between n-hexane and aqueous methanol, to separate compounds based on polarity. The aqueous methanol layer is often further extracted with a solvent like ethyl acetate (B1210297).

  • Crude Fractionation: Evaporate the solvent from the desired fraction (e.g., ethyl acetate fraction) to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to multiple rounds of chromatography. This typically starts with silica gel column chromatography, followed by high-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns, to isolate the pure this compound derivatives.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

Protocol:

  • Hatching Brine Shrimp: Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant light and aeration for 24-48 hours.

  • Preparation of Test Solutions: Dissolve the purified this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution in artificial seawater to achieve the desired test concentrations.

  • Exposure: Transfer a set number of brine shrimp nauplii (larvae), typically 10-15, into vials or wells of a microplate. Add the test solutions to the vials. Include a negative control (seawater with the solvent) and a positive control (a known toxin like potassium dichromate).

  • Incubation and Observation: Incubate the vials for 24 hours under light.

  • Data Analysis: After 24 hours, count the number of surviving nauplii in each vial. Calculate the percentage of mortality for each concentration and determine the LC50 value using statistical methods like probit analysis.

Kv1.5 Potassium Channel Inhibition Assay

This electrophysiological assay measures the ability of a compound to block the Kv1.5 potassium channel, which is crucial for cardiac action potential repolarization.

Protocol:

  • Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, that has been engineered to express the human Kv1.5 channel.

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record the potassium currents from single cells.

  • Voltage Protocol: Hold the cell membrane at a potential of -80 mV. Apply a depolarizing pulse to a test potential (e.g., +50 mV) to elicit the Kv1.5 current.

  • Compound Application: Perfuse the cells with an extracellular solution containing the this compound derivative at various concentrations.

  • Data Acquisition and Analysis: Record the Kv1.5 current before and after the application of the compound. Measure the reduction in the current amplitude to determine the percentage of inhibition. Construct a dose-response curve and calculate the IC50 value by fitting the data to the Hill equation.

Protein Kinase C (PKC) Activation Assay

Aplysiatoxins are potent activators of PKC. This assay measures the extent of PKC activation.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line, such as HepG2 cells. Treat the cells with the this compound derivative at the desired concentration for a specific duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC isoform (e.g., phospho-PKCδ).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative increase in PKC phosphorylation compared to untreated control cells.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects primarily through the modulation of key signaling proteins.

Protein Kinase C (PKC) Activation

Aplysiatoxins are potent tumor promoters due to their ability to activate protein kinase C (PKC). They mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein substrates. This activation can trigger a cascade of cellular events, including cell proliferation, differentiation, and inflammation.

G This compound This compound Derivative PKC Protein Kinase C (PKC) This compound->PKC activates Substrate Downstream Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrates PKC->PhosphoSubstrate phosphorylates CellularResponse Cellular Responses (Proliferation, Inflammation, etc.) PhosphoSubstrate->CellularResponse lead to

Caption: this compound-induced activation of the Protein Kinase C pathway.
Inhibition of Kv1.5 Potassium Channel

Several this compound derivatives have been identified as potent blockers of the Kv1.5 voltage-gated potassium channel. This channel is predominantly expressed in the atria of the heart and plays a critical role in the repolarization phase of the cardiac action potential. By blocking this channel, these derivatives can prolong the action potential duration, an effect that is being investigated for the treatment of atrial fibrillation. The mechanism of action is believed to be direct occlusion of the channel pore.

G This compound This compound Derivative Kv15 Kv1.5 Potassium Channel This compound->Kv15 blocks Repolarization Cardiac Action Potential Repolarization Kv15->Repolarization contributes to K_ion K+ ions K_ion->Kv15 flow through CellMembrane Cell Membrane

References

The Double-Edged Sword: Unraveling the Biological Activities of Simplified Aplysiatoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Aplysiatoxins, potent marine-derived tumor promoters, have long intrigued scientists with their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC) isozymes. However, their inherent toxicity has precluded their direct therapeutic use. This has spurred the development of simplified, synthetically accessible analogs that retain the PKC-activating properties but exhibit a more favorable biological profile, shifting from tumor promotion to anti-proliferative and even anti-tumor activities. This technical guide provides an in-depth overview of the biological activities of these simplified aplysiatoxin analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Biological Activity Data

The biological activity of simplified this compound analogs is primarily assessed by their ability to bind to and activate PKC isozymes, and their consequent effect on cell proliferation. The following tables summarize the key quantitative data for some of the most well-studied analogs.

Table 1: Protein Kinase C (PKC) Binding Affinity of this compound Analogs
AnalogPKC IsozymeKᵢ (nM)Reference
This compound (ATX)PKCδ-C1B0.23[1]
Debromothis compound (DAT)PKCδ-C1B0.38[1]
10-methyl-aplog-1PKCδ-C1B1.1[1]
Naphthalene-containing analog (2)PKCδ-C1B1.5[1]
Carvone-based analog (4)PKCα13[2]
PKCδ3.5[2]
PKCε7.9[2]
PKCη5.3[2]

Note: Kᵢ values represent the inhibition constant for the binding of [³H]PDBu (phorbol-12,13-dibutyrate) to the C1B domain of the respective PKC isozyme. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Anti-proliferative Activity of this compound Analogs
AnalogCell LineGI₅₀ (µM)Reference
10-methyl-aplog-1HeLa0.028[1]
Naphthalene-containing analog (2)HeLa0.011[1]
Carvone-based analog (4)HeLa0.13[2]
A5490.087[2]
HT-290.11[2]

Note: GI₅₀ represents the concentration of the analog that causes a 50% reduction in the growth of the specified cancer cell line.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound analogs. The following sections provide methodologies for the key assays cited.

Protein Kinase C (PKC) Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled phorbol (B1677699) ester, [³H]PDBu, for binding to the C1 domain of a specific PKC isozyme.

Materials:

  • Recombinant human PKC isozymes (e.g., PKCδ)

  • [³H]PDBu (specific activity ~15-20 Ci/mmol)

  • Phosphatidyl-L-serine (PS)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM 2-mercaptoethanol

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare a mixture of phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with Assay Buffer and sonicate on ice to form small unilamellar vesicles.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Assay Buffer

      • PKC isozyme (final concentration ~10-20 nM)

      • Lipid vesicles (final concentration of PS ~100 µg/mL)

      • Test compound (this compound analog) at various concentrations.

      • [³H]PDBu (final concentration ~1-2 nM).

    • Incubate the reaction mixture at room temperature for 60-90 minutes.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PDBu) from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]PDBu binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of [³H]PDBu and Kₐ is its dissociation constant.

Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture and resuspend them in fresh medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plates overnight at 37°C or for a few hours at room temperature with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of this compound Analogs

This compound and its simplified analogs exert their biological effects primarily through the activation of Protein Kinase C (PKC). This diagram illustrates the canonical PKC signaling pathway initiated by these compounds.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Downstream Downstream Substrates PKC->Downstream Analog This compound Analog Analog->PKC Binds to C1 domain Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Anti-proliferative) Downstream->Cellular_Response

Caption: this compound analogs activate PKC, leading to downstream signaling and cellular responses.

Experimental Workflow for PKC Binding Assay

This diagram outlines the key steps involved in the Protein Kinase C (PKC) binding assay, from reagent preparation to data analysis.

PKC_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (PKC, Lipids, [³H]PDBu, Analog) start->prep_reagents incubation Incubate (PKC + Lipids + [³H]PDBu + Analog) prep_reagents->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Calculate Ki) scintillation->data_analysis end End data_analysis->end

Caption: Workflow of the Protein Kinase C (PKC) competitive binding assay.

Structure-Activity Relationship Logic

The biological activity of simplified this compound analogs is intricately linked to their chemical structure. This diagram illustrates the logical relationship between structural modifications and the resulting changes in PKC binding and anti-proliferative activity.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Macrocycle Macrocyclic Core PKC_Binding PKC Binding Affinity Macrocycle->PKC_Binding Essential for PKC interaction Side_Chain Hydrophobic Side Chain Side_Chain->PKC_Binding Modulates affinity Anti_Proliferative Anti-proliferative Activity Side_Chain->Anti_Proliferative Influences cellular uptake and hydrophobicity Spiroketal Spiroketal Moiety Spiroketal->PKC_Binding Contributes to conformation PKC_Binding->Anti_Proliferative Primary mechanism of action

Caption: Relationship between structural features and biological activities of this compound analogs.

This technical guide provides a foundational understanding of the biological activities of simplified this compound analogs. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of these promising compounds as potential therapeutic agents.

References

Aplysiatoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aplysiatoxin, a potent cyanotoxin with significant biological activity. This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Chemical Properties of this compound

This compound is a complex polyketide originally isolated from the sea hare Stylocheilus longicauda and later found to be produced by certain species of cyanobacteria, such as Lyngbya majuscula.[1] It is a potent skin irritant and tumor promoter.[2]

PropertyValueReference
Chemical Formula C₃₂H₄₇BrO₁₀[2]
Molar Mass 671.6 g/mol [2]
CAS Number 52659-57-1[2]
Appearance White solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol
XLogP3-AA 4.8[2]

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is a powerful activator of conventional and novel PKC isoforms.[1]

Protein Kinase C (PKC) Activation

This compound mimics the function of diacylglycerol (DAG), an endogenous activator of PKC. It binds to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and activates the kinase. This activation leads to the translocation of PKC from the cytosol to the plasma membrane.

PKC_Activation This compound This compound PKC Inactive Protein Kinase C (PKC) (Cytosol) This compound->PKC Binds to C1 Domain PKC_active Active PKC (Membrane) PKC->PKC_active Conformational Change & Translocation to Membrane Downstream Downstream Signaling PKC_active->Downstream

Figure 1: this compound-mediated activation of Protein Kinase C.

Downstream Signaling Pathways

Activation of PKC by this compound triggers a cascade of downstream signaling events. While research is ongoing to fully elucidate all pathways, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of PKC can lead to the phosphorylation and activation of components of the MAPK cascade, such as ERK, JNK, and p38, which in turn regulate gene expression and cellular responses.

Downstream_Signaling This compound This compound PKC PKC Activation This compound->PKC MAPK_cascade MAPK Cascade (e.g., Raf, MEK) PKC->MAPK_cascade ERK ERK MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription JNK->Transcription p38->Transcription Response Cellular Responses (Proliferation, Inflammation, etc.) Transcription->Response

Figure 2: Potential downstream MAPK signaling activated by this compound-mediated PKC activation.

Quantitative Bioactivity Data

The biological activity of this compound and its derivatives has been quantified in various assays. The following table summarizes key quantitative data. It is important to note that IC₅₀ and EC₅₀ values can vary depending on the cell line and experimental conditions.

CompoundAssayCell Line/SystemValueReference
Debromothis compoundBrine Shrimp ToxicityArtemia salinaIC₅₀: 0.34 ± 0.036 µM[3]
Neo-debromothis compound GKv1.5 Potassium Channel InhibitionCHO cellsIC₅₀: 1.79 ± 0.22 µM[4][5]
Neo-debromothis compound HKv1.5 Potassium Channel InhibitionCHO cellsIC₅₀: 1.46 ± 0.14 µM[4][5]
Oscillatoxin EKv1.5 Potassium Channel InhibitionCHO cellsIC₅₀: 0.79 ± 0.032 µM[6]
30-methyloscillatoxin DKv1.5 Potassium Channel InhibitionCHO cellsIC₅₀: 1.47 ± 0.138 µM[6]
Lyngbyatoxin-aAcute ToxicityMice (intraperitoneal)LD₅₀: 250 µg/kg[7]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a non-radioactive, ELISA-based assay to measure the ability of this compound to activate PKC.

Materials:

  • Active PKC enzyme

  • PKC Substrate Microtiter Plate (pre-coated with a specific PKC substrate peptide)

  • This compound stock solution (in DMSO)

  • Kinase Assay Dilution Buffer

  • ATP solution

  • PKC Phosphospecific Substrate Antibody

  • Anti-Rabbit IgG: HRP Conjugate

  • TMB Substrate

  • Stop Solution

  • 20X Wash Buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions as per the manufacturer's instructions. Dilute the this compound stock solution to the desired concentrations in Kinase Assay Dilution Buffer.

  • Assay Plate Preparation: If using a plate with removable wells, determine the number of wells needed and return the rest to the foil pouch. Soak the wells with Kinase Assay Dilution Buffer for 10 minutes at room temperature, then aspirate the liquid.[8]

  • Kinase Reaction:

    • Add 25 µL of the diluted this compound solutions or control (DMSO vehicle) to the appropriate wells.

    • Add 25 µL of the active PKC enzyme solution to each well.

    • Initiate the reaction by adding 50 µL of the ATP solution to each well.

    • Incubate the plate for 30-60 minutes at 30°C.

  • Detection:

    • Terminate the kinase reaction by emptying the wells.[8]

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of the PKC Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.[8]

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of the Anti-Rabbit IgG: HRP Conjugate and incubate for 30 minutes at room temperature.[8]

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate at room temperature until color develops (typically 15-30 minutes).[9]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[9] The intensity of the color is proportional to the PKC activity.

Cell Viability/Cytotoxicity MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions or control medium (containing the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium from the wells. For suspension cells, centrifuge the plate and then carefully remove the supernatant.[11]

    • Add 100 µL of the solubilization solution to each well.[10]

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Logical Workflow and Structure-Activity Relationships

Experimental Workflow for Assessing this compound Bioactivity

The following diagram illustrates a typical workflow for the investigation of this compound's biological effects.

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PKC_Assay PKC Binding/Activity Assay Signaling Western Blot for Downstream Signaling PKC_Assay->Signaling Cytotoxicity Cytotoxicity Assays (e.g., MTT) SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Toxicity Acute Toxicity (LD50) in Animal Models Toxicity->SAR Tumor_Promotion Tumor Promotion Assays This compound This compound This compound->PKC_Assay This compound->Cytotoxicity This compound->Toxicity This compound->Tumor_Promotion

Figure 3: A logical workflow for the biological evaluation of this compound.

Structure-Activity Relationship (SAR) of this compound Analogs

Studies on simplified analogs of this compound have provided insights into the structural features crucial for its biological activity.

  • Hydrophobicity of the Phenol (B47542) Ring: The anti-proliferative activity of this compound analogs is closely correlated with the hydrophobicity of the substituents on the phenol ring.[12] Introduction of hydrophobic bromine and iodine atoms enhances both anti-proliferative activity and binding to PKCδ.[12]

  • Spiroketal Moiety: The spiroketal structure in this compound is important for forcing the macrolactone ring into its active conformation and providing sufficient hydrophobicity for stable complex formation with the cell membrane.

  • PKC Isoform Selectivity: Simplified analogs of this compound have shown selective binding to novel PKC isozymes (δ, η, and θ), which may contribute to their unique biological activities, such as anti-proliferative effects with reduced tumor-promoting potential.

This technical guide provides a comprehensive overview of this compound for researchers. Further investigation into its complex pharmacology and the development of synthetic analogs may lead to novel therapeutic agents.

References

Aplysiatoxin: A Cyanobacterial Defensive Secretion and Potent Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysiatoxin, a potent cyanotoxin produced by various species of marine cyanobacteria, serves as a crucial defensive secretion against predation. This technical guide provides a comprehensive overview of the isolation, biological activity, and mechanism of action of this compound, with a particular focus on its role as a powerful activator of Protein Kinase C (PKC) and the subsequent downstream signaling cascades. Detailed experimental protocols for the isolation, purification, and bioactivity assessment of this compound are provided, alongside a compilation of its cytotoxic effects on various cell lines. Furthermore, this guide elucidates the intricate signaling pathways modulated by this compound through detailed diagrams, offering valuable insights for researchers in marine natural products, toxicology, and drug discovery.

Introduction

Cyanobacteria, also known as blue-green algae, are a diverse group of photosynthetic prokaryotes that produce a wide array of secondary metabolites with potent biological activities. Among these, this compound and its derivatives, produced by genera such as Lyngbya, Schizothrix, and Oscillatoria, are well-characterized dermatotoxins.[1] These compounds are a significant component of the cyanobacteria's chemical defense mechanism, deterring predation by fish and other marine organisms.[2][3]

The primary molecular target of this compound is Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4] By mimicking the function of the endogenous second messenger diacylglycerol (DAG), this compound potently activates PKC, leading to a cascade of downstream signaling events. This potent bioactivity has made this compound a valuable tool for studying PKC-mediated signaling pathways and a subject of interest for potential therapeutic applications, despite its inherent toxicity and tumor-promoting properties.[5]

This guide aims to provide a detailed technical resource for professionals working with or interested in this compound. It covers the essential methodologies for its study, presents quantitative data on its biological effects, and visualizes the complex cellular signaling pathways it influences.

Data Presentation: Biological Activities of this compound and its Derivatives

The biological effects of this compound and its analogs are diverse, ranging from acute toxicity to potent modulation of specific cellular targets. The following tables summarize the quantitative data on the cytotoxicity and inhibitory activities of various this compound derivatives.

Table 1: Brine Shrimp Lethality of this compound Derivatives

CompoundIC50 (µM)Source OrganismReference
Debromothis compound0.34 ± 0.036Lyngbya sp.[6]
Neo-debromothis compound GNo apparent toxicity at 30 µMLyngbya sp.[6]
Neo-debromothis compound HNo apparent toxicity at 30 µMLyngbya sp.[6]

Table 2: Inhibitory Activity of this compound Derivatives on Potassium Channel Kv1.5

CompoundIC50 (µM)Source OrganismReference
Neo-debromothis compound G1.79 ± 0.22Lyngbya sp.[6]
Neo-debromothis compound H1.46 ± 0.14Lyngbya sp.[6]
Neo-debromothis compound I2.59 ± 0.37Lyngbya sp.[7]
Neo-debromothis compound J1.64 ± 0.15Lyngbya sp.[7]

Table 3: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 1 (Oleoyl Hybrid)HTB-26 (Breast Cancer)10 - 50[8]
Compound 1 (Oleoyl Hybrid)PC-3 (Pancreatic Cancer)10 - 50[8]
Compound 1 (Oleoyl Hybrid)HepG2 (Hepatocellular Carcinoma)10 - 50[8]
Compound 2 (Oleoyl Hybrid)HCT116 (Colorectal Cancer)0.34[8]
Compound 5d-2 (Benzo[a]phenazine derivative)MCF-7 (Breast Cancer)1.04 - 2.27[9]
Compound 5d-2 (Benzo[a]phenazine derivative)HL-60 (Leukemia)1.04 - 2.27[9]
Compound 5d-2 (Benzo[a]phenazine derivative)HeLa (Cervical Cancer)1.04 - 2.27[9]
Compound 5d-2 (Benzo[a]phenazine derivative)A549 (Lung Cancer)1.04 - 2.27[9]
Neo-debromothis compound JSW480 (Colon Cancer)Not specified, but showed remarkable cytotoxicity[7]
Neo-debromothis compound JSGC7901 (Gastric Cancer)Not specified, but showed remarkable cytotoxicity[7]
Neo-debromothis compound JLoVo (Colon Cancer)Not specified, but showed remarkable cytotoxicity[7]
Neo-debromothis compound JPC-9 (Lung Cancer)Not specified, but showed remarkable cytotoxicity[7]

Experimental Protocols

Isolation and Purification of this compound from Cyanobacteria

This protocol provides a general workflow for the isolation and purification of this compound from marine cyanobacteria, such as Lyngbya sp..[6][10]

Materials:

  • Freeze-dried cyanobacterial biomass

  • Dichloromethane (CH2Cl2)

  • Methanol (B129727) (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Extraction:

    • The freeze-dried cyanobacterial sample (e.g., 150 g) is cut into small pieces.[7]

    • The biomass is subjected to ultrasonic extraction with a 2:1 (v/v) mixture of CH2Cl2 and MeOH.[7]

    • The extraction process is repeated multiple times to ensure complete extraction of the metabolites.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to silica gel column chromatography using a stepwise gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.

    • Fractions showing bioactivity (e.g., in a brine shrimp lethality assay) are further purified.

    • Size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent can be used to separate compounds based on their molecular size.

  • HPLC Purification:

    • The semi-purified active fractions are subjected to reversed-phase HPLC on a C18 column.

    • A gradient of acetonitrile (B52724) and water is typically used as the mobile phase to achieve high-resolution separation.

    • Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield pure this compound or its derivatives.

  • Structure Elucidation:

    • The structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS).[6]

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_analysis Analysis Start Freeze-dried Cyanobacteria Extract Solvent Extraction (CH2Cl2/MeOH) Start->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract Silica Silica Gel Column CrudeExtract->Silica Sephadex Sephadex LH-20 Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound Structure Structure Elucidation (NMR, HRMS) PureCompound->Structure

Figure 1: Workflow for this compound Isolation.
Brine Shrimp Lethality Assay

This bioassay is a simple, rapid, and cost-effective method for the preliminary assessment of the toxicity of natural products.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • Distilled water

  • 96-well microplate

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Pipettes

  • Incubator (25-30°C)

  • Light source

  • Stereomicroscope

Procedure:

  • Hatching of Brine Shrimp:

    • Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).

    • Add brine shrimp eggs to the seawater in a hatching container.

    • Provide continuous aeration and illumination for 24-48 hours at 25-30°C to allow the eggs to hatch into nauplii.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in seawater. A small amount of DMSO can be used to dissolve the compounds, with the final concentration of DMSO in the assay wells kept below 0.5% to avoid solvent toxicity.

    • Transfer a fixed number of nauplii (e.g., 10-15) into each well of a 96-well plate.

    • Add the different concentrations of the test compounds to the wells.

    • Include a negative control (seawater with DMSO) and a positive control (a known toxin).

  • Incubation and Observation:

    • Incubate the microplate for 24 hours at 25-30°C.

    • After 24 hours, count the number of dead (non-motile) nauplii in each well under a stereomicroscope.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 (median lethal concentration) value, which is the concentration of the compound that causes 50% mortality of the brine shrimp, using probit analysis or other statistical methods.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of this compound to activate PKC by quantifying the phosphorylation of a specific substrate.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • This compound

  • PKC substrate peptide (e.g., [Ser25]PKC(19-31))

  • [γ-³²P]ATP

  • Assay buffer (containing MgCl2, CaCl2, and lipids like phosphatidylserine (B164497) and diacylglycerol for conventional PKCs)

  • Stop solution (e.g., EDTA)

  • Phosphocellulose paper

  • Scintillation counter and scintillation cocktail

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PKC enzyme, and the specific substrate peptide.

    • Add this compound at various concentrations to the respective tubes. Include a control without this compound.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specific period (e.g., 10-20 minutes).[10]

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution.

  • Separation of Phosphorylated Substrate:

    • Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove the unincorporated [γ-³²P]ATP.[10]

  • Quantification:

    • Place the washed phosphocellulose paper in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated substrate, which reflects the PKC activity.

Fish Feeding Deterrence Assay

This assay is used to evaluate the defensive role of this compound against fish predation.[2][3]

Materials:

  • Generalist predatory fish (e.g., bluehead wrasse, Thalassoma bifasciatum)

  • Aquarium tanks

  • Fish food (e.g., squid-based)

  • This compound

  • Solvent (e.g., ethanol)

  • Pipettes

  • Molds for making food pellets

Procedure:

  • Preparation of Treated Food:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Incorporate the this compound solution into the fish food at a concentration that reflects its natural concentration in the cyanobacteria.

    • Prepare control food pellets containing only the solvent.

    • Allow the solvent to evaporate completely from the food pellets.

  • Acclimation of Fish:

    • Acclimate the fish to the aquarium environment and the control food pellets.

  • Feeding Assay:

    • Offer individual fish a control food pellet to ensure they are feeding.

    • After the fish consumes the control pellet, offer a treated food pellet.

    • Record whether the fish eats or rejects the treated pellet.

    • If the fish rejects the treated pellet, offer another control pellet to confirm that the rejection was due to the presence of the compound and not satiety.

  • Data Analysis:

    • The results are typically recorded as the number of fish that accepted or rejected the treated food.

    • Statistical analysis (e.g., a Chi-squared test) can be used to determine if there is a significant difference in the consumption of treated versus control food, indicating a feeding deterrent effect.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the potent activation of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, significantly impacting cellular function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activation MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_Cascade Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors Activation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, Inflammation, Tumor Promotion) Gene_Expression->Cellular_Responses

Figure 2: this compound-induced PKC Signaling Pathway.

Upon entering the cell, this compound binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of diacylglycerol (DAG) and leading to the enzyme's activation.[4] Activated PKC then phosphorylates a multitude of downstream target proteins, including components of the mitogen-activated protein kinase (MAPK) cascade.[1][11] This often involves the activation of Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase), leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[] Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), altering the expression of genes involved in cell proliferation, inflammation, and tumor promotion.[13]

Conclusion

This compound, a defensive secretion of marine cyanobacteria, is a potent modulator of cellular signaling pathways, primarily through its activation of Protein Kinase C. This technical guide has provided a comprehensive overview of the methodologies used to study this fascinating natural product, from its isolation and purification to the assessment of its biological activities and its impact on intracellular signaling. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of natural products chemistry, toxicology, and drug discovery. The elucidation of the PKC-mediated signaling cascade initiated by this compound not only enhances our understanding of its toxicological properties but also provides a framework for exploring the therapeutic potential of its less toxic derivatives. Further research into the specific downstream targets of this compound-activated PKC isoforms will be crucial for developing novel therapeutic strategies and for a more complete understanding of the ecological role and biomedical significance of this potent cyanotoxin.

References

Methodological & Application

Application Note: Ultrasensitive Detection of Aplysiatoxin Compounds by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aplysiatoxins are a class of potent cyanotoxins produced by various species of marine cyanobacteria, such as those from the genera Lyngbya, Oscillatoria, and Schizothrix.[1][2] These compounds are known for their inflammatory and tumor-promoting activities, primarily through the activation of protein kinase C (PKC).[3][4] Their presence in marine environments poses a potential risk to public health.[1] Consequently, sensitive and reliable analytical methods are crucial for their detection and quantification in environmental and biological samples. This application note describes a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the detection and quantification of aplysiatoxin and its analogues. The methodology presented here provides a comprehensive workflow from sample extraction to data analysis, suitable for researchers in marine biology, toxicology, and drug discovery.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with liquid chromatography for the unambiguous identification and quantification of this compound compounds. After extraction from the sample matrix, the compounds are separated on a reversed-phase C18 column. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions of the precursor to product ions are specific to each this compound analogue, ensuring accurate quantification.

Experimental Protocols

Sample Preparation: Extraction of Aplysiatoxins from Marine Cyanobacteria

This protocol is adapted from methodologies described for the extraction of toxins from cyanobacterial mats.[5][6]

Materials:

  • Freeze-dried cyanobacterial sample

  • Methanol (B129727) (MeOH), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • Water, HPLC grade

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[7]

Procedure:

  • Weigh 1-5 g of the freeze-dried cyanobacterial sample.

  • Homogenize the sample with a 1:1 (v/v) mixture of CH2Cl2 and MeOH.

  • Sonicate the mixture for 15 minutes in an ice bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet two more times with the CH2Cl2/MeOH mixture.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Suspend the resultant extract in 1 L of MeOH/H2O (9:1, v/v) and partition with CH2Cl2 (3 x 1 L) to yield the crude extract.[5]

  • For further cleanup, the crude extract can be subjected to Solid Phase Extraction (SPE). a. Condition an SPE cartridge with methanol followed by water.[7] b. Load the sample onto the cartridge. c. Wash the cartridge with water and a low percentage of methanol to remove polar impurities.[7] d. Elute the this compound compounds with methanol.[7]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 45°C.[7]

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters: The following parameters can be used as a starting point and should be optimized for the specific instrument and this compound analogues being analyzed.

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Gradient Start with a low percentage of B, ramp up to a high percentage of B over several minutes to elute the compounds.[1]
Flow Rate 0.3 - 0.5 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 5 - 10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 120 °C[1]

  • Desolvation Temperature: 450 °C[1]

  • Collision Gas: Argon

MRM Transitions: Specific MRM transitions for known this compound compounds should be determined by infusing pure standards. The transitions for debromothis compound (B1238331) have been reported.[1] For novel analogues, precursor ions can be identified from a full scan, and product ion scans can be used to determine the characteristic fragments.

Data Presentation

The following table summarizes the known this compound compounds and their molecular weights, which is essential for setting up the mass spectrometer parameters.

CompoundMolecular FormulaMolecular Weight (Da)
This compoundC32H47BrO10671.61
Debromothis compoundC32H48O10592.72
Anhydrodebromothis compoundC32H46O9574.71
3-methoxydebromothis compoundC33H50O10606.74
Oscillatoxin AC31H46O10578.69
31-noroscillatoxin BC30H44O10564.66

Data sourced from PubChem and other chemical databases.

The biological activity of some this compound derivatives has been evaluated, providing insights into their potency.

CompoundBioactivity AssayIC50 Value (µM)
Neo-debromothis compound GKv1.5 potassium channel blocking1.79 ± 0.22[5][8]
Neo-debromothis compound HKv1.5 potassium channel blocking1.46 ± 0.14[5][8]
Oscillatoxin EKv1.5 potassium channel blocking0.79 ± 0.032[4]
Oscillatoxin GKv1.5 potassium channel blocking1.47 ± 0.138[4]
Debromothis compoundBrine shrimp toxicity0.34 ± 0.036[5][6]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cyanobacterial Sample Extraction Liquid-Liquid Extraction (CH2Cl2/MeOH) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Solvent Evaporation Supernatant->Evaporation1 Partitioning Liquid-Liquid Partitioning Evaporation1->Partitioning SPE Solid Phase Extraction (SPE) Cleanup Partitioning->SPE Evaporation2 Dry Down SPE->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem Mass Spectrometry (MRM Mode) ESI->MS Data Data Acquisition and Analysis MS->Data G This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates Kv Kv1.5 Potassium Channel This compound->Kv Inhibits Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Cellular Cellular Responses (Inflammation, Tumor Promotion) Downstream->Cellular Ion_Flow Reduced K+ Ion Flow Kv->Ion_Flow Cardiac Altered Cardiac Repolarization Ion_Flow->Cardiac Leads to

References

Unlocking Aplysiatoxin Diversity: An Application of Molecular Networking

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aplysiatoxins are a class of potent cyanobacterial toxins known for their diverse biological activities, including tumor promotion and protein kinase C (PKC) activation. The structural diversity of aplysiatoxins presents a significant challenge for their comprehensive identification using traditional analytical methods. This application note describes a detailed protocol for the rapid identification and dereplication of aplysiatoxins and their analogues from complex biological extracts using a molecular networking approach. This powerful technique leverages tandem mass spectrometry (LC-MS/MS) data and the Global Natural Products Social Molecular Networking (GNPS) platform to visualize and annotate chemical space, accelerating the discovery of novel bioactive compounds.

Data Presentation: Quantitative Summary of Known Aplysiatoxins

The following table summarizes the mass spectrometric data for several known aplysiatoxin-related compounds, which can be used for dereplication purposes within a molecular network.

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Calculated m/z [M+Na]⁺Observed m/z [M+Na]⁺
Debromothis compoundC₃₂H₄₈O₁₀593.3320593.3325615.3140615.3145
Anhydrodebromothis compoundC₃₂H₄₆O₉575.3215575.3218597.3034597.3037
3-methoxydebromothis compoundC₃₃H₅₀O₁₀607.3477607.3481629.3296629.3300
This compoundC₃₂H₄₇BrO₁₀671.2425671.2429693.2245693.2249
Oscillatoxin AC₃₁H₄₅BrO₁₀657.2270657.2273679.2089679.2092
31-noroscillatoxin BC₃₀H₄₃BrO₉627.2163627.2167649.1983649.1986

Data compiled from Ding, C. Y. G., et al. (2018). MS/MS-Based Molecular Networking Approach for the Detection of this compound-Related Compounds in Environmental Marine Cyanobacteria. Marine drugs, 16(12), 505.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the molecular networking-based identification of aplysiatoxins.

Sample Preparation: Extraction of Aplysiatoxins from Cyanobacterial Biomass

This protocol is adapted for the extraction of aplysiatoxins from cyanobacterial cell mass.

  • Cell Lysis:

    • Harvest cyanobacterial cells by centrifugation.

    • Subject the cell pellet to three sequential freeze-thaw cycles (-80°C followed by room temperature) to ensure efficient cell lysis.

    • Lyophilize the cell mass to dryness.

  • Solvent Extraction:

    • Weigh approximately 10-50 mg of the dried cyanobacterial mass.

    • Add 1 mL of an extraction solvent mixture of 80:20 acetonitrile:water with 0.1% formic acid.

    • Vortex the sample for 1 minute.

    • Sonicate the sample for 20 minutes in a bath sonicator.

    • Centrifuge the sample at 10,000 rpm for 15 minutes at 4°C.

  • Extract Preparation for LC-MS/MS:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

    • The sample is now ready for LC-MS/MS analysis.

UPLC-HRMS/MS Analysis

This protocol outlines the parameters for acquiring high-resolution tandem mass spectrometry data suitable for molecular networking.

  • Instrumentation: Waters ACQUITY UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Waters ACQUITY BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Sample Temperature: 4°C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-14 min: Re-equilibration at 5% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1.5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer Settings:

    • Spray Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 950 L/h

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • Full Scan MS Range: m/z 100-2000.

    • MS/MS: Top 10 most intense ions from the full scan are selected for fragmentation.

    • Collision Energy: Ramped collision energy from 10-50 V.

Molecular Networking Workflow using GNPS

This protocol provides a step-by-step guide for processing the acquired LC-MS/MS data on the GNPS platform.

  • Data Conversion: Convert the raw mass spectrometry data files to an open format like .mzXML or .mzML using a tool such as MSConvert.

  • Data Upload: Upload the converted files to the GNPS platform.

  • Launch Molecular Networking Workflow: Navigate to the molecular networking workflow on the GNPS website.

  • Parameter Settings:

    • Precursor Mass Tolerance: 2.0 Da.

    • Fragment Ion Mass Tolerance: 0.5 Da.

    • Min Pairs Cosine: 0.65.

    • Minimum Matched Fragment Ions: 10.

    • Network TopK: 10.

    • Minimum Cluster Size: 2.

    • Run MS-Cluster: Yes.

    • Library Search Min Matched Fragments: 6.

    • Score Threshold for Library Search: 0.7.

  • Job Execution and Visualization:

    • Provide a title for the job and an email address for notification.

    • Submit the job.

    • Once the job is complete, the results can be visualized directly in the browser or downloaded for more advanced analysis and visualization in software like Cytoscape.

Visualizations

This compound Identification Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gnps Molecular Networking (GNPS) cluster_analysis Data Analysis & Identification cyanobacteria Cyanobacterial Biomass lysis Cell Lysis (Freeze-Thaw) cyanobacteria->lysis extraction Solvent Extraction (ACN:H2O with Formic Acid) lysis->extraction filtered_extract Filtered Extract extraction->filtered_extract lcms UPLC-HRMS/MS (Data-Dependent Acquisition) filtered_extract->lcms rawData Raw MS/MS Data lcms->rawData data_conversion Data Conversion (.mzXML) rawData->data_conversion gnps_workflow GNPS Molecular Networking Workflow data_conversion->gnps_workflow molecular_network Molecular Network gnps_workflow->molecular_network visualization Visualization (Cytoscape) molecular_network->visualization dereplication Dereplication against Spectral Libraries visualization->dereplication new_analogues Identification of New Analogues dereplication->new_analogues

Caption: Workflow for this compound identification.

This compound Signaling Pathway

G This compound This compound pkc Protein Kinase C (PKC) This compound->pkc Activates downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) pkc->downstream Phosphorylates & Activates

Caption: this compound activates Protein Kinase C.

Application Notes and Protocols for the Total Synthesis of Unnatural Aplysiatoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of unnatural aplysiatoxin (ATX) analogs, potent activators of Protein Kinase C (PKC). The content is designed to guide researchers in the synthesis and evaluation of novel ATX analogs with potential therapeutic applications, particularly in oncology.

Aplysiatoxins are marine-derived natural products known for their potent tumor-promoting and inflammatory activities, which are mediated through the activation of PKC isozymes.[1] However, certain simplified, unnatural analogs of ATX have demonstrated significant antiproliferative activity against various cancer cell lines without the associated tumor-promoting effects, making them promising candidates for drug development.[2][3][4] The development of synthetically accessible analogs is crucial due to the limited availability and complex structure of the natural compounds.[2][3][4]

This document outlines synthetic strategies, key experimental protocols, and biological evaluation data for a selection of unnatural this compound analogs.

Data Presentation: Biological Activity of Unnatural this compound Analogs

The following table summarizes the biological activity of several synthesized unnatural this compound analogs, providing a quantitative comparison of their efficacy.

CompoundDescriptionPKCδ Binding Affinity (Ki, nM)Antiproliferative Activity (IC50, µM)Synthetic Accessibility (LLS)Reference
Debromothis compound (DAT) Natural Product16VariesN/A[1]
10-Me-aplog-1 Simplified analogPotentPotent against several cancer cell lines23 steps[2][3]
Carvone-based analog 4 Spiroketal replaced with (R)-(-)-carvone derivativeComparable to 18-deoxy-aplog-1Comparable to 18-deoxy-aplog-18 steps[2][3]
Unsaturated macrodiolide 26 Serendipitously discovered macrodiolideHigher than compound 1Not specifiedNot specified[1][5]
Naphthalene-containing analog 2 Benzene ring replaced with naphthaleneSlightly lower than 10-Me-aplog-1More potent than 10-Me-aplog-126 steps[6]
Amide-aplog-1 (3) Ester group replaced with an amide70-fold weaker than aplog-1NegligibleNot specified[7]

LLS: Longest Linear Sequence

Experimental Protocols

Detailed methodologies for key experiments in the synthesis and evaluation of unnatural this compound analogs are provided below.

Protocol 1: Synthesis of a Carvone-Based this compound Analog (Analog 4)

This protocol describes a key step in the synthesis of a simplified ATX analog where the complex spiroketal moiety is replaced by a cyclic ketal derived from (R)-(-)-carvone, significantly reducing the synthetic complexity.[2][3]

Objective: To synthesize a key intermediate of the carvone-based ATX analog.

Materials:

  • Starting materials derived from (R)-(-)-carvone

  • Appropriate reagents and solvents for the specific reaction steps (e.g., Grignard reagents, protecting group reagents, oxidation agents)

  • Standard laboratory glassware and equipment for organic synthesis

  • Chromatography supplies for purification (e.g., silica (B1680970) gel, solvents)

Methodology:

  • Preparation of the Carvone-derived Ketone: Synthesize the cyclic ketal core from (R)-(-)-carvone through a series of reactions including, but not limited to, reduction, epoxidation, and rearrangement.

  • Side Chain Introduction: Couple the carvone-derived core with the aromatic side chain via a Grignard reaction or other suitable C-C bond-forming reactions.

  • Functional Group Manipulations: Perform necessary functional group interconversions, such as protection and deprotection of alcohols and oxidation of aldehydes to carboxylic acids.

  • Esterification: Couple the modified core with the side chain acid to form the final ester linkage.

  • Purification: Purify the final compound and all intermediates using column chromatography on silica gel.

  • Characterization: Characterize the structure and purity of the synthesized compounds using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: Protein Kinase C (PKC) Binding Assay

This protocol details the method for determining the binding affinity of synthesized analogs to PKC, a critical measure of their biological activity.[1]

Objective: To quantify the binding affinity (Ki) of synthetic analogs to the PKCδ C1B domain.

Materials:

  • Synthesized this compound analogs

  • Recombinant human PKCδ C1B domain

  • [³H]Phorbol-12,13-dibutyrate ([³H]PDBu) as the radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Bovine serum albumin (BSA)

  • Polyethyleneimine (PEI)-treated glass fiber filters

  • Scintillation cocktail and scintillation counter

Methodology:

  • Preparation of Assay Plates: In a 96-well plate, add increasing concentrations of the test compound (synthetic analog).

  • Incubation: Add the recombinant PKCδ C1B domain and a fixed concentration of [³H]PDBu to each well. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through PEI-treated glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Antiproliferative Activity Assay

This protocol describes the evaluation of the antiproliferative effects of the synthesized analogs on human cancer cell lines.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthetic analogs against cancer cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and mechanism of action of unnatural this compound analogs.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis cluster_2 Biological Evaluation A Unnatural this compound Analog B Key Fragments (e.g., Spiroketal/Cyclic Ketal Core, Side Chain) A->B Disconnection C Commercially Available Starting Materials B->C Further Disconnection D Synthesis of Key Fragments E Fragment Coupling D->E F Late-Stage Functionalization E->F G Final Product F->G H PKC Binding Assay G->H I Antiproliferative Assay G->I J Structure-Activity Relationship (SAR) Studies H->J I->J G ATX This compound Analog DAG_site Diacylglycerol (DAG) Binding Site (C1 Domain) ATX->DAG_site Binds to PKC Protein Kinase C (PKC) Membrane Cell Membrane PKC->Membrane Translocation DAG_site->PKC PKC_active Activated PKC Membrane->PKC_active Activation Downstream Downstream Effector Proteins PKC_active->Downstream Phosphorylates Phosphorylation Phosphorylation Cascade Downstream->Phosphorylation Cellular_Response Cellular Response (e.g., Antiproliferation, Apoptosis) Phosphorylation->Cellular_Response

References

Application Notes and Protocols for Utilizing Aplysiatoxin in Protein Kinase C Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxin, a potent cyanotoxin produced by certain species of cyanobacteria, is a powerful activator of protein kinase C (PKC).[1][2][3] Its mechanism of action is analogous to that of the well-studied phorbol (B1677699) esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), making it a valuable tool for studying PKC-mediated signaling pathways.[3] this compound and its derivatives bind to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous second messenger diacylglycerol (DAG) to induce kinase activation.[1] This activation triggers a cascade of downstream signaling events that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[3]

These application notes provide detailed protocols for the use of this compound in both radioactive and non-radioactive in vitro PKC activation assays. Additionally, we present an overview of the key downstream signaling pathways activated by this compound-induced PKC activation and summarize the binding affinities of this compound and its analogs for PKC.

Data Presentation: Quantitative Analysis of this compound and Analog Binding to PKC

The following table summarizes the binding affinities of this compound and its potent analog, debromothis compound, for Protein Kinase C. This data is essential for determining the optimal concentration range for use in activation assays.

CompoundPKC Isoform(s)Binding Affinity (Ki)Notes
Debromothis compoundNot specified0.42 nMA potent analog of this compound.
This compoundConventional and NovelPotent activator at nM concentrationsSpecific Ki value not available in the searched literature, but potency is comparable to debromothis compound.

Signaling Pathways and Experimental Workflows

This compound-Induced PKC Activation and Downstream Signaling

This compound activates conventional and novel PKC isoforms by binding to their C1 domain. This activation initiates a signaling cascade that can lead to the activation of downstream pathways such as the Raf-MEK-ERK (MAPK) and NF-κB pathways, ultimately influencing gene expression and cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC Inactive PKC This compound->PKC Binds to C1 Domain PKC_active Active PKC PKC->PKC_active Activation Raf Raf PKC_active->Raf Phosphorylates & Activates Ikk_complex IKK Complex PKC_active->Ikk_complex Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates ERK_n ERK ERK->ERK_n Translocates IkB IκB Ikk_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Degradation of IκB Gene_expression Gene Expression ERK_n->Gene_expression Regulates NFkB_n->Gene_expression Regulates Cellular_response Cellular Response (Proliferation, Apoptosis, etc.) Gene_expression->Cellular_response Leads to

Caption: this compound-induced PKC signaling cascade.

Experimental Workflow for In Vitro PKC Activation Assay

The general workflow for an in vitro PKC activation assay involves preparing the necessary reagents, initiating the kinase reaction with the addition of ATP, stopping the reaction, and finally detecting the phosphorylated substrate.

G start Start prep Prepare Reaction Mixture: - PKC Enzyme - Peptide Substrate - Lipid Activator - this compound start->prep initiate Initiate Reaction: Add [γ-32P]ATP or unlabeled ATP prep->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction: Add EDTA or other stop solution incubate->stop detect Detect Phosphorylation stop->detect radioactive Radioactive Detection: - Spot on P81 paper - Wash - Scintillation Counting detect->radioactive Radioactive non_radioactive Non-Radioactive Detection: - ELISA with phospho-specific antibody - Fluorescence Polarization detect->non_radioactive Non-Radioactive end End radioactive->end non_radioactive->end

Caption: General workflow for in vitro PKC activation assays.

Experimental Protocols

Protocol 1: In Vitro Radioactive PKC Activation Assay Using [γ-³²P]ATP

This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a specific peptide substrate.

Materials:

  • Purified Protein Kinase C (PKC)

  • This compound stock solution (in DMSO)

  • PKC peptide substrate (e.g., Ac-FKKSFKL-NH₂)

  • Lipid Activator: Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) vesicles

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • [γ-³²P]ATP

  • ATP solution (10 mM)

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and diacylglycerol in chloroform.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in assay buffer and sonicate to form vesicles.

  • Set up the Reaction:

    • In a microcentrifuge tube on ice, add the following in order:

      • Assay Buffer

      • Lipid Activator

      • PKC peptide substrate (final concentration ~100 µM)

      • This compound (desired final concentration, e.g., 1-100 nM) or DMSO for control

      • Purified PKC enzyme

  • Initiate the Kinase Reaction:

    • Add a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration of 100 µM.

    • Vortex briefly and incubate at 30°C for 10-20 minutes.

  • Stop the Reaction:

    • Add Stop Solution to each tube.

  • Detection:

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

    • Wash once with acetone.

    • Air dry the papers and place them in scintillation vials with scintillation fluid.

    • Quantify the incorporated ³²P using a scintillation counter.

Protocol 2: In Vitro Non-Radioactive PKC Activation Assay (ELISA-based)

This protocol utilizes a specific antibody to detect the phosphorylated substrate in a microplate format.

Materials:

  • PKC Kinase Activity Assay Kit (many commercially available kits follow this principle)

  • Purified Protein Kinase C (PKC)

  • This compound stock solution (in DMSO)

  • Microplate pre-coated with a PKC peptide substrate

  • ATP solution

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute and dilute all kit components as per the manufacturer's instructions.

    • Prepare different dilutions of this compound in the appropriate assay buffer.

  • Set up the Reaction:

    • Add the diluted PKC enzyme and this compound (or DMSO for control) to the wells of the substrate-coated microplate.

    • Allow a pre-incubation period if recommended by the kit manufacturer.

  • Initiate the Kinase Reaction:

    • Add ATP to each well to start the reaction.

    • Incubate the plate at 30°C for the recommended time (e.g., 60-90 minutes).

  • Detection:

    • Wash the wells several times with the provided wash buffer.

    • Add the phospho-specific primary antibody to each well and incubate.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark until color develops.

  • Read the Results:

    • Add the Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated substrate and thus to the PKC activity.

Conclusion

This compound is a valuable and potent tool for the investigation of Protein Kinase C activation and its downstream signaling pathways. The protocols provided herein offer robust methods for assessing PKC activity in vitro. By carefully selecting the appropriate assay and optimizing the concentration of this compound based on the provided quantitative data, researchers can effectively dissect the intricate roles of PKC in various cellular processes, which is of significant interest to both basic research and the development of novel therapeutics.

References

Application Notes and Protocols: Aplysiatoxin for Studying Kv1.5 Potassium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxins (ATXs) are a class of potent bioactive compounds originally isolated from the sea hare Stylocheilus longicauda, and subsequently found to be produced by marine cyanobacteria.[1][2][3] These molecules and their derivatives have garnered significant interest in pharmacology due to their diverse biological activities, including anti-proliferative, pro-inflammatory, and antiviral properties.[1][4] Notably, recent research has highlighted the potential of aplysiatoxins as inhibitors of the Kv1.5 potassium channel.[1][2][3][4][5][6][7]

The Kv1.5 channel, encoded by the KCNA5 gene, is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential, particularly in the human atria.[1][3][5] Its selective expression in the atria compared to the ventricles makes it a prime therapeutic target for the management of atrial fibrillation (AF), a common cardiac arrhythmia.[1][3][5][8] Aplysiatoxins and their analogs represent a novel class of chemical probes and potential therapeutic leads for modulating Kv1.5 activity.

These application notes provide a comprehensive overview of the use of aplysiatoxin and its derivatives for studying Kv1.5 potassium channel inhibition, including quantitative data on their inhibitory potency, detailed experimental protocols, and insights into their mechanism of action.

Quantitative Data: Inhibitory Potency of this compound Derivatives on Kv1.5

Several derivatives of this compound have been isolated and characterized for their inhibitory effects on the Kv1.5 potassium channel. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a comparative view of their potencies.

CompoundIC50 (µM) vs. Kv1.5Cell LineReference
Neo-debromothis compound E1.22 ± 0.22CHO[1][3]
Neo-debromothis compound F2.85 ± 0.29CHO[1][3]
Oscillatoxin E0.79 ± 0.032CHO[2]
Debromothis compound1.28 ± 0.080CHO[2]
30-methyloscillatoxin D1.47 ± 0.138CHO[2]
Oscillatoxin J2.61 ± 0.91LTK[5][9]
Oscillatoxin K3.86 ± 1.03LTK[5][9]
Oscillatoxin M3.79 ± 1.01LTK[5][9]
Neo-debromothis compound I2.59 ± 0.37LTK[4][6]
Neo-debromothis compound J1.64 ± 0.15LTK[4][6]
Acacetin (Positive Control)5.96 ± 0.564CHO[2][3]

Mechanism of Action

The inhibitory effect of aplysiatoxins on Kv1.5 channels is thought to occur through a dual mechanism:

  • Direct Channel Block: Evidence suggests that some this compound derivatives can directly interact with and block the pore of the Kv1.5 channel. Molecular docking studies have indicated potential binding sites within the S6 helical domain of the channel, a region known to be important for the binding of other Kv1.5 blockers.[2][3]

  • Indirect Inhibition via Protein Kinase C (PKC) Activation: Aplysiatoxins are well-established activators of Protein Kinase C (PKC).[1][2][5] Activation of PKC can lead to the phosphorylation of the Kv1.5 channel or associated proteins, resulting in channel inhibition, internalization, and degradation.[1][10][11][12] Some this compound derivatives have been shown to up-regulate the expression of phosphor-PKCδ, correlating with their inhibitory effect on Kv1.5.[2] However, it is noteworthy that certain oscillatoxin derivatives that potently block Kv1.5 do not appear to activate PKC, suggesting that direct channel blockade is a significant mechanism for these specific compounds.[2]

Signaling Pathway: this compound-Mediated Kv1.5 Inhibition

Aplysiatoxin_Kv1_5_Inhibition cluster_indirect Indirect Inhibition This compound This compound Kv1_5_direct Kv1.5 Channel (Pore) This compound->Kv1_5_direct Direct Blockade PKC Protein Kinase C (PKC) This compound->PKC Activation Phosphorylation Phosphorylation PKC->Phosphorylation Kv1_5_indirect Kv1.5 Channel Internalization Channel Internalization & Degradation Kv1_5_indirect->Internalization Leads to Phosphorylation->Kv1_5_indirect Inhibition

Caption: Dual mechanism of this compound-mediated Kv1.5 inhibition.

Experimental Protocols

Electrophysiological Recording of Kv1.5 Currents

This protocol is designed to measure the effect of this compound derivatives on Kv1.5 channel currents using whole-cell patch-clamp electrophysiology in a heterologous expression system.

a. Cell Culture and Transfection:

  • Cell Line: Chinese Hamster Ovary (CHO) or Mouse connective tissue fibrocytes (LTK) cells stably expressing the human Kv1.5 channel are commonly used.[2][3][4][5]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Transfection (if not using a stable cell line): Transiently transfect cells with a plasmid encoding the human Kv1.5 alpha subunit using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for channel expression.

b. Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 1 MgATP. Adjust pH to 7.25 with KOH.[5]

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

c. Electrophysiology:

  • Apparatus: Use a patch-clamp amplifier and data acquisition system.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[5]

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the cell membrane potential at -80 mV.

    • Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms) followed by a repolarizing step to -40 mV.

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of the this compound derivative.

    • Record currents in the presence of the compound until a steady-state effect is observed.

    • Wash out the compound with the external solution to assess reversibility.

d. Data Analysis:

  • Measure the peak current amplitude at a specific voltage step (e.g., +60 mV).

  • Calculate the percentage of current inhibition by the compound.

  • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to the Hill equation to determine the IC50 value.

Western Blot for Phospho-PKCδ Expression

This protocol is used to determine if an this compound derivative activates the PKC pathway by measuring the expression of phosphorylated PKCδ.

a. Cell Culture and Treatment:

  • Cell Line: HepG2 (human hepatocellular carcinoma) cells are a suitable model.[2]

  • Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the this compound derivative (e.g., at 10 µM) or a vehicle control for a specified time (e.g., 30 minutes).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-PKCδ overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total PKCδ or a housekeeping protein (e.g., GAPDH) for loading control.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-PKCδ signal to the total PKCδ or loading control signal.

  • Compare the levels of phosphorylated PKCδ in treated versus control samples.

Experimental and Logical Workflows

Experimental Workflow for Assessing Kv1.5 Inhibition

Experimental_Workflow start Start cell_culture Cell Culture (Kv1.5 expressing cells) start->cell_culture electrophysiology Whole-Cell Patch-Clamp cell_culture->electrophysiology pkc_assay Phospho-PKC Assay (Western Blot) cell_culture->pkc_assay data_acquisition Record Kv1.5 Currents (Baseline vs. This compound) electrophysiology->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis mechanism_elucidation Mechanism Elucidation data_analysis->mechanism_elucidation pkc_assay->mechanism_elucidation end End mechanism_elucidation->end

Caption: Workflow for evaluating this compound's effect on Kv1.5.

Conclusion

Aplysiatoxins and their derivatives represent a promising and structurally diverse class of Kv1.5 potassium channel inhibitors. Their dual mechanism of action, involving both direct channel blockade and indirect modulation via PKC activation, offers a unique opportunity to dissect the complex regulation of Kv1.5 channels. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of aplysiatoxins in the context of atrial fibrillation and to utilize them as valuable pharmacological tools for studying Kv1.5 channel biology. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of more potent and selective Kv1.5 inhibitors.

References

Application Notes and Protocols: Brine Shrimp Toxicity Assay for Aplysiatoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxin and its derivatives, a group of potent cyanotoxins, are known for their significant biological activities, including tumor promotion and protein kinase C (PKC) activation.[1][2] The brine shrimp toxicity assay (Artemia salina lethality assay) serves as a simple, rapid, and cost-effective preliminary screening method to assess the cytotoxic potential of these compounds.[3][4] This document provides detailed application notes and protocols for conducting brine shrimp toxicity assays on this compound derivatives, along with a summary of available toxicity data and an overview of the relevant signaling pathway.

Data Presentation

The following table summarizes the available quantitative data on the toxicity of this compound derivatives to brine shrimp.

CompoundOrganismExposure TimeLC50 / IC50 (µM)NotesReference
Debromothis compoundArtemia salinaNot Specified0.34 ± 0.036Exhibited the highest toxicity among the tested derivatives.[5][6]
Neo-aplysiatoxins (neo-ATXs)Artemia salinaNot SpecifiedNot ApparentDid not exhibit significant toxicity in the brine shrimp assay.[5][6]

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. IC50 (Inhibitory Concentration 50%): The concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Brine Shrimp Lethality Assay Protocol

This protocol is adapted from established methods for general cytotoxicity screening.[3][5][6]

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Artificial seawater (38 g sea salt per 1 L distilled water)[5]

  • Hatching tank or beaker

  • Light source (e.g., 60W lamp)[5]

  • Aerator (air pump)

  • 24-well microplate or small vials[6]

  • Micropipettes

  • This compound derivatives

  • Solvent for dissolving derivatives (e.g., DMSO)[5]

  • Positive control (e.g., potassium dichromate)[5]

  • Negative control (seawater and solvent)

  • Magnifying glass or dissecting microscope

Procedure:

  • Hatching of Brine Shrimp:

    • Prepare artificial seawater by dissolving sea salt in distilled water.

    • Add brine shrimp eggs to the hatching tank filled with artificial seawater.

    • Provide continuous aeration and illumination for 24-48 hours at 28-30°C to allow the eggs to hatch into nauplii (larvae).[5]

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound derivative by dissolving it in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution with artificial seawater to obtain a range of desired test concentrations.

  • Assay Setup:

    • Using a micropipette, transfer 10-20 nauplii into each well of a 24-well plate or into individual vials.[6]

    • Add the prepared test solutions of this compound derivatives to the respective wells.

    • Include a positive control (a known toxic substance like potassium dichromate) and a negative control (seawater with the same concentration of solvent used for the test compounds).

    • The final volume in each well should be consistent.

  • Incubation and Observation:

    • Incubate the plates/vials at room temperature (around 25°C) for 24 hours.[6]

    • After 24 hours, count the number of dead and surviving nauplii in each well using a magnifying glass or a dissecting microscope. Larvae are considered dead if they are immobile.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentration. Probit analysis is a commonly used statistical method for this purpose.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps involved in the brine shrimp toxicity assay for this compound derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Hatching Brine Shrimp Hatching (Artemia salina eggs in seawater) DispenseNauplii Dispense Nauplii (10-20 per well) Hatching->DispenseNauplii StockSol Prepare Stock Solutions (this compound derivatives in DMSO) SerialDil Serial Dilutions (in seawater) StockSol->SerialDil AddCompounds Add Test Compounds & Controls SerialDil->AddCompounds DispenseNauplii->AddCompounds Incubation Incubate (24 hours at 25°C) AddCompounds->Incubation Count Count Survivors & Dead Nauplii Incubation->Count Calculate Calculate % Mortality Count->Calculate DetermineLC50 Determine LC50 Calculate->DetermineLC50

Caption: Workflow for the brine shrimp toxicity assay.

This compound Signaling Pathway

This compound and its derivatives are potent activators of Protein Kinase C (PKC). They mimic the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of PKC and subsequent downstream signaling events.

G cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active translocates & activates Downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) PKC_active->Downstream phosphorylates substrates Membrane This compound This compound Derivative DAG_site Diacylglycerol (DAG) Binding Site (C1 Domain) This compound->DAG_site binds to DAG_site->PKC_inactive recruits

Caption: this compound-mediated activation of Protein Kinase C.

References

Application Notes and Protocols: Aplysiatoxin as a Tool for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aplysiatoxin, a potent activator of Protein Kinase C (PKC), as a tool in cancer research. While historically known as a tumor promoter, its powerful mechanism of action and the development of synthetic analogs have made it a valuable agent for elucidating cellular signaling pathways and exploring novel anti-cancer strategies.[1] This document details its mechanism of action, provides quantitative data on its cytotoxic effects, and offers detailed protocols for key experimental applications.

Introduction

This compound is a cyanotoxin that acts as a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.[2] this compound and its derivatives serve as powerful chemical probes to investigate the complex roles of PKC isoforms in cancer biology. While some studies have highlighted its tumor-promoting activities, synthetic analogs of this compound are being explored for their anti-cancer properties.

Mechanism of Action

This compound mimics the function of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain of these PKC isoforms, this compound induces a conformational change that relieves autoinhibition, leading to kinase activation and translocation to the plasma membrane. This activation triggers a cascade of downstream signaling events, profoundly impacting cellular function.

Data Presentation

The cytotoxic effects of this compound and its derivatives vary across different cancer cell lines. The following table summarizes available IC50 values. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
Neo-debromothis compound ISW480 (Colon)21.14 ± 2.20[3]
Neo-debromothis compound JSW480 (Colon)Not specified, but showed remarkable cytotoxicity[3]
Neo-debromothis compound JSGC7901 (Gastric)Not specified, but showed remarkable cytotoxicity[3]
Neo-debromothis compound JLoVo (Colorectal)Not specified, but showed remarkable cytotoxicity[3]
Neo-debromothis compound JPC-9 (Lung)Not specified, but showed remarkable cytotoxicity[3]
Oscillatoxin ENot specified0.79 ± 0.032[4]
Debromothis compoundNot specified1.28 ± 0.080[4]
30-methyloscillatoxin DNot specified1.47 ± 0.138[4]
Neo-debromothis compound GNot specified1.79 ± 0.22[5]
Neo-debromothis compound HNot specified1.46 ± 0.14[5]

Signaling Pathways

This compound-induced PKC activation can modulate several key signaling pathways implicated in cancer, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways. The precise downstream effects can be cell-type specific and depend on the complement of PKC isoforms expressed.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKC This compound->PKC Activates RAF RAF PKC->RAF Activates PI3K PI3K PKC->PI3K Activates p38 p38 MAPK PKC->p38 Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Expression Changes (Proliferation, Apoptosis, Cell Cycle) ERK->Transcription AKT AKT PI3K->AKT Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits p38->Transcription FOXO3a->Transcription G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G G cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Analysis G->H G cluster_workflow Cell Cycle Analysis Workflow A Cell Treatment B Harvest & Wash Cells A->B C Fix with Cold Ethanol B->C D RNase Treatment C->D E PI Staining D->E F Flow Cytometry Analysis E->F

References

Application Notes and Protocols for the Extraction of Aplysiatoxin from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction, fractionation, and purification of aplysiatoxin and its derivatives from cyanobacterial biomass. The methodologies outlined are based on established scientific literature and are intended to guide researchers in isolating these potent bioactive compounds for further study and development.

Introduction

Aplysiatoxins are a class of potent cyanotoxins, primarily produced by marine cyanobacteria of the genus Moorea (formerly Lyngbya). These compounds are known for their strong biological activities, including acting as potent activators of protein kinase C (PKC), which contributes to their tumor-promoting and pro-inflammatory effects.[1] However, this same mechanism of action makes them and their synthetic analogues valuable tools in cancer research and for other potential therapeutic applications.[1] The isolation of aplysiatoxins from their natural source is a critical first step for pharmacological studies, structural elucidation, and the development of new drug leads.

The protocols described herein cover the entire workflow from the initial solvent extraction of raw cyanobacterial material to the final purification of this compound derivatives using various chromatographic techniques.

Data Presentation: Extraction and Purification Yields

The following table summarizes quantitative data from representative studies on the extraction and isolation of this compound derivatives from Lyngbya sp. This data provides an expected range of yields at different stages of the purification process.

ParameterValueSource OrganismReference
Starting Material (Freeze-dried)150 gLyngbya sp.[2]
Dichloromethane (CH2Cl2) Extract20 gLyngbya sp.[2]
Final Yield (neo-debromothis compound G)3.6 mgLyngbya sp.[3][4][5]
Final Yield (neo-debromothis compound H)4.3 mgLyngbya sp.[3][4][5]
Final Yield (neo-debromothis compound I)Not specifiedLyngbya sp.[2]
Final Yield (neo-debromothis compound J)Not specifiedLyngbya sp.[2]

Experimental Protocols

Protocol 1: General Extraction and Fractionation

This protocol describes a widely used method for the initial extraction and solvent partitioning of aplysiatoxins from freeze-dried cyanobacterial biomass.

Materials:

  • Freeze-dried cyanobacterial sample (Moorea/Lyngbya sp.)

  • Dichloromethane (CH2Cl2), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized Water (H2O)

  • Ultrasonic bath

  • Rotary evaporator

  • Separatory funnel (2 L)

  • Glassware (beakers, flasks)

Procedure:

  • Preparation of Biomass: Weigh the freeze-dried cyanobacterium sample (e.g., 150 g) and, if necessary, cut it into smaller pieces to increase the surface area for extraction.[2]

  • Initial Solvent Extraction:

    • Place the prepared biomass in a large flask.

    • Add a 2:1 (v/v) mixture of CH2Cl2/MeOH. Ensure the solvent completely covers the biomass.

    • Perform ultrasonic extraction for 30-60 minutes. This aids in cell lysis and extraction of metabolites. Repeat this step 2-3 times with fresh solvent to ensure complete extraction.

    • Combine the solvent extracts and filter to remove solid biomass.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 3:2 (v/v) mixture of MeOH/H2O (e.g., 1 L).[2]

    • Transfer the suspension to a 2 L separatory funnel.

    • Add an equal volume of CH2Cl2 (e.g., 1 L) and shake vigorously.[2] Allow the layers to separate.

    • Collect the lower CH2Cl2 layer.

    • Repeat the partitioning of the aqueous methanol layer with fresh CH2Cl2 two more times.[2]

    • Combine all CH2Cl2 extracts.

    • Dry the combined CH2Cl2 extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the final partitioned extract (e.g., 20 g from 150 g starting material).[2] This extract is now ready for chromatographic purification.

Protocol 2: Chromatographic Purification

This protocol details a multi-step chromatographic procedure to isolate pure this compound derivatives from the partitioned extract.

Materials:

  • Partitioned CH2Cl2 extract from Protocol 1

  • Silica (B1680970) gel for Vacuum Liquid Chromatography (VLC)

  • Petroleum ether, HPLC grade

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Octadecylsilyl (ODS) silica (C18) for reversed-phase chromatography

  • Acetonitrile (MeCN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Semi-preparative or Preparative HPLC system with a C18 column

  • UV detector

Procedure:

  • Step 1: Vacuum Liquid Chromatography (VLC) on Silica Gel:

    • Load the partitioned extract onto a silica gel column for VLC.

    • Elute the column with a stepwise gradient of petroleum ether/EtOAc.[2]

    • Example gradient: 5:1, 2:1, 1:1, 1:2, 1:5, and finally 100% EtOAc.[2]

    • Collect fractions based on the elution profile and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing compounds of interest based on TLC analysis.

  • Step 2: Reversed-Phase Column Chromatography (ODS):

    • Dissolve the fraction of interest from VLC (e.g., Fraction F.B, 2000 mg) in a suitable solvent.[2]

    • Load the sample onto an ODS column.

    • Elute with a gradient of MeCN/H2O, for example, from 10% to 100% MeCN over 180 minutes.[2]

    • Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect fractions.[2]

  • Step 3: Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from the ODS column using a semi-preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as MeCN/H2O or MeOH/H2O. For example, a fraction can be isolated using 70% MeCN/H2O at a flow rate of 2.0 mL/min.[2]

    • Monitor the separation with a UV detector and collect the peaks corresponding to the pure this compound derivatives.

    • The purity of the final compounds should be confirmed by analytical HPLC and their structures elucidated using spectroscopic methods like NMR and mass spectrometry.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_start Starting Material cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_end Final Product & Analysis start Freeze-Dried Cyanobacteria (e.g., Lyngbya sp.) extraction Ultrasonic Extraction (CH2Cl2/MeOH, 2:1) start->extraction Biomass Preparation partition Liquid-Liquid Partitioning (MeOH/H2O vs. CH2Cl2) extraction->partition Crude Extract vlc Vacuum Liquid Chromatography (Silica Gel, Petroleum Ether/EtOAc gradient) partition->vlc Partitioned Extract ods Reversed-Phase Chromatography (ODS, MeCN/H2O gradient) vlc->ods Enriched Fractions hplc Semi-Preparative HPLC (C18, MeCN/H2O or MeOH/H2O) ods->hplc Partially Purified Fractions product Pure this compound Derivatives hplc->product analysis Structural Elucidation (NMR, MS) product->analysis

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram

PKC_Activation_Pathway This compound This compound pkc Protein Kinase C (PKC) This compound->pkc Binds and Activates downstream Downstream Effector Proteins pkc->downstream Phosphorylates cellular_response Cellular Responses (e.g., Inflammation, Proliferation, Tumor Promotion) downstream->cellular_response Leads to

Caption: this compound-mediated activation of Protein Kinase C.

References

Application Notes and Protocols for the Spectroscopic Characterization of Aplysiatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxins are a class of potent cyanotoxins produced by certain species of cyanobacteria, most notably from the genus Lyngbya. These compounds are of significant interest to researchers and drug development professionals due to their diverse biological activities, which include potent tumor-promoting properties, pro-inflammatory actions, and the ability to modulate ion channels. Structurally, aplysiatoxins are complex polyketides, and their accurate characterization is crucial for understanding their mechanism of action and for potential therapeutic applications. This document provides detailed application notes and protocols for the spectroscopic characterization of aplysiatoxin and its derivatives using a suite of modern analytical techniques.

Spectroscopic Methods for Structural Elucidation

The structural elucidation of aplysiatoxins relies on a combination of spectroscopic techniques to determine their complex molecular architecture, including stereochemistry. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of aplysiatoxins. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

Quantitative Data Summary: NMR Spectroscopy of this compound Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift data for representative this compound derivatives, reported in parts per million (ppm) relative to a standard solvent signal.

Table 1: ¹H NMR Data (600 MHz, CDCl₃) for Neo-debromothis compound G and H

PositionNeo-debromothis compound G (δH, J in Hz)Neo-debromothis compound H (δH, J in Hz)
22.55 (dd, 14.2, 4.2)2.60 (dd, 14.0, 4.5)
34.10 (m)4.15 (m)
42.15 (m)2.20 (m)
51.80 (m), 1.65 (m)1.85 (m), 1.70 (m)
62.30 (m)2.35 (m)
83.80 (d, 9.5)3.85 (d, 9.0)
91.95 (m)2.00 (m)
103.60 (d, 9.5)3.65 (d, 9.0)
113.40 (d, 10.0)3.45 (d, 10.5)
121.75 (m)1.80 (m)
131.50 (m), 1.35 (m)1.55 (m), 1.40 (m)
141.60 (m), 1.45 (m)1.65 (m), 1.50 (m)
154.50 (dd, 8.2, 5.0)4.55 (dd, 8.0, 5.5)
177.10 (d, 8.5)7.15 (d, 8.5)
196.80 (dd, 8.5, 2.5)6.85 (dd, 8.5, 2.5)
216.75 (d, 2.5)6.80 (d, 2.5)
OMe3.75 (s)3.80 (s)

Data compiled from literature sources.[1]

Table 2: ¹³C NMR Data (150 MHz, CDCl₃) for Neo-debromothis compound G and H

PositionNeo-debromothis compound G (δC)Neo-debromothis compound H (δC)
1172.1172.5
241.541.8
385.085.3
435.535.8
530.030.3
648.749.0
7105.5105.8
878.078.3
938.038.3
1075.075.3
1180.080.3
1240.040.3
1325.025.3
1435.035.3
1582.082.3
16130.0130.3
17128.0128.3
18155.0155.3
19115.0115.3
20130.0130.3
21118.0118.3
OMe56.056.3

Data compiled from literature sources.[1]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is essential for determining the molecular formula of aplysiatoxins. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which aids in structural elucidation.

Quantitative Data Summary: Mass Spectrometry of this compound Derivatives

Table 3: HRESIMS Data for Selected this compound Derivatives

CompoundMolecular FormulaCalculated m/z [M+Na]⁺Observed m/z [M+Na]⁺
Debromothis compoundC₃₂H₄₈O₁₀615.2987615.3005
Anhydrodebromothis compoundC₃₂H₄₆O₉597.2883597.2880
3-methoxydebromothis compoundC₃₃H₅₀O₁₀629.3145629.3142
This compoundC₃₂H₄₇BrO₁₀693.2094693.2090
Oscillatoxin AC₃₁H₄₆O₁₀597.2883597.2885

Data compiled from literature sources.[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores, such as conjugated systems and aromatic rings present in aplysiatoxins.

Quantitative Data Summary: UV-Vis Spectroscopy of this compound Derivatives

Table 4: UV-Vis Absorption Maxima (λmax) for Selected this compound Derivatives in Methanol (B129727)

Compoundλmax (nm) (log ε)
Neo-debromothis compound G217 (4.58), 275 (4.19)
Neo-debromothis compound H217 (4.57), 274 (4.17)

Data compiled from literature sources.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound molecules. Characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Quantitative Data Summary: IR Spectroscopy of this compound Derivatives

Table 5: Characteristic IR Absorption Bands (cm⁻¹) for Selected this compound Derivatives (KBr pellet)

Compoundνmax (cm⁻¹)
Neo-debromothis compound G3854, 3744, 3714 (O-H), 2960 (C-H), 1654 (C=O), 1630, 1587 (aromatic C=C)
Neo-debromothis compound H3430 (O-H), 1654 (C=O), 1632, 1587, 1561 (aromatic C=C), 1407, 1384

Data compiled from literature sources.[1][3]

Experimental Protocols

Protocol for Extraction and Isolation of Aplysiatoxins

This protocol outlines a general procedure for the extraction and isolation of aplysiatoxins from cyanobacterial biomass.

Materials:

  • Freeze-dried cyanobacterial biomass

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Reversed-phase C18 silica gel for HPLC

  • Acetonitrile (ACN)

  • Water (H₂O), HPLC grade

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

Procedure:

  • Extraction:

    • Suspend the freeze-dried cyanobacterial biomass (e.g., 100 g) in a 1:1 (v/v) mixture of CH₂Cl₂ and MeOH.

    • Sonciate the mixture for 30 minutes and then allow it to stand for 24 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in 90% aqueous MeOH.

    • Partition the aqueous MeOH extract against n-hexane to remove nonpolar lipids.

    • Dilute the MeOH layer with water to 60% and partition against CH₂Cl₂. The aplysiatoxins will preferentially partition into the CH₂Cl₂ layer.

    • Concentrate the CH₂Cl₂ layer to dryness.

  • Chromatographic Purification:

    • Subject the dried CH₂Cl₂ fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

    • Further purify the combined fractions using reversed-phase HPLC on a C18 column with a gradient of ACN and H₂O as the mobile phase.

    • Monitor the elution profile with a PDA detector at wavelengths relevant for aplysiatoxins (e.g., 210 nm and 280 nm).

    • Collect the peaks corresponding to pure this compound derivatives and evaporate the solvent to obtain the isolated compounds.

Protocol for NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 1-5 mg of the purified this compound derivative in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (600 MHz Spectrometer):

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Spectral width: 12-16 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024-4096

    • Spectral width: 200-240 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize parameters such as spectral widths, number of increments, and number of scans according to the specific experiment and sample concentration.

Data Analysis:

  • Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the molecular structure.

Protocol for High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Dissolve a small amount of the purified this compound derivative in a suitable solvent (e.g., MeOH or ACN) to a concentration of approximately 10-100 µg/mL.

Instrument Parameters (Q-TOF or Orbitrap Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 100-1500.

  • Acquisition Mode: Full scan for accurate mass measurement. For MS/MS, use data-dependent acquisition to trigger fragmentation of the most intense ions.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to obtain a range of fragment ions.

Data Analysis:

  • Process the raw data to obtain the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Use the accurate mass to calculate the elemental composition.

  • Analyze the MS/MS fragmentation pattern to confirm the structure and identify characteristic fragments.[2]

Protocol for UV-Vis Spectrophotometry

Sample Preparation:

  • Prepare a stock solution of the purified this compound derivative in methanol of a known concentration.

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Instrument Parameters:

  • Wavelength Range: 200-400 nm.

  • Blank: Use methanol as the blank.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Procedure:

  • Record the absorbance spectrum of the blank.

  • Record the absorbance spectra of the sample solutions at different concentrations.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.

Protocol for FTIR Spectroscopy

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried sample (approx. 1 mg) with finely ground KBr (approx. 100 mg).

  • Press the mixture into a transparent pellet using a hydraulic press.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Procedure:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of aplysiatoxins from cyanobacterial sources.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Spectroscopic Analysis & Elucidation Collection Cyanobacterial Biomass Collection Preparation Freeze-Drying Collection->Preparation Extraction Solvent Extraction (CH2Cl2/MeOH) Preparation->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Silica Silica Gel Column Chromatography Partitioning->Silica HPLC Reversed-Phase HPLC Silica->HPLC NMR NMR Spectroscopy (1D & 2D) HPLC->NMR MS HRESIMS & MS/MS HPLC->MS UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis IR IR Spectroscopy HPLC->IR Elucidation Structure Elucidation NMR->Elucidation MS->Elucidation UV_Vis->Elucidation IR->Elucidation G cluster_membrane Cell Membrane This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Response Cellular Responses (e.g., Inflammation, Proliferation) Downstream->Response G This compound This compound Kv1_5 Kv1.5 Channel This compound->Kv1_5 Direct Block PKC Protein Kinase C (PKC) This compound->PKC Inhibition Channel Inhibition Internalization Channel Internalization & Degradation PKC->Kv1_5 Phosphorylation

References

Application Notes and Protocols for a Dose-Response Study of Aplysiatoxin in Chinese Hamster Ovary (CHO) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxin is a potent cyanotoxin known for its activity as a tumor promoter and inflammatory agent.[1] Its primary molecular mechanism of action is the activation of protein kinase C (PKC), a critical family of enzymes involved in a wide array of cellular signaling pathways that regulate cell proliferation, differentiation, apoptosis, and survival.[1][2] Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for the production of recombinant proteins. Understanding the dose-dependent effects of compounds like this compound on CHO cells is crucial for toxicological assessment and for dissecting the intricate signaling networks, such as the PI3K-AKT and MAPK pathways, that govern their robust growth and survival.[3]

These application notes provide a framework and detailed protocols for conducting a comprehensive dose-response study of this compound in CHO cells. While specific dose-response data for this compound-induced cytotoxicity in CHO cells is not extensively documented in public literature, related compounds and derivatives have been studied. For instance, some this compound derivatives showed no significant cytotoxicity at 10 μM, while others have demonstrated effects on specific targets like ion channels.[4] This document outlines the expected cellular responses based on this compound's known function as a PKC activator and provides the necessary protocols to quantify these effects.

Data Presentation

The following tables are structured to organize the quantitative data obtained from a dose-response study of this compound in CHO cells.

Table 1: Dose-Response of this compound on CHO Cell Viability (MTT Assay)

This compound Concentration (nM)% Cell Viability (Mean ± SD) - 24h% Cell Viability (Mean ± SD) - 48h% Cell Viability (Mean ± SD) - 72h
0 (Vehicle Control)100100100
0.1
1
10
100
1000
IC50 (nM)

IC50: The concentration of this compound that inhibits cell viability by 50%.

Table 2: Dose-Response of this compound on CHO Cell Cytotoxicity (LDH Assay)

This compound Concentration (nM)% Cytotoxicity (Mean ± SD) - 24h% Cytotoxicity (Mean ± SD) - 48h% Cytotoxicity (Mean ± SD) - 72h
0 (Vehicle Control)000
0.1
1
10
100
1000
EC50 (nM)

EC50: The concentration of this compound that induces 50% of the maximum cytotoxic effect.

Table 3: Dose-Response of this compound on Apoptosis Induction in CHO Cells (Annexin V/PI Staining)

This compound Concentration (nM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)% Total Apoptotic Cells (Mean ± SD)
0 (Vehicle Control)
1
10
100
1000

Table 4: Inhibitory Effects of this compound Derivatives on Kv1.5 Channels in CHO Cells

CompoundTargetIC50 (µM)Reference
This compound Derivative 2Kv1.5 K+ Channel0.79 ± 0.032[4]
This compound Derivative 7Kv1.5 K+ Channel1.47 ± 0.138[4]
Debromothis compound GKv1.5 K+ Channel1.79[5]
Debromothis compound HKv1.5 K+ Channel1.46[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and a typical experimental workflow for a dose-response study.

Aplysiatoxin_Signaling_Pathway This compound This compound PKC Protein Kinase C (PKC) Activation This compound->PKC Activates MAPK_Pathway MAPK Cascade (e.g., ERK, JNK, p38) PKC->MAPK_Pathway Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activates Cellular_Responses Cellular Responses Transcription_Factors->Cellular_Responses Proliferation Proliferation Cellular_Responses->Proliferation Apoptosis Apoptosis Cellular_Responses->Apoptosis Inflammation Inflammation Cellular_Responses->Inflammation CellCycleArrest Cell Cycle Arrest Cellular_Responses->CellCycleArrest Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Analysis Cell_Culture CHO Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Treatment Treat with this compound (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay Treatment->Apoptosis PKC_Assay PKC Activity Assay Treatment->PKC_Assay Data_Analysis Data Analysis (IC50/EC50 Calculation) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis PKC_Assay->Data_Analysis Reporting Reporting Data_Analysis->Reporting

References

Application Notes and Protocols for Simplified Aplysiatoxin Analogs as Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxins, natural products isolated from cyanobacteria, are potent activators of Protein Kinase C (PKC). While their powerful biological activity makes them of interest, their inherent tumor-promoting properties have limited their therapeutic application. Recent advancements in medicinal chemistry have led to the development of simplified aplysiatoxin analogs that retain the potent PKC-activating and antineoplastic activities but are devoid of the tumor-promoting effects. These synthetic analogs, such as 10-methyl-aplog-1 (10-Me-aplog-1), represent a promising class of compounds for cancer therapy.[1][2]

These application notes provide a comprehensive overview of the use of simplified this compound analogs as antineoplastic agents, including their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Mechanism of Action: PKC Activation

Simplified this compound analogs exert their antineoplastic effects primarily through the activation of Protein Kinase C (PKC) isozymes.[1] Unlike the natural this compound, which activates a broad range of PKC isozymes, some simplified analogs show a degree of selectivity for novel PKC (nPKC) isozymes, such as PKCδ.[1][2]

Activation of specific PKC isozymes, like PKCα and PKCδ, by these analogs has been shown to be involved in their anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1] The downstream signaling cascade following PKC activation can lead to cell cycle arrest, typically at the G1 phase, and ultimately apoptosis.

PKC_Activation_Pathway cluster_downstream Downstream Signaling PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation PP2A PP2A PKC_active->PP2A Activates Analog Simplified This compound Analog Analog->PKC_inactive Binds to C1 Domain Akt_S6 Akt/S6 Signaling PP2A->Akt_S6 Dephosphorylates (Inhibits) Cell_Cycle_Arrest G1 Cell Cycle Arrest Akt_S6->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Simplified signaling pathway of this compound analogs. (Max Width: 760px)

Data Presentation

The following tables summarize the quantitative data for the biological activity of key simplified this compound analogs.

Table 1: Protein Kinase C (PKC) Binding Affinity

CompoundPKC IsozymeKi (nM)Reference
10-Me-aplog-1PKCδ~0.5[2]
This compoundPKCδsimilar to 10-Me-aplog-1[2]

Table 2: In Vitro Antiproliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
10-Me-aplog-1 NCI-H460Lung CancerValue not specified
HCC-2998Colon CancerValue not specified
HBC-4Breast CancerValue not specified
A549Lung CancerValue not specified
Carvone-based analog HeLaCervical Cancer2.0[3]
MCF-7Breast Cancer5.4[3]
A549Lung Cancer3.3[3]
18-deoxy-aplog-1 HeLaCervical Cancer2.5[3]
MCF-7Breast Cancer4.8[3]
A549Lung Cancer4.2[3]

Note: Specific IC50 values for 10-Me-aplog-1 were not explicitly found in the provided search results, though its potent antiproliferative activity was consistently mentioned.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability and Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic and antiproliferative effects of simplified this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Simplified this compound analog stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound Analogs (Serial Dilutions) incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay. (Max Width: 760px)
Protocol 2: PKC Binding Assay

This competitive binding assay determines the affinity of the simplified this compound analogs for PKC.

Materials:

  • Purified PKC isozymes or cell lysates containing PKC

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Simplified this compound analog

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like phosphatidylserine (B164497) and Ca²⁺)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the PKC source, [³H]PDBu (at a concentration near its Kd), and varying concentrations of the unlabeled this compound analog in the binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PDBu).

  • Incubation: Incubate the reactions at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]PDBu.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the this compound analog to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of the this compound analogs on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the this compound analog

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells after treatment. Centrifuge and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for PKC Activation

This protocol detects the activation of PKC by observing its translocation from the cytosol to the membrane fraction or by detecting the phosphorylation of downstream substrates.

Materials:

  • Treated and untreated cancer cell lysates

  • Subcellular fractionation kit (optional, for translocation)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKC substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cells and determine the protein concentration. For translocation studies, perform subcellular fractionation to separate cytosolic and membrane fractions.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of PKC in different cellular fractions or the phosphorylation status of its substrates.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the antitumor activity of simplified this compound analogs in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound analog formulation for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the this compound analog or vehicle control to the mice according to the desired schedule and route of administration (e.g., intraperitoneal, intravenous, oral).

  • Monitoring: Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor efficacy.

Xenograft_Workflow start Start implant Implant Cancer Cells in Immunocompromised Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth grouping Randomize Mice into Treatment & Control Groups monitor_growth->grouping treatment Administer this compound Analog or Vehicle grouping->treatment monitor_efficacy Measure Tumor Volume & Body Weight treatment->monitor_efficacy endpoint Study Endpoint: Euthanize & Excise Tumors monitor_efficacy->endpoint analysis Analyze Antitumor Efficacy endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies. (Max Width: 760px)

Conclusion

Simplified this compound analogs are a promising class of antineoplastic agents that function by activating PKC isozymes, leading to cancer cell growth inhibition and apoptosis without the tumor-promoting side effects of their parent compounds. The protocols and data presented here provide a framework for researchers to further investigate and develop these compounds as potential cancer therapeutics. Careful and standardized experimental procedures are crucial for obtaining reliable and reproducible results in the evaluation of these potent molecules.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Aplysiatoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of aplysiatoxin and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound is a significant undertaking due to its complex molecular architecture. Key challenges include:

  • Stereochemical Complexity: The molecule contains multiple stereocenters that require precise control throughout the synthesis.

  • Macrocyclization: Formation of the 12-membered macrolactone ring is often a low-yielding and challenging step.

  • Spiroacetal Formation: Construction of the 6-6 spiroacetal moiety requires careful planning and execution.[1]

  • Protecting Group Strategy: The numerous hydroxyl and other functional groups necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions.

  • Hemiacetal Instability: The hemiacetal at the C-3 position is unstable, which can complicate purification and handling of late-stage intermediates.[2]

Q2: What is a common retrosynthetic approach for this compound?

A convergent retrosynthetic strategy is typically employed, disconnecting the molecule into several key fragments that can be synthesized independently and then coupled together. A common disconnection is at the ester bond of the macrolactone and the C11-C12 bond, leading to fragments such as a C1-C11 polyketide fragment and a C12-C30 fragment containing the aromatic side chain.

G This compound This compound Macrocyclization Macrolactonization (e.g., Yamaguchi Esterification) This compound->Macrocyclization Disconnection Seco_acid Seco-acid Macrocyclization->Seco_acid Fragment_Coupling Fragment Coupling (e.g., Esterification) Seco_acid->Fragment_Coupling Disconnection C1_C11 C1-C11 Fragment Fragment_Coupling->C1_C11 C12_C30 C12-C30 Fragment Fragment_Coupling->C12_C30

Caption: A simplified retrosynthetic analysis of this compound.

Q3: Why is the choice of protecting groups so critical in this compound synthesis?

The this compound core structure contains numerous hydroxyl groups with varying steric and electronic environments. A successful synthesis hinges on a well-designed protecting group strategy that is:

  • Orthogonal: Allowing for the selective deprotection of one group without affecting others.

  • Stable: The protecting groups must withstand a wide range of reaction conditions used in the synthetic sequence.

  • Easy to Install and Remove: The introduction and cleavage of these groups should be high-yielding and occur under mild conditions to avoid degradation of the complex molecule.

Commonly used protecting groups for hydroxyls in such syntheses include silyl (B83357) ethers (e.g., TBS, TES, TIPS), benzyl (B1604629) ethers, and various acetals.[3]

Troubleshooting Guides

Macrocyclization Issues

Problem: Low yield or failure of the macrolactonization step to form the 12-membered ring.

Possible Causes and Solutions:

CauseRecommended Solution
Intermolecular oligomerization Perform the reaction under high-dilution conditions (typically 0.001-0.005 M) using a syringe pump for slow addition of the seco-acid to the reaction mixture. This favors the intramolecular cyclization.
Unfavorable conformation of the seco-acid The conformation of the linear precursor can significantly impact the ease of cyclization. Introduction of rigid elements, such as double or triple bonds, can help pre-organize the molecule for cyclization.
Inefficient activation of the carboxylic acid The choice of coupling reagent is crucial. The Yamaguchi esterification is a commonly used and effective method for macrolactonization of complex molecules.[2][4] Other methods like the Corey-Nicolaou or Shiina macrolactonizations can also be considered.[5]
Steric hindrance at the alcohol The hydroxyl group involved in the lactonization might be sterically encumbered. Using a less bulky protecting group on a neighboring functionality or changing the coupling agent to one that is less sterically demanding might improve yields.
Spiroacetal Formation Problems

Problem: Difficulty in forming the 6-6 spiroacetal with the correct stereochemistry.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect precursor stereochemistry The stereocenters in the acyclic precursor dictate the stereochemical outcome of the spirocyclization. It is crucial to verify the stereochemistry of the precursor before attempting cyclization.
Harsh acidic conditions leading to decomposition Use milder acidic conditions for the cyclization. Catalytic amounts of a protic acid (e.g., CSA, PPTS) or a Lewis acid can be effective.
Formation of undesired regio- or stereoisomers The cyclization may be thermodynamically or kinetically controlled. Varying the reaction temperature and time can influence the product distribution. Thermodynamic control (longer reaction times, higher temperatures) usually favors the most stable spiroacetal isomer.

Experimental Protocols

Yamaguchi Macrolactonization

This protocol is a general guideline for the Yamaguchi esterification, a powerful method for the formation of macrolactones from hydroxy acids (seco-acids).[6]

Materials:

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the seco-acid (1.0 eq.) in anhydrous toluene.

    • Add triethylamine (1.1 eq.) and stir the solution at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq.) dropwise and stir for 2 hours at room temperature to form the mixed anhydride (B1165640).

  • Cyclization:

    • In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 4.0-6.0 eq.) in a large volume of anhydrous toluene.

    • Heat the DMAP solution to reflux.

    • Using a syringe pump, add the solution of the mixed anhydride dropwise to the refluxing DMAP solution over a period of 4-8 hours to maintain high dilution.

  • Work-up and Purification:

    • After the addition is complete, continue to reflux for an additional hour.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_0 Activation cluster_1 Cyclization cluster_2 Work-up Seco_acid Seco-acid in Toluene Add_Et3N Add Et3N Seco_acid->Add_Et3N Add_Yamaguchi Add 2,4,6-Trichlorobenzoyl Chloride Add_Et3N->Add_Yamaguchi Mixed_Anhydride Mixed Anhydride Formation Add_Yamaguchi->Mixed_Anhydride Syringe_pump Slow addition via Syringe Pump Mixed_Anhydride->Syringe_pump DMAP_solution Refluxing DMAP in Toluene DMAP_solution->Syringe_pump Cyclization Intramolecular Cyclization Syringe_pump->Cyclization Quench Quench with NaHCO3 Cyclization->Quench Extraction Extraction & Drying Quench->Extraction Purification Column Chromatography Extraction->Purification Macrolactone Macrolactone Product Purification->Macrolactone

Caption: Experimental workflow for Yamaguchi macrolactonization.

Data Summary

Comparison of Macrocyclization Methods

While a direct comparison of different macrocyclization methods for the same this compound precursor in a single publication is rare, the literature on polyketide synthesis provides insights into the general efficacy of various methods. The yields are highly substrate-dependent.

Macrocyclization MethodCoupling ReagentTypical Yield RangeReference
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride50-80%[2][4]
Corey-Nicolaou Macrolactonization2,2'-Dipyridyl disulfide / PPh₃40-70%[5]
Shiina Macrolactonization2-Methyl-6-nitrobenzoic anhydride (MNBA)60-90%[5]
Keck-Boden MacrolactonizationDCC / DMAP30-60%[7]

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

References

Technical Support Center: Synthesis of Aplysiatoxin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of aplysiatoxin analogues. The information is tailored for scientists and professionals in drug development, offering insights into common experimental hurdles and strategies to improve synthetic yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall synthetic yield for an this compound analogue is extremely low. What are the common reasons for this?

A1: Low overall yields in the total synthesis of this compound and its analogues are a well-documented challenge. Several factors contribute to this:

  • Lengthy Synthetic Sequences: The core structures are complex, often requiring numerous linear steps. For instance, some syntheses have reported as many as 23 to 26 steps, which inherently leads to a significant loss of material at each stage, resulting in overall yields as low as 0.18% to 1.1%.[1][2]

  • Complex Stereochemistry: The presence of multiple stereocenters necessitates highly stereoselective reactions. Any deviation from the desired stereoisomer can lead to difficult purification steps and reduced yields of the target molecule.

  • Sensitive Functional Groups: The structure of this compound contains sensitive functionalities, such as hemiacetals and macrolactones, which can be unstable under various reaction conditions.[3] Protecting group strategies are crucial but also add to the step count.

  • Macrolactonization Challenges: The ring-closing metathesis or macrolactonization step to form the large ring is often a critical and low-yielding step. It is highly dependent on precursor conformation and reaction conditions. Yamaguchi macrolactonization is a commonly employed method for this transformation.[4]

Q2: I am encountering difficulties with the formation of the spiroketal moiety. What are some alternative approaches?

A2: The spiroketal moiety is a known synthetic challenge.[2] If you are facing issues, consider these strategies:

  • Structural Simplification: One effective approach to bypass problematic spiroketal formation is to synthesize analogues with simplified structures. Researchers have successfully replaced the spiroketal with a cyclic ketal moiety derived from more accessible starting materials like (R)-(−)-carvone.[2] This modification has been shown to significantly shorten the synthesis to as few as eight steps while retaining biological activity.[2]

  • Alternative Cyclization Strategies: Investigate different catalytic systems for the cyclization. For example, gold(I) catalysts have been used for the cyclization of alkyne-containing macrodiolides to form related complex ring systems.[3][5]

  • Conformational Control: The efficiency of spiroketal formation is highly dependent on the conformation of the macrolactone precursor. Ensure that the precursor is conformationally biased to favor the desired cyclization.

Q3: How can I improve the biological activity of my synthetic analogues?

A3: The biological activity of this compound analogues is primarily linked to their ability to activate Protein Kinase C (PKC).[1][6][7] To enhance activity, consider the following:

  • Targeting Specific Interactions: The interaction with the PKC C1 domain is crucial. Modifications to the side chain can enhance binding. For example, incorporating aromatic rings like naphthalene (B1677914) can increase CH/π interactions with key residues in the binding domain, although this may not always lead to higher binding affinity if other interactions like hydrogen bonds are sub-optimal.[1]

  • Mimicking the Natural Ligand: The pharmacophore of this compound mimics that of the endogenous PKC activator diacylglycerol (DAG).[3] Ensure that your analogue design preserves the key features responsible for this mimicry.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize a series of analogues with modifications at different positions to build a comprehensive SAR. This will help identify the key structural motifs responsible for potent PKC activation and other desired biological effects like anti-proliferative activity.

Data on Synthetic Yields of this compound Analogues

The following table summarizes the number of steps and overall yields for the synthesis of various this compound analogues, highlighting the challenge of achieving high efficiency.

AnalogueLongest Linear Sequence (Steps)Overall Yield (%)Key Structural Feature / StrategyReference
10-Methyl-aplog-1231.1Simplified analogue of debromothis compound[2]
Naphthalene-containing analogue260.18Designed to increase CH/π interactions with PKC[1]
Carvone-based analogue81.8Replacement of the spiroketal with a cyclic ketal[2]
Side-chain modified analogue (via intermediate 6)18 (to key intermediate)0.6 (to key intermediate)Convergent synthesis allowing side-chain diversification[4]

Experimental Protocols

Below are generalized methodologies for key experimental steps in the synthesis of this compound analogues. These should be adapted and optimized for specific substrates and target molecules.

Yamaguchi Macrolactonization

This procedure is commonly used for the formation of the macrolactone ring.

  • Preparation of the Seco-Acid: The linear precursor containing a terminal carboxylic acid and a hydroxyl group is synthesized and rigorously purified.

  • Activation of the Carboxylic Acid: The seco-acid (1 equivalent) is dissolved in anhydrous toluene (B28343). To this solution, 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) and triethylamine (B128534) (2.0 equivalents) are added at room temperature. The reaction is stirred for 2-4 hours.

  • Lactonization: The resulting mixed anhydride (B1165640) solution is then added dropwise via syringe pump over several hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) (5-10 equivalents) in a large volume of anhydrous toluene at reflux. The high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Workup and Purification: After the addition is complete, the reaction is stirred for an additional 12-24 hours. The mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired macrolactone.

Late-Stage Functionalization

This approach allows for the diversification of complex molecules at a late stage of the synthesis.

  • Selection of Functionalization Strategy: Choose a suitable late-stage functionalization reaction based on the available functional handles on your advanced intermediate and the desired modification. Common methods include C-H activation, cross-coupling reactions, and the use of specialized reagents like Baran Diversinates™ for radical additions.

  • Optimization of Reaction Conditions: Small-scale test reactions should be performed to optimize conditions such as catalyst, solvent, temperature, and reaction time. For example, a Minisci-type reaction for C-H alkylation might involve a silver or iron catalyst, an oxidant, and the corresponding radical precursor in an acidic solvent.

  • Scale-up and Purification: Once optimal conditions are identified, the reaction is scaled up. The reaction mixture is then subjected to an appropriate workup procedure, and the desired functionalized analogue is isolated and purified, typically using high-performance liquid chromatography (HPLC) due to the structural similarity of the products.

Visualizations

This compound Analogue Synthetic Workflow

G cluster_0 Fragment Synthesis cluster_1 Assembly and Macrolactonization cluster_2 Final Steps Starting_Materials Simple Chiral Precursors Fragment_A Side-Chain Fragment Starting_Materials->Fragment_A Fragment_B Core Fragment Starting_Materials->Fragment_B Coupling Fragment Coupling (e.g., Esterification) Fragment_A->Coupling Fragment_B->Coupling Linear_Precursor Seco-Acid Precursor Coupling->Linear_Precursor Macrolactonization Macrolactonization (e.g., Yamaguchi) Linear_Precursor->Macrolactonization Macrocycle Protected Macrocycle Macrolactonization->Macrocycle Deprotection Global Deprotection Macrocycle->Deprotection Purification HPLC Purification Deprotection->Purification Final_Analogue This compound Analogue Purification->Final_Analogue

Caption: A generalized convergent synthetic workflow for this compound analogues.

PKC Activation Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane & activates Downstream Downstream Targets (e.g., MAPKs, NF-κB) PKC_active->Downstream Phosphorylates DAG->PKC_inactive Binds to C1 Domain This compound This compound Analogue This compound->PKC_inactive Mimics DAG

Caption: this compound analogues activate PKC by mimicking diacylglycerol (DAG).

References

Overcoming the limited availability of natural aplysiatoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aplysiatoxin (ATX) and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions related to overcoming the challenges of its limited natural availability through chemical synthesis, biosynthetic engineering, and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its natural availability limited?

A1: this compound is a potent cyanotoxin produced by certain species of cyanobacteria, such as Moorea producens (formerly Lyngbya majuscula).[1][2][3] It is a powerful activator of Protein Kinase C (PKC), making it a valuable tool for studying cellular signaling and a potential scaffold for drug development.[1][4][5] Its natural availability is limited because cyanobacteria produce it in very small quantities, and large-scale cultivation of these organisms for extraction is often challenging and not economically viable.

Q2: What are the primary strategies to overcome the limited supply of natural this compound?

A2: The main strategies are:

  • Total Chemical Synthesis: This allows for the production of this compound and, more importantly, the creation of simplified or modified analogs with potentially improved therapeutic properties.[4][6][7][8]

  • Biosynthetic Engineering: This involves identifying the gene clusters responsible for this compound biosynthesis in cyanobacteria and heterologously expressing them in a more tractable host organism for large-scale production.[9][10]

  • Semi-synthesis: This approach involves chemically modifying a more readily available natural precursor or a biosynthetically produced core structure.

Q3: What is the primary cellular target of this compound?

A3: The primary cellular target of this compound is Protein Kinase C (PKC).[4][5][11] It mimics the endogenous PKC activator diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isozymes, leading to their activation.[12] This activation is responsible for its potent inflammatory and tumor-promoting activities.[13][14]

Q4: Are there less complex analogs of this compound that retain biological activity?

A4: Yes, significant research has focused on developing simplified analogs that are easier to synthesize but retain high affinity for PKC.[12][15] For example, 10-methyl-aplog-1 is a simplified analog that has shown strong anti-proliferative activity against several cancer cell lines.[15] The development of such analogs is a key strategy to bypass the complexity of the natural product while retaining its therapeutic potential.[6]

Q5: What safety precautions should be taken when handling this compound and its potent analogs?

A5: this compound is a potent dermatotoxin, irritant, and tumor promoter.[1][3][5][13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. Researchers should be aware of the risks of skin and eye irritation upon direct contact.[13]

Troubleshooting Guides

Chemical Synthesis of this compound Analogs

Q: I am experiencing low yields in the macrolactonization step. What are common causes and solutions?

A: Low yields in macrolactonization are a frequent challenge in the synthesis of complex macrocycles like this compound.

  • High Dilution: Ensure you are working under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This typically means substrate concentrations in the range of 0.001-0.005 M.

  • Reagent Choice: The choice of coupling reagent is critical. Yamaguchi esterification is a commonly used and effective method for such complex lactonizations.[16]

  • Conformational Constraints: The precursor's conformation may not be favorable for cyclization. Consider computational modeling to understand the lowest energy conformations. Sometimes, altering protecting groups at distant sites can influence the precursor's flexibility and improve yields.

  • Purification: The crude product may contain oligomers. Ensure your purification method (e.g., preparative HPLC) is capable of separating the desired monomeric macrocycle from higher molecular weight byproducts.

Q: My stereocontrol is poor during the synthesis of the polyketide chain. How can I improve it?

A: Achieving correct stereochemistry is paramount for biological activity.

  • Chiral Auxiliaries: Employ well-established chiral auxiliaries (e.g., Evans' oxazolidinones) to guide stereoselective alkylations and aldol (B89426) reactions.

  • Asymmetric Catalysis: Utilize modern asymmetric catalytic methods, such as substrate-directed hydroboration or Sharpless asymmetric epoxidation, which are known to provide high levels of stereocontrol.[17]

  • Reagent Control: For reactions involving chiral reagents like K-Selectride for ketone reduction, ensure the temperature is strictly controlled (e.g., -78 °C) to maximize diastereoselectivity.[17]

  • Characterization: Use advanced NMR techniques (e.g., NOESY, J-based configuration analysis) to confirm the relative stereochemistry at each step.

Purification of this compound and Analogs

Q: I am having difficulty separating this compound from other closely related analogs in my cyanobacterial extract.

A: this compound and its derivatives often have very similar polarities, making separation challenging.

  • Multi-step Chromatography: A single chromatographic method is rarely sufficient. A common workflow involves initial fractionation by liquid-liquid partitioning, followed by column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to separate compounds based on polarity and size.[18][19]

  • High-Resolution Purification: For final purification, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[18][20]

  • Method Optimization: Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water gradients) and different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal resolution.

  • Bioassay-Guided Fractionation: If you are isolating from a natural source, use a bioassay (like a PKC binding assay) to track the activity across different fractions. This ensures you are focusing your purification efforts on the fractions containing the desired bioactive compound.[18]

Q: My purified compound appears to be degrading upon storage. What are the best practices for storing this compound?

A: this compound contains sensitive functional groups, such as a hemiacetal, that can be prone to degradation.

  • Solvent: Store the compound in a non-protic, anhydrous solvent like DMSO or absolute ethanol. Avoid aqueous buffers for long-term storage.

  • Temperature: Store solutions at -20°C or, for long-term stability, at -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize repeated freeze-thaw cycles, which can accelerate degradation.

Biological Activity Assays

Q: I am not seeing consistent results in my in vitro PKC activation assay. What could be the issue?

A: In vitro kinase assays require careful optimization.

  • Enzyme Quality: Ensure you are using a high-quality, purified recombinant PKC isozyme. Enzyme activity can vary between batches and suppliers.

  • Cofactor Preparation: For conventional and novel PKCs, cofactors like phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) or a phorbol (B1677699) ester are required. The lipid activator must be properly prepared, often requiring sonication on ice immediately before use to form micelles.[21]

  • ATP Concentration: The ATP concentration should be at or near the Km for the specific PKC isozyme you are using to ensure the assay is in the linear range.[22]

  • Controls: Always include proper controls: a negative control (no enzyme), a positive control (a known PKC activator like PDBu or a well-characterized this compound analog), and a vehicle control (e.g., DMSO).[22]

  • Assay Linearity: Confirm that the reaction is within the linear range with respect to both time and enzyme concentration. An incubation time of 10-60 minutes at 30°C is typical, but may need optimization.[21][22]

Data Presentation

Table 1: Comparative Binding Affinity of this compound Analogs for PKCδ

CompoundKi (nM) for PKCδ-C1BSource
Debromothis compound (DAT)16[12]
Synthetic Macrodiolide 1Significant Affinity (Value not specified)[12]
Unsaturated Macrodiolide 26Higher affinity than Compound 1[12]
10-Me-aplog-1Potent (Specific Ki not provided)[12]

Note: This table summarizes reported binding affinities to illustrate the potential of synthetic analogs. Direct comparison requires standardized assay conditions.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and is suitable for measuring the activation of PKC by this compound or its analogs.[21][23]

Materials:

  • Purified recombinant human PKC isozyme

  • PKC Substrate Peptide (e.g., Ac-MBP (4-14))

  • Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Lipid Activator (Phosphatidylserine and Diacylglycerol in buffer)

  • [γ-³²P]ATP

  • This compound analog stock solution (in DMSO)

  • Stop Solution (0.75% Phosphoric Acid)

  • P81 Phosphocellulose Paper

Procedure:

  • Prepare Reagent Mix: On ice, prepare a master mix containing Kinase Assay Buffer, PKC Substrate Peptide, and Lipid Activator. Critical Step: The lipid activator must be sonicated on ice for at least one minute before use to ensure proper micelle formation.[21]

  • Set up Reactions: In microcentrifuge tubes on ice, add the following in order:

    • 10 µL of the reagent master mix.

    • 10 µL of the this compound analog (at various dilutions) or vehicle control (DMSO).

    • 10 µL of purified PKC enzyme (e.g., 25-100 ng).

  • Initiate Kinase Reaction: Start the reaction by adding 10 µL of the [γ-³²P]ATP solution (final concentration ~100 µM). Gently vortex.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure this incubation time is within the linear range of the assay.

  • Stop Reaction: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[21]

  • Washing: Allow the paper to air dry for 30 seconds, then immerse and wash the squares extensively (at least 4-5 times) in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.[21]

  • Quantification: Transfer the dried P81 paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the specific activity of PKC in the presence of different concentrations of the this compound analog and determine the EC₅₀ value.

Visualizations

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates This compound This compound This compound->PKC Mimics DAG, Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrates PKC->pSubstrate Response Cellular Responses pSubstrate->Response

Caption: Simplified PKC signaling pathway activated by this compound.

Total_Synthesis_Workflow Start Commercially Available Starting Materials FragA Fragment A Synthesis (e.g., Phenolic side chain) Start->FragA FragB Fragment B Synthesis (e.g., Spiroketal core) Start->FragB Coupling Fragment Coupling (e.g., Esterification) FragA->Coupling FragB->Coupling Macro Macrolactonization Coupling->Macro Deprotection Final Deprotection Steps Macro->Deprotection Purification HPLC Purification & Characterization Deprotection->Purification Final This compound Analog Purification->Final

Caption: General workflow for total synthesis of an this compound analog.

Purification_Workflow Start Cyanobacterial Biomass (e.g., Moorea producens) Extraction Solvent Extraction (e.g., EtOAc/MeOH) Start->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition ColumnChrom Column Chromatography (e.g., Silica, Sephadex) Partition->ColumnChrom Assay1 Bioassay Screening (e.g., PKC Assay) ColumnChrom->Assay1 Guide Fraction Selection HPLC Preparative RP-HPLC ColumnChrom->HPLC Active Fractions Assay1->ColumnChrom Assay2 Bioassay of Fractions HPLC->Assay2 Guide Fraction Collection Analysis Structure Elucidation (NMR, MS) HPLC->Analysis Pure Fractions Assay2->HPLC PureCmpd Pure this compound/Analog Analysis->PureCmpd

Caption: Bioassay-guided isolation and purification workflow.

References

Refining NMR data analysis for complex aplysiatoxin structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers analyzing complex aplysiatoxin-like structures using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help overcome common challenges in the structural elucidation of these intricate marine natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may encounter during the NMR data acquisition and analysis of complex polyketide structures like aplysiatoxins.

Q1: My 1D ¹H NMR spectrum is too complex, with severe signal overlap. How can I resolve individual proton signals?

A1: Signal overlap is a primary challenge with large, non-rigid molecules like aplysiatoxins.[1][2][3] Here are several strategies to resolve crowded spectra:

  • Utilize 2D NMR: Two-dimensional techniques are essential for separating overlapping signals.[2][4] Experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, spreading signals over a second dimension and greatly enhancing resolution.[4][5]

  • Change Solvents: Running the sample in a different deuterated solvent (e.g., benzene-d6 (B120219) instead of chloroform-d) can alter the chemical shifts of certain protons, potentially resolving overlaps.[1]

  • Vary Temperature: For molecules with multiple conformations (rotamers), acquiring spectra at a higher temperature can increase the rate of bond rotation, sometimes leading to a simpler, time-averaged spectrum.[1]

  • Advanced Techniques: Consider using advanced methods like pure-shift NMR, which simplifies spectra by collapsing multiplets into singlets, or J-resolved spectroscopy to separate multiplicity and chemical shift information into different dimensions.[6]

Q2: I'm observing very broad peaks in my spectrum. What are the common causes and solutions?

A2: Peak broadening can obscure crucial coupling information and reduce signal-to-noise. Common causes include:[1]

  • Poor Shimming: The magnetic field is not homogenous. Re-shimming the spectrometer is the first step.

  • Sample Heterogeneity: The compound may not be fully dissolved or could be aggregating. Ensure complete solubility and consider filtering the sample.[7][8]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and broadened lines. Prepare a more dilute sample if possible.[1][8]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant broadening. While difficult to remove, using a chelating agent or ensuring glassware is scrupulously clean can help.

Q3: How can I confidently determine the relative stereochemistry of the acyclic chains and macrocycle in my this compound analog?

A3: Determining stereochemistry in flexible, complex molecules is a multi-step process that relies on a combination of NMR experiments.

  • J-Coupling Analysis: Measuring 3JHH (proton-proton) coupling constants from high-resolution 1D or 2D spectra can help define dihedral angles and thus the relative orientation of substituents along a carbon chain.[9]

  • NOE/ROE Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments (NOESY/ROESY) are critical.[10] These techniques detect protons that are close in space (typically <5 Å), providing crucial information for assigning relative stereochemistry in both cyclic and acyclic systems.[10][11]

  • Chemical Derivatization: In some cases, derivatizing the molecule, for instance by converting 1,3-diols into acetonides, can create a more rigid system.[9][12] The ¹³C NMR chemical shifts of the acetonide carbons can then be used to infer the syn or anti relationship of the original diol.[9]

Q4: My sample quantity is very limited (sub-milligram). How can I optimize my experiments for maximum sensitivity?

A4: Working with nanomole-scale samples is common in natural products research.[13]

  • Use Microprobes: Employing NMR probes designed for small volume tubes (e.g., 1.7 mm) significantly increases sensitivity by concentrating the sample within the detector coil.[13]

  • Cryoprobes: If available, a cryogenically cooled probe can boost the signal-to-noise ratio by a factor of 3-4, making it possible to acquire data on much smaller quantities.[2]

  • Optimize Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio. For ¹³C-based experiments like HSQC and HMBC, prioritize these as they are often the most informative for complex structures.

Experimental Protocols & Data

Table 1: Recommended Sample Preparation Parameters
ParameterGuidelineRationale
Sample Mass (¹H) 5-25 mgOptimal for good signal-to-noise without causing concentration-related line broadening.[7][8]
Sample Mass (¹³C) 50-100 mgNeeded due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[8]
Solvent Volume 0.6-0.7 mLStandard for 5 mm NMR tubes to ensure proper sample height within the coil.[8]
Filtration Filter through glass woolRemoves solid particles that disrupt magnetic field homogeneity and cause peak broadening.[7][8]
Internal Standard TMS or residual solventProvides an exact reference for chemical shift calibration.[8]
Protocol: 2D ¹H-¹³C HSQC Experiment

The HSQC experiment is fundamental for correlating protons to their directly attached carbons, effectively resolving overlapped proton signals by spreading them across the ¹³C chemical shift range.

1. Sample Preparation:

  • Dissolve 5-50 mg of the purified this compound analog in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
  • Filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[7]

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetric solvent peaks).
  • Acquire a standard 1D proton spectrum to determine the spectral width (sw) and transmitter offset (o1p).

3. HSQC Parameter Optimization:

  • Load a standard, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
  • Set the ¹H spectral width and offset based on the 1D spectrum.
  • Set the ¹³C spectral width (sw in F1) to cover the expected range of carbon signals (e.g., 0-180 ppm for aplysiatoxins).
  • The key parameter is the one-bond coupling constant (¹JCH). For sp³-hybridized CH/CH₂ groups, this is ~145 Hz. For sp²-hybridized carbons, it is ~160-170 Hz. A good average value to start with is 145 Hz .

4. Data Acquisition:

  • Set the number of scans (ns) and dummy scans (ds) (e.g., ns=8, ds=16).
  • Set the number of increments in the indirect dimension (t1) to achieve the desired resolution. A value of 256 or 512 is common.
  • Start the acquisition. Experiment time can range from 30 minutes to several hours depending on sample concentration.

5. Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.
  • Perform Fourier transformation, phase correction, and baseline correction.
  • Analyze the resulting 2D spectrum, where each peak represents a direct correlation between a proton (F2 axis) and a carbon (F1 axis).

Visualizations

Workflow for NMR-Based Structure Elucidation

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Elucidation Isolation Isolation & Purification Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C, DEPT) Filtration->NMR_1D NMR_2D_Corr 2D Correlation (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Corr NMR_2D_Stereo 2D Stereochem (NOESY/ROESY) NMR_2D_Corr->NMR_2D_Stereo Assign Assign Signals (¹H & ¹³C) NMR_2D_Stereo->Assign Fragments Assemble Planar Structure Assign->Fragments Stereo Determine Relative Stereochemistry Fragments->Stereo Final Final Structure Stereo->Final

Caption: General workflow from sample isolation to final structure determination.

Troubleshooting Signal Overlap

G Start Severe Signal Overlap in ¹H NMR? HSQC Run ¹H-¹³C HSQC Start->HSQC Yes Resolved Signals Resolved? HSQC->Resolved Done Proceed with Structure Elucidation Resolved->Done Yes ChangeSolvent Acquire Spectrum in Different Solvent (e.g., Benzene-d6) Resolved->ChangeSolvent No Temp Acquire Spectrum at Higher Temperature ChangeSolvent->Temp Advanced Use Advanced Techniques (e.g., Pure-Shift) Temp->Advanced G This compound This compound Membrane Plasma Membrane This compound->Membrane PKC_active Active PKC (Membrane-Bound) Membrane->PKC_active Mimics DAG, recruits PKC PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Ca²⁺, PS Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Response Cellular Responses (e.g., Proliferation, Inflammation) Downstream->Response

References

Addressing cytotoxicity in aplysiatoxin-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aplysiatoxin. Our goal is to help you address common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent cyanotoxin produced by certain species of cyanobacteria.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[1][2] By activating PKC, this compound can induce a wide range of biological effects, including inflammation, tumor promotion, and cytotoxicity.[2][3]

Q2: Why am I observing high levels of cytotoxicity in my cell cultures even at low concentrations of this compound?

This compound is known for its potent cytotoxic effects, which are often a direct result of its powerful activation of PKC.[2] This can lead to apoptosis, cell cycle arrest, or other forms of cell death. The level of cytotoxicity can vary significantly between different cell lines due to variations in PKC isoform expression and downstream signaling pathways. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Q3: Can this compound's cytotoxicity be separated from its PKC-activating properties?

For the most part, the cytotoxicity of this compound is intrinsically linked to its ability to activate PKC. However, the specific downstream effects can be cell-type dependent. In some cases, it may be possible to modulate the cytotoxic response by inhibiting specific downstream effectors of the PKC pathway, without blocking the initial activation of PKC itself. This would require a detailed understanding of the relevant signaling cascades in your experimental system.

Q4: What are the recommended safe handling procedures for this compound?

This compound is a potent toxin and should be handled with extreme caution in a laboratory setting.[4] Standard safety procedures should include:

  • Working in a well-ventilated area, preferably a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoiding inhalation of the powdered form or aerosolized solutions.

  • Implementing a clear spill cleanup procedure.

  • Consulting your institution's environmental health and safety office for specific guidelines on handling and disposal of cyanotoxins.[4]

Q5: How can I confirm that the observed cellular effects are specifically due to PKC activation by this compound?

To confirm that the effects of this compound are mediated by PKC, you can use a PKC inhibitor as a control. Pre-treating your cells with a specific PKC inhibitor before adding this compound should attenuate or block the observed effects. Additionally, you can use a less active analog of this compound as a negative control.

Troubleshooting Guides

Problem 1: Excessive Cytotoxicity Obscuring Experimental Results

Symptoms:

  • Massive cell death observed shortly after this compound treatment.

  • Inability to measure other cellular responses due to widespread cell lysis.

  • High variability in results between replicate wells.

Possible Causes:

  • This compound concentration is too high for the specific cell line.

  • The cell line is particularly sensitive to PKC-induced cell death.

  • Extended incubation time with the toxin.

Solutions:

  • Optimize this compound Concentration:

    • Action: Perform a comprehensive dose-response experiment using a wide range of this compound concentrations to determine the EC50 (effective concentration for 50% of maximal response) for your desired effect and the IC50 (inhibitory concentration for 50% viability).

    • Protocol: See "Protocol: Determining IC50 using MTT Assay".

  • Reduce Incubation Time:

    • Action: Conduct a time-course experiment to identify the earliest time point at which the desired biological effect is observed, before significant cytotoxicity occurs.

  • Use a Different Cell Line:

    • Action: If possible, consider using a cell line that is known to be less sensitive to the cytotoxic effects of PKC activators.

Problem 2: Inconsistent or Non-Reproducible Results

Symptoms:

  • High variability in data between experiments performed on different days.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Inconsistent cell health or passage number.

  • Degradation of this compound stock solution.

  • Variations in experimental conditions (e.g., incubation time, cell density).

Solutions:

  • Standardize Cell Culture Conditions:

    • Action: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Proper this compound Handling and Storage:

    • Action: Prepare small-volume aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Strictly Adhere to Protocols:

    • Action: Ensure all experimental parameters, such as cell seeding density, treatment volumes, and incubation times, are kept consistent between experiments.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Compounds

CompoundCell LineIC50 ValueReference
Debromothis compoundArtemia salina (brine shrimp)0.34 ± 0.036 µM[5][6]
Neo-debromothis compound GChinese hamster ovary (CHO)1.79 ± 0.22 µM[5][6]
Neo-debromothis compound HChinese hamster ovary (CHO)1.46 ± 0.14 µM[5][6]
PalytoxinHaCaT (human keratinocytes)1.3 x 10⁻⁸ M[7]

Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.[8][9]

Experimental Protocols

Protocol: Determining IC50 using MTT Assay

This protocol provides a method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Aplysiatoxin_PKC_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates CellularResponse Cellular Responses (e.g., Cytotoxicity, Inflammation) Downstream->CellularResponse Leads to

Caption: this compound signaling pathway via Protein Kinase C activation.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckConc Is this compound concentration optimized? Start->CheckConc OptimizeConc Perform Dose-Response (e.g., MTT Assay) CheckConc->OptimizeConc No CheckTime Is incubation time too long? CheckConc->CheckTime Yes OptimizeConc->CheckTime OptimizeTime Perform Time-Course Experiment CheckTime->OptimizeTime Yes ConsiderCellLine Consider using a less sensitive cell line CheckTime->ConsiderCellLine No End Problem Resolved OptimizeTime->End ConsiderCellLine->End

Caption: Troubleshooting workflow for excessive cytotoxicity in experiments.

References

Minimizing tumor-promoting effects of novel aplysiatoxin analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working to minimize the tumor-promoting effects of novel aplysiatoxin analogs.

Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with this compound analogs, particularly focusing on Protein Kinase C (PKC) activity assays, a primary target of these compounds.[1][2]

Table 1: Troubleshooting Guide for Protein Kinase C (PKC) Assays

Problem Possible Cause(s) Recommended Solution(s)
Low or No PKC Activation 1. Poor Solubility of Analog: The this compound analog is not properly solubilized in the assay buffer. 2. Incorrect Lipid Presentation: The analog is not effectively incorporated into micelles/vesicles with phosphatidylserine (B164497) (PS). 3. Low PKC Isoform Sensitivity: The specific PKC isoform being tested is not potently activated by the analog.[3] 4. Degraded Reagents: The analog, PS, or ATP may have degraded.[3]1. Optimize Solubilization: Test different solvents like DMSO for initial stock preparation and ensure the final concentration in the assay does not inhibit the enzyme. For peptide-based PKC modulators, consider using weakly acidic solutions (e.g., 10% acetic acid) or sonication to aid dissolution.[4] 2. Verify Lipid Composition: Ensure the correct molar ratio of PS to the analog is used.[3] 3. Use a Positive Control: Test a potent, well-characterized PKC activator like Phorbol 12-myristate 13-acetate (PMA) to confirm enzyme activity.[3] 4. Check Reagent Quality: Use fresh, high-purity lipids and ATP. Store lipids properly under inert gas to prevent oxidation.[3]
High Background Signal 1. Autophosphorylation of PKC: Some PKC isoforms exhibit high basal autophosphorylation.[3] 2. Contaminating Kinase Activity: The purified PKC enzyme or cell lysate contains other active kinases.[3] 3. Analog Interference: The analog itself may be autofluorescent or interfere with the detection method (e.g., luciferase inhibition in luminescence assays).[5]1. Run Controls: Include a "no activator" control to determine the basal level of autophosphorylation and a "no enzyme" control to check for signal from the analog itself.[3][5] 2. Use Specific Inhibitors: Include a control with a known pan-PKC inhibitor to confirm that the observed activity is from PKC.[3] 3. Perform Interference Assay: Run the assay without the kinase enzyme but with the analog to directly measure its interference with the detection reagents.[5]
High Well-to-Well Variability 1. Incomplete Mixing of Reagents: Viscous lipid solutions or concentrated analog stocks may not be mixed thoroughly.[3] 2. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 3. Inconsistent Temperature Control: Fluctuations in temperature during the assay incubation.[3] 4. Analog Precipitation: The analog may be precipitating out of solution during the assay.[3]1. Ensure Thorough Mixing: Gently vortex or pipette mix all components, especially after adding viscous reagents. Pre-rinse pipette tips. 2. Calibrate Pipettes: Use calibrated pipettes and proper pipetting technique. 3. Maintain Constant Temperature: Use a water bath or incubator to ensure a consistent reaction temperature.[3] 4. Visually Inspect Plate: Check for any visible precipitation in the wells. If observed, re-optimize the analog's solubilization protocol.[3]

Frequently Asked Questions (FAQs)

Q1: Why do some this compound analogs exhibit anti-tumor effects while the parent compound is a tumor promoter?

A1: this compound (ATX) is a potent tumor promoter primarily because it activates Protein Kinase C (PKC), a family of enzymes involved in cell proliferation, survival, and inflammation.[1] However, the specific downstream signaling can vary depending on the PKC isoform activated and the cellular context. Novel synthetic analogs can be designed to selectively activate or inhibit specific PKC isoforms. For example, some analogs, like bryostatin (B1237437) 1, are PKC activators but are not tumor promoters and even have anti-cancer properties.[6][7] Analogs such as 10-methyl-aplog-1 have been developed that show strong anti-proliferative activity against cancer cell lines with fewer adverse effects by modulating PKCδ activity.[6][8] This suggests that the anti-tumor effect is linked to the differential activation of specific signaling pathways downstream of certain PKC isoforms.

Q2: What are the key signaling pathways modulated by anti-proliferative this compound analogs?

A2: Research has identified several key pathways targeted by anti-proliferative analogs. For instance, the analog aplysin (B1665144) has been shown to suppress breast cancer progression by inhibiting the PI3K/AKT/FOXO3a pathway .[9] This inhibition leads to the down-regulation of pro-survival proteins like cyclin D1 and Bcl-XL and the up-regulation of tumor suppressors like p21CIP1 and pro-apoptotic proteins like Bim and TRAIL.[9] Additionally, aplysin can sensitize cancer cells to TRAIL-induced apoptosis by suppressing the p38 MAPK/survivin pathway .[10][11]

Q3: How do I select the appropriate controls for my experiments?

A3: Proper controls are critical for interpreting your data. Key controls for a typical kinase assay include:

  • Vehicle Control: The solvent used to dissolve the analog (e.g., DMSO) added to the assay at the same final concentration as in the experimental wells. This measures the effect of the solvent on enzyme activity.[12]

  • Positive Control: A known, potent PKC activator (e.g., PMA) to ensure the enzyme is active and the assay is working correctly.[3]

  • Negative Control (No Enzyme): All assay components except the kinase. This helps identify any background signal originating from the substrate, buffer, or the analog itself.[5]

  • Negative Control (Known Inhibitor): A known PKC inhibitor to validate that the assay can detect inhibition.[3]

Q4: What are some of the key structural differences between tumor-promoting and anti-neoplastic this compound analogs?

A4: The functional switch from tumor-promoting to anti-neoplastic activity is often tied to subtle structural modifications that alter how the molecule interacts with the C1 domain of PKC. While detailed structure-activity relationships are complex, studies on simplified analogs like 10-methyl-aplog-1 and its derivatives suggest that modifications to the side chain can influence binding affinity and downstream signaling. For example, introducing a naphthalene (B1677914) ring instead of a benzene (B151609) ring at the side chain terminus was explored to increase CH/π interactions with the PKCδ-C1B domain, a modification that impacted anti-proliferative activity.[8] Other synthetic strategies have focused on creating simplified macrodiolide structures that retain high affinity for PKCδ but lack the tumor-promoting profile of the parent compound.[13]

Table 2: Comparison of Selected this compound Derivatives

Compound Primary Effect Mechanism / Target Reported IC₅₀ / Activity
This compound (ATX) Potent Tumor PromoterActivator of Protein Kinase C (PKC).[1][2]Induces Epstein-Barr virus early antigen (EBV-EA).[6]
Debromothis compound (DAT) Potent Tumor PromoterActivator of Protein Kinase C (PKC).[8]Brine shrimp toxicity IC₅₀ = 0.34 ± 0.036 µM.[14][15]
Aplysin Anti-proliferative, Sensitizes to TRAILInhibits PI3K/AKT/FOXO3a pathway; Suppresses p38 MAPK/survivin pathway.[9][11]Suppresses phosphorylation of AKT at Ser-473 in breast cancer models.[9]
10-methyl-aplog-1 Anti-proliferativeLead compound with strong anti-proliferative activity and few adverse effects.[8]Potent anti-proliferative activity against several cancer cell lines.[8]
Neo-debromothis compound G & H Kv1.5 Channel BlockersDid not exhibit apparent brine shrimp toxicity but showed potent blocking of Kv1.5 potassium channels.[14]IC₅₀ values of 1.79 ± 0.22 µM and 1.46 ± 0.14 µM for Kv1.5 channels, respectively.[14][15]
Simple Analog (Nakagawa et al.) Anti-neoplastic, Anti-tumor-promotingActivates PKCδ and induces its translocation to the nuclear membrane.[6][7]Significantly inhibited EBV-EA induction by TPA, comparable to bryostatin 1.[6][7]

Signaling Pathways and Workflows

Aplysiatoxin_Tumor_Promotion cluster_membrane Cell Membrane PKC PKC Proliferation Cell Proliferation, Inflammation PKC->Proliferation Downstream Signaling Membrane ATX This compound (Tumor Promoter) ATX->PKC Activates TumorPromotion Tumor Promotion Proliferation->TumorPromotion

Caption: this compound's tumor-promoting signaling pathway.

Aplysin_Anti_Tumor_Pathway cluster_pathway PI3K/AKT Pathway cluster_effects Cellular Effects Aplysin Aplysin (Analog) PI3K PI3K Aplysin->PI3K Inhibits AKT AKT PI3K->AKT Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits (via P) CellCycleArrest p21/p27 ↑ (Cell Cycle Arrest) FOXO3a->CellCycleArrest Apoptosis Bim/TRAIL ↑ (Apoptosis) FOXO3a->Apoptosis TumorSuppression Tumor Growth Suppression CellCycleArrest->TumorSuppression Apoptosis->TumorSuppression

Caption: Anti-tumor signaling pathway of the this compound analog Aplysin.[9]

Experimental_Workflow start Analog Synthesis or Isolation pkc_binding In Vitro PKC Binding/Activity Assay start->pkc_binding cell_prolif Cancer Cell Line Proliferation Assay (e.g., MTT) pkc_binding->cell_prolif Select active analogs pathway_analysis Mechanism of Action Studies (Western Blot, qPCR for pathways like PI3K/AKT) cell_prolif->pathway_analysis Select potent analogs in_vivo In Vivo Animal Model (e.g., Xenograft) pathway_analysis->in_vivo Confirm mechanism end Lead Compound Identification in_vivo->end

Caption: Experimental workflow for screening novel this compound analogs.

Experimental Protocols

Protocol: In Vitro Protein Kinase C (PKC) Kinase Activity Assay

This protocol outlines a general procedure for measuring the activity of PKC in the presence of novel this compound analogs using a generic fluorescence-based assay format.

I. Materials and Reagents

  • Purified, active PKC enzyme (specific isoform of interest).

  • This compound analog stock solution (e.g., 10 mM in DMSO).

  • Positive Control: PMA (Phorbol 12-myristate 13-acetate).

  • PKC substrate peptide (fluorescently labeled).

  • Lipid Vesicles: Phosphatidylserine (PS) and Diacylglycerol (DAG) in an appropriate buffer.

  • Kinase Assay Buffer: e.g., 20 mM HEPES (pH 7.4), MgCl₂, CaCl₂.[12]

  • ATP solution.

  • Stop Solution: EDTA to chelate divalent cations and stop the reaction.[12]

  • 384-well black, low-volume assay plates.

  • Plate reader capable of detecting the specific fluorescence of the substrate.

II. Method

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound analog in kinase assay buffer. Also, prepare dilutions of the positive control (PMA). Include a vehicle-only control (e.g., DMSO in buffer).[12]

    • Prepare a master mix of the PKC enzyme and lipid vesicles in kinase assay buffer. Pre-incubate for 10-15 minutes at room temperature to allow for lipid activation.

    • Prepare a master mix of the substrate peptide and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific PKC isoform, if known.

  • Assay Procedure: [5]

    • Add 5 µL of the serially diluted this compound analog, positive control, or vehicle control to the appropriate wells of the 384-well plate.

    • To initiate the reaction, add 10 µL of the PKC enzyme/lipid master mix to all wells.

    • Add 5 µL of the substrate/ATP master mix to all wells.

    • Note: Set up "No Enzyme" control wells by adding 10 µL of assay buffer instead of the enzyme/lipid mix.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined empirically beforehand.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of Stop Solution (e.g., EDTA) to all wells.

  • Detection:

    • Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths for the substrate.

III. Data Analysis

  • Subtract the average signal from the "No Enzyme" control wells from all other wells to correct for background fluorescence.

  • Normalize the data by setting the average of the vehicle control as 100% activity and the "no enzyme" or a potent inhibitor control as 0% activity.

  • Plot the normalized percent activity against the log concentration of the this compound analog.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors).

References

Technical Support Center: Stabilization and Handling of Aplysiatoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aplysiatoxin. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound for in vitro and in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound and related compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound.

Question: My in vitro experiment with this compound is yielding inconsistent results. What are the likely causes and how can I troubleshoot this?

Answer: Inconsistent results in cell-based assays with this compound often stem from issues with its stability, preparation, or the assay conditions themselves. Here is a logical workflow to troubleshoot the problem:

G A Inconsistent Results Observed B Verify this compound Stock Solution A->B C Check Cell Culture Conditions A->C D Review Assay Protocol A->D E Was the stock solution recently prepared? B->E Yes F Is the stock stored correctly (-20°C or -80°C, protected from light)? B->F G Is the final DMSO concentration <0.5%? B->G H Are cells healthy and at a consistent passage number? C->H I Is the incubation time and temperature consistent? D->I J Are positive and negative controls included and performing as expected? D->J K Prepare fresh this compound stock solution. E->K No L Adjust storage conditions. Aliquot to avoid freeze-thaw cycles. F->L No M Adjust dilution to lower DMSO concentration. G->M No N Standardize cell culture practices. H->N No O Optimize and standardize assay parameters. I->O No P Troubleshoot control performance. J->P No

Figure 1: Troubleshooting workflow for inconsistent this compound results.

Question: I am observing low or no activity of this compound in my Protein Kinase C (PKC) assay. What should I check?

Answer: Low or no PKC activation can be due to several factors. First, verify the activity of your PKC enzyme using a potent and well-characterized activator like Phorbol (B1677699) 12-Myristate 13-Acetate (PMA) as a positive control.[1] Ensure that all cofactors required for the specific PKC isoform you are studying are present in the assay buffer (e.g., Ca2+, phosphatidylserine, diacylglycerol for conventional PKCs).[1] Finally, confirm the integrity of your this compound stock solution, as degradation will lead to reduced potency.

Question: What is the best way to prepare and store a stock solution of this compound?

Answer: this compound is a lipophilic molecule and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2][3] Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% anhydrous DMSO.[4] To minimize degradation, store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.[5] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3][6]

Question: How should I handle this compound safely in the laboratory?

Answer: this compound is a potent toxin and should be handled with appropriate safety precautions.[7] Always work in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] Avoid inhalation of aerosols or direct contact with the skin.[7] In case of a spill, decontaminate the area with a suitable inactivating agent, such as a 10% bleach solution, for at least 30 minutes.[9] Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Data on Stability of this compound and Analogs

While specific quantitative stability data for this compound is limited in publicly available literature, data from the structurally and functionally similar phorbol esters can provide valuable guidance. Phorbol esters are also potent PKC activators and share a similar susceptibility to degradation.[10]

Table 1: Degradation Rates of Phorbol Esters (PEs) in Jatropha curcas Oil (JCO) and Pressed Seeds (JPS) under Various Storage Conditions [10]

ConditionMatrixDegradation Rate (k, day⁻¹)Half-life (t₁/₂, days)
4°C, DarkJCO & JPS0.0009~770
25°C, DarkJCO0.0025~277
25°C, DarkJPS0.0022~315
35°C, DarkJCO0.0041~169
35°C, DarkJPS0.0035~198
25°C, Diffused Sunlight (1097 lx)JCO0.0095~73
25°C, Diffused Sunlight (1097 lx)JPS0.0025~277
25°C, Fluorescent Light (4690 lx)JCO0.0120~58
25°C, Fluorescent Light (4690 lx)JPS0.0029~239

Data adapted from a study on phorbol esters in Jatropha curcas.[10] These values should be considered as an estimation for the stability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation of moisture.

    • Perform all handling of the dry powder in a chemical fume hood.

    • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., for a 1 mM stock of this compound with a molecular weight of 671.6 g/mol , dissolve 0.672 mg in 1 mL of DMSO).

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

    • Gently vortex or sonicate the vial until the this compound is completely dissolved.[2]

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring PKC activity. Specific conditions may need to be optimized for the particular PKC isoform and substrate being used.

  • Materials:

    • Purified PKC enzyme or cell lysate containing PKC

    • PKC substrate peptide

    • This compound stock solution

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, with appropriate cofactors)

    • ATP (containing γ-³²P-ATP for radioactive assays, or non-radioactive for fluorescence-based assays)

    • Stop solution (e.g., EDTA solution)

    • Detection reagents (e.g., phosphocellulose paper for radioactive assays, or specific antibodies for fluorescence assays)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, PKC substrate, and any necessary cofactors (e.g., phosphatidylserine, diacylglycerol, CaCl₂).

    • Add the desired concentration of this compound (or vehicle control) to the reaction mixture.

    • Pre-incubate the mixture for a short period at the desired temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

    • Detect the phosphorylated substrate using the appropriate method (e.g., scintillation counting or fluorescence measurement).

Protocol 3: General Guideline for Formulation of this compound for In Vivo Studies

This compound is a lipophilic compound, which presents challenges for aqueous formulation for in vivo administration. Lipid-based formulations can enhance the solubility and bioavailability of such drugs.[11][12][13]

  • Materials:

    • This compound

    • A biocompatible oil (e.g., sesame oil, corn oil)

    • A surfactant (e.g., Cremophor EL, Polysorbate 80)

    • Ethanol

    • Sterile saline or phosphate-buffered saline (PBS)

  • Procedure (for a self-emulsifying drug delivery system - SEDDS):

    • Dissolve the required amount of this compound in a minimal amount of ethanol.

    • Add the biocompatible oil and the surfactant to the ethanol-aplysiatoxin solution. The ratio of oil, surfactant, and co-solvent (ethanol) needs to be optimized to ensure the formation of a stable emulsion upon dilution.

    • Gently mix until a homogenous solution is formed.

    • For administration, this lipid-based formulation is typically diluted with sterile saline or PBS immediately before use. The dilution should result in the spontaneous formation of a fine emulsion.

    • The final formulation should be sterile-filtered before administration.

Disclaimer: This is a general guideline. The specific composition of the formulation must be optimized and tested for stability and biocompatibility for the intended animal model and route of administration.

Signaling Pathway

This compound is a potent activator of Protein Kinase C (PKC).[14] It mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[15] This binding event relieves autoinhibition, leading to the activation of the kinase and the phosphorylation of downstream target proteins, which in turn regulate a wide array of cellular processes.[16]

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates This compound This compound This compound->PKC_inactive Mimics DAG Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Receptor->PLC Activates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Response Cellular Responses (e.g., proliferation, inflammation) PhosphoSubstrate->Response Leads to

Figure 2: this compound-mediated activation of the Protein Kinase C (PKC) signaling pathway.

References

Troubleshooting aplysiatoxin-induced inflammation in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using aplysiatoxin to induce inflammation in research models.

Troubleshooting Guides

High variability and unexpected results are common challenges in experimental biology. This section provides guidance on common issues encountered when using this compound to induce inflammation.

Table 1: Troubleshooting Common Issues in this compound-Induced Inflammation Experiments

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Inflammatory Response In Vitro: - this compound degradation - Low cell viability - Insufficient incubation time - Cell line is not responsive In Vivo: - Incorrect dose or application of this compound - Animal strain is less sensitive - Measurement timepoint is suboptimalIn Vitro: - Prepare fresh this compound solutions for each experiment. - Perform a cell viability assay (e.g., MTT) before the experiment. - Optimize the incubation time by performing a time-course experiment. - Use a cell line known to be responsive to PKC activators (e.g., HaCaT, RAW 264.7). In Vivo: - Perform a dose-response study to determine the optimal concentration. - Ensure consistent and accurate application to the target tissue. - Consult literature for appropriate animal strains. - Measure the inflammatory response at multiple time points (e.g., 24, 48, and 72 hours) to capture the peak response.[1][2]
High Variability Between Replicates/Animals In Vitro: - Inconsistent cell seeding density - Pipetting errors - Edge effects in multi-well plates In Vivo: - Inconsistent application of this compound - Variation in animal age, weight, or sex - Inconsistent measurement techniqueIn Vitro: - Ensure a uniform single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or buffer. In Vivo: - Standardize the application procedure, including the volume and area of application. - Use animals of the same age, sex, and from the same supplier. - Ensure the same researcher performs the measurements using a calibrated instrument (e.g., micrometer for ear swelling).[1]
Unexpected Cell Death (In Vitro) - this compound concentration is too high - Prolonged exposure to this compound - Contamination of cell culture- Perform a dose-response curve to determine the optimal non-toxic concentration. - Reduce the incubation time. - Regularly test for mycoplasma and other contaminants.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in inflammation research.

Q1: What is the mechanism of action of this compound-induced inflammation?

This compound is a potent activator of protein kinase C (PKC).[1] Activation of PKC isoenzymes triggers a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][4] These pathways lead to the transcription and release of pro-inflammatory mediators such as cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines, which in turn recruit immune cells like neutrophils and macrophages to the site of exposure, resulting in an inflammatory response.[5][6]

Q2: What are suitable in vitro models for studying this compound-induced inflammation?

Human keratinocyte cell lines, such as HaCaT, and murine macrophage cell lines, like RAW 264.7, are commonly used. Keratinocytes are relevant for studying skin inflammation as they are the primary cell type in the epidermis and respond to inflammatory stimuli by producing cytokines.[7][8] Macrophages are key immune cells that play a central role in the inflammatory response.[9]

Q3: What are the expected results for an in vitro inflammation assay using HaCaT cells?

Upon stimulation with an inflammatory agent, HaCaT cells are known to increase the expression and release of pro-inflammatory cytokines. For example, after 24 hours of stimulation, you might observe a significant increase in the release of IL-6 and IL-8.[5]

Table 2: Example of Expected Cytokine Release from HaCaT Cells

CytokineFold Increase vs. Control (24h)
IL-6~3.4-fold[5]
IL-8~2.1-fold[5]

Q4: What is a common in vivo model for this compound-induced inflammation, and what are the expected outcomes?

The mouse ear swelling assay is a widely used and quantitative model for assessing topical inflammation.[1][10] A solution of this compound in a suitable vehicle (e.g., acetone) is applied to the surface of a mouse's ear. The resulting inflammation is quantified by measuring the increase in ear thickness over time using a micrometer.

Table 3: Example of Expected Ear Thickness Measurements in a Mouse Ear Swelling Assay

Time PointVehicle Control (mm)This compound-Treated (mm)% Increase in Thickness
0 hours0.250.250%
24 hours0.260.4060%
48 hours0.260.4580%
72 hours0.250.3540%
Note: These are hypothetical values for illustrative purposes. Actual measurements will vary depending on the this compound concentration and mouse strain. The peak swelling is often observed between 24 and 48 hours.[1][2]

Q5: What is the typical time-course of immune cell infiltration in this compound-induced inflammation?

The inflammatory response involves the sequential infiltration of different immune cells. Neutrophils are typically the first responders, with their numbers peaking within the first 24 hours after exposure.[6][11] Macrophage infiltration usually follows, peaking around 48 to 72 hours.[6][12]

Experimental Protocols

In Vitro Inflammation Assay Using HaCaT Keratinocytes

This protocol outlines a general procedure for assessing the pro-inflammatory effects of this compound on human keratinocytes.

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HaCaT cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and compare the levels in this compound-treated wells to the vehicle control.

In Vivo Mouse Ear Swelling Assay

This protocol describes a standard method for inducing and measuring topical inflammation in mice.

  • Animals: Use age- and sex-matched mice (e.g., BALB/c or C57BL/6). Allow them to acclimatize for at least one week before the experiment.

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., acetone) to the desired concentrations.

  • Baseline Measurement: Before treatment, measure the baseline thickness of both ears of each mouse using a precision micrometer. Take the average of three measurements per ear.[1]

  • Topical Application: Apply a fixed volume (e.g., 20 µL) of the this compound solution to the inner and outer surfaces of one ear. Apply the vehicle alone to the contralateral ear as a control.

  • Inflammation Assessment: At various time points after application (e.g., 24, 48, and 72 hours), measure the ear thickness again.[1][2]

  • Data Analysis: Calculate the change in ear thickness by subtracting the baseline measurement from the post-treatment measurement for each ear. The inflammatory response can be expressed as the absolute increase in ear thickness or as a percentage increase relative to the baseline. Compare the results from the this compound-treated ear to the vehicle-treated ear.

Visualizations

Signaling Pathway

Aplysiatoxin_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_response Inflammatory Response This compound This compound PKC Protein Kinase C (PKC) Activation This compound->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Cytokines Chemokines ↑ Chemokines MAPK->Chemokines NFkB->Cytokines NFkB->Chemokines Immune_Cells Immune Cell Recruitment (Neutrophils, Macrophages) Chemokines->Immune_Cells

Caption: this compound activates PKC, leading to downstream MAPK and NF-κB signaling and inflammation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Model_Prep Prepare Model (Cell Culture or Animal) Treatment This compound Treatment (In Vitro or In Vivo) Model_Prep->Treatment Aplysiatoxin_Prep Prepare this compound Solutions Aplysiatoxin_Prep->Treatment Incubation Incubation / Time Course Treatment->Incubation Sample_Collection Sample Collection (Supernatant or Tissue) Incubation->Sample_Collection Measurement Measure Inflammatory Markers (ELISA, Ear Thickness) Sample_Collection->Measurement Data_Analysis Data Analysis & Interpretation Measurement->Data_Analysis

References

Technical Support Center: Optimizing Aplysiatoxin for PKC Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing aplysiatoxin for the maximal activation of Protein Kinase C (PKC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate Protein Kinase C (PKC)?

This compound is a potent cyanotoxin that acts as a powerful activator of Protein Kinase C (PKC).[1] It functions as a tumor promoter by mimicking the endogenous PKC activator, diacylglycerol (DAG).[1] By binding to the C1 domain of conventional and novel PKC isoforms, this compound induces a conformational change that relieves autoinhibition, leading to kinase activation.

Q2: What is the typical concentration range of this compound for effective PKC activation?

Effective concentrations of this compound for PKC activation are typically in the nanomolar (nM) to low micromolar (µM) range. Studies have shown strong activation of PKCδ at a concentration of 10 µM without significant cytotoxicity in certain cell lines.[2] However, the optimal concentration is highly cell-type and isoform-dependent. Therefore, a dose-response experiment is crucial to determine the maximal activation concentration for your specific experimental system.

Q3: Does this compound activate all PKC isoforms?

This compound primarily activates conventional (cPKC) and novel (nPKC) isoforms through its interaction with the C1 domain. Atypical PKCs (aPKCs) lack a typical C1 domain and are not directly activated by diacylglycerol or its analogs like this compound.

Q4: What are the downstream effects of PKC activation by this compound?

Upon activation, PKC translocates from the cytosol to the plasma membrane or other cellular compartments.[3][4] This translocation is a key indicator of its activation. Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, initiating various downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Q5: How long should I treat my cells with this compound?

The optimal treatment time can vary. Short-term treatments (minutes to a few hours) are typically sufficient to observe maximal PKC activation. Prolonged exposure to potent PKC activators like this compound can lead to the downregulation and degradation of certain PKC isoforms.[5][6] A time-course experiment is recommended to determine the ideal duration for your specific research question.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No PKC Activation This compound concentration is too low.Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 20 µM).
This compound has degraded.Prepare fresh stock solutions of this compound. Store stock solutions appropriately, protected from light and at the recommended temperature.
Insufficient incubation time.Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal activation period.
Issues with the PKC activity detection method.Ensure your antibodies for Western blotting are validated and working correctly. Include positive controls (e.g., Phorbol 12-myristate 13-acetate - PMA) and negative controls in your experiment.
High Background Signal in Assay Non-specific antibody binding.Increase the number and duration of washing steps. Optimize the concentration of primary and secondary antibodies. Use a high-quality blocking buffer (e.g., 5% BSA in TBST).[7][8]
Contamination of reagents.Use fresh, sterile buffers and reagents.[9][10]
High basal PKC activity in untreated cells.Ensure you have a proper negative control (vehicle-treated cells) to assess the basal phosphorylation level. Consider serum-starving cells before treatment to reduce basal signaling.
High Cell Death/Cytotoxicity This compound concentration is too high.Reduce the concentration of this compound. Correlate PKC activation with a cytotoxicity assay (e.g., MTT or LDH assay) to find a non-toxic activating concentration.
Prolonged incubation time.Reduce the incubation time.
Cell line is highly sensitive.If toxicity persists at low, ineffective concentrations, consider using a different cell line or a less potent PKC activator for comparison.
Inconsistent Results Variation in cell density at the time of treatment.Ensure consistent cell seeding density and confluency across experiments.
Incomplete mixing of this compound in media.Gently mix the this compound-containing media thoroughly before adding to the cells.
Prolonged activation leading to PKC downregulation.Be mindful of the treatment duration. For experiments requiring sustained PKC signaling, be aware that downregulation may occur.[5][6]

Quantitative Data Summary

The following table summarizes this compound concentrations used in published studies for PKC activation. It is important to note that the optimal concentration can vary significantly between different cell types and experimental conditions.

ActivatorConcentrationCell Line/SystemObserved EffectReference
This compound Derivatives10 µMHepG2 cellsStrong up-regulation of phosphor-PKCδ[2]
This compoundNanomolar (nM) rangeBovine brain preparationEffective activation of PKC[1]

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol describes the measurement of PKC activity in cell lysates after treatment with this compound using a radioactive kinase assay.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PKC reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) lipid vesicles

  • PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • ATP solution

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Kinase Reaction Setup (on ice): In a microcentrifuge tube, combine the cell lysate (containing PKC), PKC reaction buffer, PS/DAG vesicles, and the PKC substrate peptide.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol assesses PKC activation by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cells of interest

  • This compound

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS)

  • Primary antibody for the total form of the PKC substrate

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1.

  • Protein Quantification: Determine and normalize protein concentrations.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total substrate protein to confirm equal loading.

Visualizations

pkc_signaling_pathway cluster_membrane Plasma Membrane PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Translocation Substrate Substrate PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Responses pSubstrate->Downstream This compound This compound This compound->PKC_inactive Binds to C1 Domain troubleshooting_workflow start Experiment Start: PKC Activation Assay check_activation Low or No PKC Activation? start->check_activation check_background High Background Signal? check_activation->check_background No optimize_conc Optimize this compound Concentration (Dose-Response) check_activation->optimize_conc Yes check_cytotoxicity High Cell Death? check_background->check_cytotoxicity No optimize_washing Optimize Washing Steps & Blocking check_background->optimize_washing Yes reduce_conc_time Reduce Concentration or Incubation Time check_cytotoxicity->reduce_conc_time Yes end Successful PKC Activation check_cytotoxicity->end No optimize_time Optimize Incubation Time (Time-Course) optimize_conc->optimize_time check_reagents Check Reagent Quality (Fresh Stocks) optimize_time->check_reagents check_reagents->start check_antibodies Titrate Antibodies optimize_washing->check_antibodies check_antibodies->start run_cytotoxicity_assay Run Cytotoxicity Assay reduce_conc_time->run_cytotoxicity_assay run_cytotoxicity_assay->start

References

Validation & Comparative

Aplysiatoxin vs. Bryostatin-1: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of two potent marine-derived natural products: aplysiatoxin and bryostatin-1 (B1241195). Both compounds are known modulators of Protein Kinase C (PKC), a key enzyme in cellular signaling, yet they exhibit divergent paths in the landscape of cancer therapeutics. This document summarizes their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes their signaling pathways.

At a Glance: this compound vs. Bryostatin-1

FeatureThis compoundBryostatin-1
Primary Target Protein Kinase C (PKC)Protein Kinase C (PKC)
Mechanism of Action Potent PKC activator, often leading to tumor promotion.Potent PKC activator, but with paradoxical anti-proliferative and tumor-suppressive effects.
Anticancer Activity Primarily cytotoxic in vitro; limited in vivo data due to toxicity and tumor promotion.Demonstrated antitumor activity in vitro and in vivo; extensively studied in clinical trials.
Clinical Development Not pursued in clinical trials for cancer due to its tumor-promoting properties.Has undergone numerous Phase I and II clinical trials for various cancers, both as a monotherapy and in combination with other agents.

Quantitative Comparison of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and bryostatin-1 against various human cancer cell lines. It is important to note that direct comparative studies are scarce, and these values are compiled from multiple independent investigations. Experimental conditions can vary, influencing the absolute IC50 values.

Table 1: IC50 Values of this compound and its Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Debromothis compoundHeLaCervical Cancer3.03[1]
Neo-debromothis compound JSW480Colorectal Cancer4.63[1]
Neo-debromothis compound JSGC7901Gastric Cancer< 20[1]
Neo-debromothis compound JLoVoColorectal Carcinoma< 20[1]
Neo-debromothis compound JPC-9Non-small-cell Lung Cancer< 20[1]
Symplostatin 4HeLaCervical Cancer12[2]
Symplostatin 4H-29Colon Adenocarcinoma53[2]

Table 2: IC50 Values of Bryostatin-1 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | | :--- | :--- | :--- | :--- | | SIG-M5 | Acute Myeloid Leukemia | 0.001716 | | M059J | Glioblastoma | 0.001774 | | MOG-G-UVW | Low-Grade Glioma | 0.002630 | | SU-DHL-8 | Diffuse Large B-cell Lymphoma | 0.003306 | | NU-DUL-1 | Diffuse Large B-cell Lymphoma | 0.003320 | | D-542MG | Glioblastoma | 0.003419 | | RERF-LC-MS | Lung Adenocarcinoma | 0.004441 | | EFM-192A | Breast Cancer | 0.004544 | | M14 | Melanoma | 0.004633 | | YKG-1 | Glioblastoma | 0.005281 | | P30-OHK | Acute Lymphoblastic Leukemia | 0.005586 | | HT55 | Colorectal Adenocarcinoma | 0.005770 | | IGR-1 | Melanoma | 0.005874 | | HMV-II | Melanoma | 0.006453 | | MDA-MB-468 | Breast Cancer | 0.006920 | | NB4 | Acute Myeloid Leukemia | 0.007153 | | NCI-H2030 | Lung Adenocarcinoma | 0.007316 | | H4 | Low-Grade Glioma | 0.007321 | | SBC-3 | Small Cell Lung Cancer | 0.007433 | | SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.007610 | | P32-ISH | Burkitt Lymphoma | 0.007954 | | NCI-H2795 | Mesothelioma | 0.007999 | | SBC-5 | Small Cell Lung Cancer | 0.008055 | | G-361 | Melanoma | 0.008338 |

Signaling Pathways and Mechanism of Action

Both this compound and bryostatin-1 exert their effects by binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). However, their downstream signaling consequences diverge significantly.

This compound acts as a potent and sustained activator of PKC, leading to a cascade of events that can include cell proliferation and inflammation, which are hallmarks of tumor promotion.[3] This is a primary reason for its lack of clinical development in oncology.

Bryostatin-1, in contrast, exhibits a more complex interaction with PKC. While it is a potent activator, it can also lead to the downregulation and degradation of certain PKC isozymes upon prolonged exposure.[4] This differential modulation of PKC isoforms is thought to contribute to its paradoxical anticancer effects, which include the induction of apoptosis, inhibition of cell proliferation, and differentiation in various cancer cell types.

Aplysiatoxin_Signaling This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Inflammation Inflammation Downstream->Inflammation TumorPromotion Tumor Promotion Proliferation->TumorPromotion Inflammation->TumorPromotion

This compound's PKC-mediated signaling leading to tumor promotion.

Bryostatin_Signaling Bryostatin (B1237437) Bryostatin-1 PKC Protein Kinase C (PKC Isoforms) Bryostatin->PKC Modulates Downregulation PKC Downregulation (prolonged exposure) PKC->Downregulation Apoptosis Apoptosis PKC->Apoptosis Differentiation Cell Differentiation PKC->Differentiation AntiProliferation Inhibition of Cell Proliferation PKC->AntiProliferation Anticancer Anticancer Effects Apoptosis->Anticancer Differentiation->Anticancer AntiProliferation->Anticancer

Bryostatin-1's complex modulation of PKC leading to anticancer effects.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the anticancer activity of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and bryostatin-1 on cancer cell lines and to determine their IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well microtiter plates

  • This compound or Bryostatin-1 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or bryostatin-1 in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound or Bryostatin-1 Incubate1->Treat Incubate2 Incubate for treatment period (e.g., 48h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

References

Validating the Inhibitory Effect of Aplysiatoxin on Kv1.5 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated potassium channel Kv1.5 is a critical component in the repolarization phase of the cardiac action potential, particularly in the human atria.[1] Its selective expression in the atria compared to the ventricles makes it a prime therapeutic target for the treatment of atrial tachyarrhythmias, with the potential for minimal ventricular side effects.[1][2] Aplysiatoxins, a class of potent dermatotoxins isolated from marine cyanobacteria, and their derivatives have emerged as significant inhibitors of the Kv1.5 channel.[3][4] This guide provides a comparative analysis of the inhibitory effects of various aplysiatoxin analogues on Kv1.5, places their performance in context with other known inhibitors, and details the experimental protocols required for validation.

This compound Derivatives: Potency and Mechanism

Aplysiatoxins (ATXs) and their related analogues, such as oscillatoxins, are polyketide compounds that have demonstrated potent blocking activity against the Kv1.5 potassium channel.[1][5] Several studies have isolated and characterized new derivatives, revealing a range of inhibitory potencies. The inhibitory concentration (IC50) values for these compounds highlight their efficacy, with some derivatives exhibiting sub-micromolar activity.

The proposed mechanism for Kv1.5 inhibition by this compound derivatives is twofold: they may act as direct channel blockers or indirectly inhibit the channel's function by activating Protein Kinase C (PKC).[2] However, studies have shown that certain derivatives, particularly oscillatoxins, exhibit potent Kv1.5 blocking activity without significantly activating PKC, suggesting a direct interaction is the primary mechanism for these specific compounds.[3][5] This direct-blocking action is further supported by molecular docking analyses which show a strong binding affinity between the compounds and the Kv1.5 channel protein.[3][5]

cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition (PKC-Mediated) cluster_outcome atx This compound Derivatives (e.g., Oscillatoxin E) kv15_direct Kv1.5 Channel Pore atx->kv15_direct Binds to pore region block Channel Block kv15_direct->block outcome Reduced K+ Efflux & Atrial Repolarization Prolongation block->outcome atx_pkc This compound Derivatives (PKC-activating) pkc Protein Kinase C (PKC) atx_pkc->pkc Activates kv15_indirect Kv1.5 Channel pkc->kv15_indirect Phosphorylates inhibition Current Inhibition kv15_indirect->inhibition inhibition->outcome

Caption: Proposed mechanisms of Kv1.5 inhibition by this compound derivatives.

Data Presentation: Inhibitory Potency of this compound Derivatives

The following table summarizes the quantitative data on the inhibitory effects of various this compound derivatives on the Kv1.5 channel, as determined by whole-cell patch-clamp assays.

Compound NameClassIC50 Value (µM)Source
Oscillatoxin EOscillatoxin0.79 ± 0.032[3]
Neo-debromothis compound EThis compound1.22 ± 0.22[2]
Compound 5 (from source)This compound1.28 ± 0.080[3]
Compound 7 (from source)Oscillatoxin1.47 ± 0.138[3]
Neo-debromothis compound JThis compound1.64 ± 0.15[4]
Neo-debromothis compound IThis compound2.59 ± 0.37[4]
Oscillatoxin JOscillatoxin2.61 ± 0.91[1][6]
Neo-debromothis compound FThis compound2.85 ± 0.29[2]
Oscillatoxin MOscillatoxin3.79 ± 1.01[1][6]
Oscillatoxin KOscillatoxin3.86 ± 1.03[1][6]

Comparative Analysis with Alternative Kv1.5 Inhibitors

To fully evaluate the potential of this compound derivatives, their inhibitory activity must be compared with other known Kv1.5 blockers. These alternatives range from other natural products and synthetic small molecules to peptide toxins.[7] Small molecule inhibitors have been extensively developed, but their clinical application can be limited by a lack of selectivity, potentially leading to side effects.[7][8] Peptide toxins, often derived from venomous animals, can offer higher selectivity due to their larger interaction surface with the channel.[7][8]

cluster_natural cluster_synthetic cluster_peptide kv15 Kv1.5 Channel Inhibitors class_natural Natural Products kv15->class_natural class_synthetic Synthetic Small Molecules kv15->class_synthetic class_peptide Peptide Toxins kv15->class_peptide atx Aplysiatoxins class_natural->atx acacetin Acacetin class_natural->acacetin dpo1 DPO-1 class_synthetic->dpo1 s9947 S9947 class_synthetic->s9947 msdd MSD-D class_synthetic->msdd hmq HMQ1611 class_synthetic->hmq ts6 Ts6 class_peptide->ts6 osu1 Osu1 class_peptide->osu1

Caption: A comparative overview of different classes of Kv1.5 channel inhibitors.

Data Presentation: Aplysiatoxins vs. Alternatives

The table below provides a side-by-side comparison of the IC50 values for this compound derivatives and a selection of alternative Kv1.5 inhibitors from different structural classes.

InhibitorClassIC50 Value (µM)Source
Oscillatoxin E Natural (this compound) 0.79 [3]
Neo-debromothis compound E Natural (this compound) 1.22 [2]
MSD-DSynthetic Small Molecule0.5[9]
S9947Synthetic Small Molecule0.7[9]
DPO-1Synthetic Small Molecule0.389[10]
ICAGEN-4Synthetic Small Molecule1.6[9]
HMQ1611Synthetic Small Molecule2.07 ± 0.21[11]
AcacetinNatural (Flavonoid)5.96 ± 0.564[2][3]
Ts6Peptide Toxin~1.0[7]
Osu1 (recombinant)Peptide Toxin~3.0[7]
RopivacaineSynthetic Small Molecule~128.9[12]

Experimental Protocols for Validation

The validation of Kv1.5 channel inhibition is predominantly conducted using the whole-cell patch-clamp electrophysiology technique on mammalian cell lines stably expressing the human Kv1.5 channel.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis n1 Cell Culture (e.g., CHO or HEK293 cells stably expressing hKv1.5) n2 Cell Plating (Prepare cells on coverslips for recording) n1->n2 n3 Whole-Cell Configuration (Establish gigaohm seal and rupture membrane) n2->n3 n4 Current Stabilization (Allow current to stabilize for ~5 mins) n3->n4 n5 Control Recording (Apply voltage protocol, record baseline Kv1.5 current) n4->n5 n6 Compound Application (Perfuse cells with test compound solution) n5->n6 n7 Test Recording (Apply same voltage protocol, record inhibited current) n6->n7 n8 Measure Peak Current (Determine current amplitude at the end of the depolarizing pulse) n7->n8 n9 Calculate % Inhibition (1 - (ITest / IControl)) * 100 n8->n9 n10 Dose-Response Curve (Plot % inhibition vs. compound concentration) n9->n10 n11 IC50 Calculation (Fit curve with Hill equation to determine IC50) n10->n11

Caption: Standard experimental workflow for a Kv1.5 whole-cell patch-clamp assay.

Cell Culture and Transfection
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.[10][11]

  • Transfection: Cells are stably transfected with a plasmid containing the coding sequence for the human Kv1.5 channel (gene KCNA5).

  • Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)
  • Apparatus: A patch-clamp amplifier, data acquisition interface, and analysis software (e.g., pCLAMP, Pulse) are required.[13]

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Intracellular Solution (in mM): Typically contains 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

  • Extracellular Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: To elicit Kv1.5 currents, cells are held at a holding potential of -70 mV or -80 mV.[6][11] Depolarizing voltage steps (e.g., 300 ms (B15284909) duration) are then applied in increments (e.g., from -50 mV to +50 mV) to activate the channels.[6] This is followed by a repolarization step (e.g., to -40 mV) to measure tail currents.[11]

Data Analysis
  • Measurement: The amplitude of the Kv1.5 current is measured at the end of the depolarizing pulse.[6]

  • Inhibition Calculation: The percentage of current inhibition is calculated for various concentrations of the test compound.

  • IC50 Determination: The concentration-response data are fitted to the Hill equation to determine the IC50 value, which represents the concentration of the inhibitor required to block 50% of the current.[3][11] The Hill coefficient (nH) is also determined, which provides insight into the binding stoichiometry.[11]

References

A Comparative Analysis of Aplysiatoxin and Teleocidin as Tumor Promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aplysiatoxin and teleocidin, two potent tumor promoters, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation.

Introduction

This compound and teleocidin are naturally occurring compounds that, despite their structural differences, exhibit potent tumor-promoting activities, comparable to the well-studied phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] Both compounds are powerful activators of Protein Kinase C (PKC), a key enzyme in cellular signal transduction, which is central to their tumor-promoting effects.[2][3] This guide delves into a comparative analysis of their biological activities, supported by experimental data.

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and teleocidin, providing a basis for their comparison as tumor promoters.

Table 1: In Vitro Activation of Protein Kinase C (PKC)

CompoundConcentration for Half-Maximal PKC Activation (ng/mL)Reference CompoundConcentration for Half-Maximal PKC Activation (ng/mL)
Teleocidin~4012-O-tetradecanoylphorbol-13-acetate (TPA)~3
Debromothis compound (B1238331)*~400

*Debromothis compound is a closely related analog of this compound and is often used in comparative studies.[3]

Table 2: In Vivo Tumor Promotion in Two-Stage Mouse Skin Carcinogenesis

PromoterInitiatorApplication ProtocolTumor Incidence (%)Average Number of Tumors per Mouse (at 30 weeks)
Teleocidin (2.5 µg)7,12-dimethylbenz[a]anthracene (DMBA) (100 µg)Twice weekly for 30 weeks100% (at 24 weeks)4.0
12-O-tetradecanoylphorbol-13-acetate (TPA) (2.5 µg)7,12-dimethylbenz[a]anthracene (DMBA) (100 µg)Twice weekly for 30 weeks100% (at 24 weeks)9.8

Data for various isomers of teleocidin (A-1, A-2, B-1, B-2, B-3, and B-4) at a dose of 2.5 µg twice weekly after DMBA initiation showed tumor incidences ranging from 80.0% to 91.7% with an average of 2.8 to 5.2 tumors per mouse at week 30.[4]

Mechanism of Action: Protein Kinase C Activation and Downstream Signaling

Both this compound and teleocidin exert their tumor-promoting effects primarily through the activation of Protein Kinase C (PKC).[2] They mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. This activation is a critical step in a signaling cascade that leads to various cellular responses, including proliferation, differentiation, and inflammation, which are hallmarks of tumor promotion.

While both compounds activate PKC, there is evidence suggesting potential differences in their interactions with PKC isoforms and the subsequent downstream signaling pathways. However, detailed comparative studies on isoform specificity and differential gene expression are still an active area of research.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PKC Protein Kinase C (PKC) Downstream Downstream Effectors (e.g., MAPK, AP-1, NF-κB) PKC->Downstream phosphorylates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC activates This compound This compound This compound->PKC activates Teleocidin Teleocidin Teleocidin->PKC activates Gene Gene Expression (Proliferation, Inflammation, Anti-apoptosis) Downstream->Gene Tumor Tumor Promotion Gene->Tumor

Figure 1: Simplified signaling pathway for this compound and teleocidin-induced tumor promotion.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Protein Kinase C (PKC) Activation Assay

This assay measures the ability of a compound to activate PKC by quantifying the phosphorylation of a substrate.

Materials:

  • Purified Protein Kinase C

  • Histone H1 (or a specific peptide substrate)

  • [γ-³²P]ATP

  • Phosphatidylserine and diolein (or other suitable lipids)

  • Tris-HCl buffer

  • MgCl₂

  • EGTA and CaCl₂ (for calcium-dependent isoforms)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, lipids, and the PKC enzyme.

  • Add the test compound (this compound or teleocidin) at various concentrations.

  • Initiate the reaction by adding the substrate (e.g., Histone H1) and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding cold TCA.

  • Filter the mixture through glass fiber filters to capture the precipitated, phosphorylated substrate.

  • Wash the filters extensively with TCA to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific activity of PKC and determine the concentration of the test compound required for half-maximal activation.

start Prepare Reaction Mixture (PKC, Lipids, Buffer) add_compound Add this compound or Teleocidin start->add_compound start_reaction Initiate with Substrate and [γ-³²P]ATP add_compound->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop with Trichloroacetic Acid (TCA) incubate->stop_reaction filter Filter and Wash stop_reaction->filter measure Measure Radioactivity filter->measure analyze Analyze Data measure->analyze Initiation Initiation (Single DMBA application) Promotion Promotion (Twice weekly this compound or Teleocidin application) Initiation->Promotion 1-2 weeks Observation Weekly Observation (Tumor counting) Promotion->Observation 20-30 weeks Analysis Data Analysis (Incidence and Multiplicity) Observation->Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Synthetic Aplysiatoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic aplysiatoxin analogs, focusing on their structure-activity relationships (SAR). Aplysiatoxins are potent activators of protein kinase C (PKC), a family of enzymes crucial in cellular signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.[1][2] Their potent biological activities, including anti-proliferative effects against cancer cell lines, have made them and their synthetic analogs promising candidates for drug development.[3][4] This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways to facilitate objective comparison and further research.

Quantitative Data Summary

The biological activity of synthetic this compound analogs is primarily assessed by their binding affinity to PKC and their anti-proliferative effects on cancer cell lines. The following tables summarize the reported inhibitory constant (Kᵢ) for PKC binding and the half-maximal inhibitory concentration (IC₅₀) for anti-proliferative activity of various analogs.

Table 1: Protein Kinase C (PKCδ-C1B) Binding Affinity of Synthetic this compound Analogs

AnalogModificationKᵢ (nM)Reference
Debromothis compound (DAT)Natural Product0.20[1]
Macrodiolide 1Different Ring System15.5[1]
Unsaturated Macrodiolide 26Derivative of Analog 11.2[1]
(9R)-13Synthetic Intermediate>600[1]
15Synthetic Intermediate>600[1]
17Synthetic Intermediate>600[1]
22Synthetic Intermediate>600[1]
24Synthetic Intermediate>600[1]
27Synthetic Intermediate>600[1]
28Synthetic Intermediate>600[1]
29Synthetic Intermediate>600[1]
30Synthetic Intermediate>600[1]
Amide-aplog-1C-1 Ester replaced with Amide70-fold weaker than aplog-1[3]

Table 2: Anti-proliferative Activity of Synthetic this compound Analogs

AnalogCell LineIC₅₀ (µM)Reference
10-Me-aplog-1Various Cancer Cell LinesPotent (Comparable to ATX)[2]
Carvone-based analog 4Human Cancer Cell LinesComparable to 18-deoxy-aplog-1[2]
Naphthalene derivative 2Several Cancer Cell LinesMore potent than 10-methyl-aplog-1[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay for Protein Kinase C (PKC)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand, such as [³H]Phorbol 12,13-dibutyrate ([³H]PDBu), for binding to PKC.[5]

Materials:

  • PKC Source: Purified recombinant PKC isozymes or cell/tissue membrane preparations.[5]

  • Radioligand: [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) with a specific activity of ~15-20 Ci/mmol.[5]

  • Test Compound: Synthetic this compound analogs.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[5]

  • Non-specific Binding Control: High concentration of unlabeled PDBu (e.g., 10-30 µM).[5]

  • Glass Fiber Filters: (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[5]

  • Filtration Apparatus: 96-well harvester.[5]

  • Scintillation Counter. [5]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the binding buffer. Dilute the PKC source and [³H]PDBu to their desired concentrations in the binding buffer.[5]

  • Assay Setup (96-well plate):

    • Total Binding Wells: 50 µL binding buffer, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.[5]

    • Non-specific Binding Wells: 50 µL of high-concentration unlabeled PDBu, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.[5]

    • Competition Wells: 50 µL of each test compound dilution, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester to separate bound and free radioligand.[5][6]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cell Culture: Adherent or suspension cells grown in appropriate culture medium.

  • Test Compound: Synthetic this compound analogs.

  • MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS), filter-sterilized.

  • Solubilization Solution: e.g., DMSO, isopropanol (B130326) with HCl, or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl.

  • 96-well plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Compound Treatment: Treat the cells with various concentrations of the synthetic this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the culture medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the culture medium background from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PKC_active Active PKC Downstream Downstream Targets PKC_active->Downstream 7. Phosphorylation Receptor GPCR / RTK Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding PKC_inactive->PKC_active 6. Activation & Translocation ER Endoplasmic Reticulum IP3->ER 4. Binds Receptor Ca2 Ca²⁺ ER->Ca2 5. Release Response Cellular Response (Proliferation, etc.) Downstream->Response This compound This compound Analog This compound->PKC_inactive Mimics DAG

Caption: Protein Kinase C (PKC) activation pathway.

PKC_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - PKC Enzyme - [³H]PDBu (Radioligand) - this compound Analog (Competitor) start->reagent_prep plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells reagent_prep->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation filtration Vacuum Filtration (Separate Bound from Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: - Calculate IC₅₀ - Determine Kᵢ using  Cheng-Prusoff Equation counting->analysis end End analysis->end

Caption: Experimental workflow for the PKC competitive binding assay.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat Cells with this compound Analogs (Incubate 24-72h) cell_seeding->treatment add_mtt Add MTT Reagent (Incubate 1-4h) treatment->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Data Analysis: - Calculate % Cell Viability - Determine IC₅₀ read_absorbance->analysis end End analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Unraveling the Toxicological Landscape of Aplysiatoxin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced toxicity profiles of natural compounds is paramount. Aplysiatoxins, a class of potent cyanobacterial metabolites, and their derivatives have garnered significant interest for their diverse biological activities, including potent tumor-promoting and pro-inflammatory properties. This guide provides a comparative analysis of the toxicity of various aplysiatoxin derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic and toxicological potential.

Aplysiatoxins exert their effects primarily through the activation of protein kinase C (PKC), a crucial family of enzymes in cellular signal transduction.[1] This activation triggers a cascade of downstream events, influencing cell proliferation, differentiation, and apoptosis.[1][2] The structural diversity among this compound derivatives leads to significant variations in their biological activity and toxicity.[3]

Comparative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of different this compound derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values obtained from various bioassays.

DerivativeAssayOrganism/Cell LineIC50 (µM)Reference
Debromothis compoundBrine Shrimp ToxicityArtemia salina0.34 ± 0.036[4][5][6]
Debromothis compoundKv1.5 K+ Channel InhibitionChinese Hamster Ovary (CHO) cells1.28 ± 0.080[6][7]
Oscillatoxin EKv1.5 K+ Channel InhibitionChinese Hamster Ovary (CHO) cells0.79 ± 0.032[7][8]
30-methyloscillatoxin DKv1.5 K+ Channel InhibitionChinese Hamster Ovary (CHO) cells1.47 ± 0.138[7]
Neo-debromothis compound GKv1.5 K+ Channel InhibitionChinese Hamster Ovary (CHO) cells1.79 ± 0.22[4][5]
Neo-debromothis compound HKv1.5 K+ Channel InhibitionChinese Hamster Ovary (CHO) cells1.46 ± 0.14[4][5]
Neo-debromothis compound IKv1.5 K+ Channel InhibitionChinese Hamster Ovary (CHO) cells2.59 ± 0.37[9]
Neo-debromothis compound JKv1.5 K+ Channel InhibitionChinese Hamster Ovary (CHO) cells1.64 ± 0.15[9]

Note: Lower IC50 values indicate higher toxicity or inhibitory activity. The brine shrimp assay is a general toxicity screen, while the Kv1.5 potassium channel inhibition assay points to a more specific molecular target.

Key Experimental Methodologies

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

  • Organism Preparation: Artemia salina (brine shrimp) cysts are hatched in artificial seawater under constant illumination and aeration for 24-48 hours.

  • Assay Setup: Ten to fifteen nauplii (larvae) are added to each well of a 96-well plate containing seawater.

  • Compound Addition: The this compound derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A control group with the solvent alone is also included.

  • Incubation: The plates are incubated for 24 hours under illumination.

  • Data Collection: The number of dead nauplii in each well is counted, and the percentage of mortality is calculated.

  • Analysis: The IC50 value, the concentration of the compound that causes 50% mortality, is determined by plotting the percentage of mortality against the compound concentration.

Cytotoxicity Assays (e.g., MTT or SRB Assay)

These cell-based assays are used to determine the concentration of a substance that is toxic to cultured cells.

  • Cell Culture: Human cancer cell lines (e.g., SW480, SGC7901, LoVo, PC-9) or other relevant cell lines are cultured in appropriate media and conditions until they reach a suitable confluence.[9]

  • Cell Seeding: The cells are harvested, counted, and seeded into 96-well plates at a specific density.

  • Compound Treatment: After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. Control wells receive the vehicle (solvent) alone.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).[9]

  • Viability Assessment:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solvent, and the absorbance is measured at a specific wavelength.[10]

    • SRB Assay: The cells are fixed with trichloroacetic acid. Sulforhodamine B (SRB), a dye that binds to cellular proteins, is then added. After washing away the unbound dye, the protein-bound dye is solubilized, and the absorbance is measured.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by aplysiatoxins and a typical workflow for assessing their cytotoxicity.

Aplysiatoxin_PKC_Pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets This compound This compound Derivatives This compound->PKC Activates Receptor Membrane Receptor Receptor->PLC Activates PIP2->DAG IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Ca_release->PKC

Caption: this compound derivatives activate Protein Kinase C (PKC), a key signaling node.

Cytotoxicity_Workflow A Cell Culture (e.g., Cancer Cell Line) B Cell Seeding (96-well plate) A->B C Treatment with This compound Derivatives (Varying Concentrations) B->C D Incubation (e.g., 72 hours) C->D E Cell Viability Assay (e.g., MTT or SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.

References

Aplysiatoxin's Interaction with Kv1.5 Channels: A Comparative Molecular Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – Aplysiatoxin, a potent marine-derived toxin, and its derivatives have demonstrated significant inhibitory effects on the human voltage-gated potassium channel Kv1.5. This channel is a key regulator of the cardiac action potential, particularly in the atria, making it a prime therapeutic target for atrial fibrillation. This guide provides a comparative analysis of this compound's interaction with the Kv1.5 channel, supported by molecular docking data and a review of alternative inhibitors.

Performance Comparison: this compound Derivatives and Alternative Kv1.5 Inhibitors

The inhibitory potency of various compounds against the Kv1.5 channel is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Molecular docking studies further elucidate the binding affinity of these compounds to the channel, often expressed as a binding energy score (in kcal/mol), where a more negative value suggests a stronger interaction. The following table summarizes the available data for this compound derivatives and a selection of other known Kv1.5 inhibitors.

CompoundTypeIC50 (µM)Binding Affinity (kcal/mol)Citation(s)
Oscillatoxin E This compound Derivative0.79 ± 0.032-37.645[1]
Debromothis compound (DAT) This compound Derivative1.28 ± 0.080Not Reported[1]
Oscillatoxin D This compound Derivative1.47 ± 0.138Not Reported[1]
Neo-debromothis compound I This compound Derivative2.59 ± 0.37Not Reported[2]
Neo-debromothis compound J This compound Derivative1.64 ± 0.15Not Reported[2]
Oscillatoxin J This compound Derivative2.61 ± 0.91Not Reported[3]
Oscillatoxin K This compound Derivative3.86 ± 1.03Not Reported[3]
Oscillatoxin M This compound Derivative3.79 ± 1.01Not Reported[3]
Vernakalant SyntheticNot ReportedNot Reported[4]
AVE0118 Synthetic6.9Not Reported[5]
DPO-1 SyntheticNot ReportedNot Reported[4]
XEN-D0101 SyntheticNot ReportedNot Reported[4]
Acacetin Natural Product5.96 ± 0.564Not Reported[1]

Experimental Protocols

Molecular Docking of this compound with Kv1.5 Channel

This protocol outlines a typical in silico procedure for analyzing the interaction between this compound and a homology model of the human Kv1.5 channel.

1. Preparation of the Kv1.5 Channel Model:

  • A three-dimensional homology model of the open-state human Kv1.5 channel is constructed using a suitable template, such as the crystal structure of the Kv1.2 channel (PDB ID: 2A79), which shares high sequence similarity.[1]

  • The model is then prepared for docking by removing water molecules, adding polar hydrogens, and assigning partial charges using a molecular modeling software suite like AutoDock Tools.

2. Ligand Preparation:

  • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or built using molecular modeling software.

  • The ligand is prepared by assigning rotatable bonds, adding Gasteiger charges, and merging non-polar hydrogens. This ensures the ligand is flexible and properly charged for the docking simulation.

3. Grid Box Definition:

  • A grid box is defined around the putative binding site within the central cavity of the Kv1.5 channel pore. The dimensions and center of the grid are set to encompass the key residues known to be involved in ligand binding.

4. Molecular Docking Simulation:

  • The docking simulation is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of this compound within the defined grid box.

  • The interactions are evaluated using a scoring function that estimates the binding affinity (free energy of binding).

5. Analysis of Results:

  • The resulting docked poses are ranked based on their binding energy scores.

  • The pose with the lowest binding energy is selected for detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the Kv1.5 channel. Visualization software like PyMOL or Chimera is used for this purpose.

Visualizing the Molecular Docking Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the molecular docking workflow and the potential signaling pathway affected by this compound's interaction with the Kv1.5 channel.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor Kv1.5 Channel Homology Model Grid Define Grid Box (Binding Site) Receptor->Grid Ligand This compound 3D Structure Ligand->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docked Poses (Binding Energy) Dock->Analyze Visualize Visualize Interactions (e.g., PyMOL) Analyze->Visualize

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Kv1_5_Signaling_Pathway cluster_membrane Cell Membrane Kv1_5 Kv1.5 Channel K_efflux K+ Efflux Kv1_5->K_efflux Repolarization Atrial Action Potential Repolarization PKC Protein Kinase C (PKC) PKC->Kv1_5 Modulation This compound This compound This compound->Kv1_5 Direct Block This compound->PKC Activation K_efflux->Repolarization causes Prolongation Action Potential Prolongation Repolarization->Prolongation Inhibition leads to Antiarrhythmic Antiarrhythmic Effect Prolongation->Antiarrhythmic

Caption: Proposed dual mechanism of this compound's effect on the Kv1.5 signaling pathway.

Concluding Remarks

The data presented indicate that this compound and its derivatives are potent inhibitors of the Kv1.5 channel. Molecular docking studies provide a valuable framework for understanding the specific interactions that drive this inhibition. Some aplysiatoxins may exert their effects through a dual mechanism: direct blockage of the channel pore and indirect modulation via the activation of Protein Kinase C (PKC), which is known to regulate Kv1.5 channel activity.[6][7] This multifaceted interaction underscores the potential of this compound-based compounds as scaffolds for the development of novel antiarrhythmic drugs targeting atrial fibrillation. Further experimental validation is necessary to confirm the predicted binding modes and fully elucidate the signaling pathways involved.

References

Simplified Aplysiatoxin Analogs: A Comparative Guide to their Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective anti-cancer agents has led to the exploration of natural products and their synthetic derivatives. Aplysiatoxins, marine-derived potent activators of protein kinase C (PKC), have long been of interest for their biological activities. However, their inherent tumor-promoting properties have hampered their therapeutic development. This guide provides a comparative analysis of simplified aplysiatoxin analogs, engineered to retain anti-proliferative activity while minimizing or eliminating tumor-promoting effects. These synthetically accessible compounds represent a promising avenue for the development of novel cancer therapeutics.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of various simplified this compound analogs has been evaluated against a range of human cancer cell lines. The data presented below summarizes their potency, often expressed as the concentration required for 50% growth inhibition (GI50), and their binding affinity to PKC, a key molecular target.

AnalogCancer Cell Line(s)Anti-proliferative Activity (GI50, µM)PKCδ Binding Affinity (Ki, nM)Key Findings
10-Me-aplog-1 Various human cancer cell linesPotent, comparable to this compoundHigh affinityA promising anti-cancer lead compound with strong anti-proliferative activity and reduced tumor-promoting and pro-inflammatory activities.[1][2]
Aplog-1 Several cancer cell linesExhibits anti-proliferative and cytotoxic activitiesBinds to PKCδA unique analog that inhibits tumor promotion and cell proliferation.[3][4]
Amide-aplog-1 (3) Not specifiedNegligible activity even at 100 µM70-fold weaker than aplog-1Modification of the C-1 ester to an amide group significantly reduces PKC binding and anti-proliferative activity.[3]
Carvone-based analog (4) 39 human cancer cell linesSimilar to other aplogsSimilar to other aplogsA more synthetically accessible analog with comparable biological activity to other simplified analogs.[1]
Naphthalene derivative (2) Several cancer cell linesMore potent than 10-Me-aplog-1Did not exceed that of 10-Me-aplog-1Enhanced anti-proliferative activity, suggesting the importance of CH/π interactions with the PKCδ-C1B domain.[2]
12,12-dimethyl-Aplog-1 (3) Cancer cell linesMore effective than Aplog-1Higher than Aplog-1Increased hydrophobicity around the spiroketal moiety enhances anti-proliferative activity and anti-tumor-promoting effects.[4]
Phenolic hydroxy analog (1) Human cancer cell linesHigher than aplog-CV1Stronger than aplog-CV1The introduction of a phenolic hydroxy group enhances both anti-proliferative activity and PKC binding.[5]
Unsaturated macrodiolide (26) 39 human-derived cancer cell linesSimilar cytotoxicity profile to 10-Me-Aplog 1Ten times higher than compound 1A serendipitously discovered high-affinity ligand for PKCδ-C1B.[6]

Mechanism of Action: PKC Activation

The primary mechanism by which simplified this compound analogs exert their anti-proliferative effects is through the activation of Protein Kinase C (PKC) isozymes, particularly novel PKCs like PKCδ.[1][3][7] Unlike the natural tumor promoter this compound, which broadly activates conventional and novel PKCs, these simplified analogs can exhibit a more selective binding profile.[8] Prolonged activation of specific PKC isozymes can lead to downstream signaling events that result in cell cycle arrest and apoptosis. Some analogs have been shown to induce the translocation of PKCδ to the nuclear membrane.[7][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog Simplified this compound Analog PKC PKC Isozyme (e.g., PKCδ) Analog->PKC Binds & Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Caption: Signaling pathway of simplified this compound analogs.

Experimental Protocols

A comprehensive evaluation of the anti-proliferative activity of simplified this compound analogs involves a series of well-defined experimental procedures.

Anti-proliferative Activity Assay (MTT or Sulforhodamine B Assay)

This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The simplified this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 value is determined from the dose-response curve.

PKC Binding Assay (Competitive Displacement Assay)

This assay measures the affinity of the analogs for the C1 domain of PKC isozymes.

  • Preparation of PKC: Recombinant human PKC isozymes are used.

  • Radioligand: A high-affinity radiolabeled ligand, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu), is used.

  • Assay Buffer: The assay is performed in a buffer containing phospholipids (B1166683) (e.g., phosphatidylserine) which are necessary for PKC activation.

  • Incubation: A mixture of the PKC isozyme, [3H]PDBu, and varying concentrations of the test analog is incubated at a specific temperature for a set time to reach equilibrium.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound [3H]PDBu, is measured using a scintillation counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of [3H]PDBu (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs PKC_Binding PKC Binding Assay Synthesis->PKC_Binding Antiproliferative Anti-proliferative Assay Synthesis->Antiproliferative SAR Structure-Activity Relationship (SAR) PKC_Binding->SAR Antiproliferative->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for evaluating simplified this compound analogs.

Conclusion

Simplified this compound analogs represent a promising class of anti-cancer drug candidates. By decoupling the potent anti-proliferative activity from the tumor-promoting effects of the parent compound, these synthetically accessible molecules offer a valuable platform for the development of novel therapeutics targeting PKC. The comparative data and experimental protocols provided in this guide serve as a resource for researchers in the field of oncology and drug discovery to further explore and optimize these compelling compounds. Continued investigation into their structure-activity relationships and in vivo efficacy is warranted to translate their preclinical potential into clinical applications.

References

A Comparative Analysis of the Bioactivity of Aplysiatoxin and Oscillatoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of aplysiatoxin and oscillatoxin derivatives, potent cyanotoxins with significant implications for drug discovery and toxicology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective overview for researchers in the field.

Overview of Aplysiatoxins and Oscillatoxins

Aplysiatoxins (ATXs) and oscillatoxins (OTXs) are structurally related polyketides produced by marine cyanobacteria, such as species from the genera Lyngbya, Schizothrix, and Oscillatoria.[1] These compounds are known for a range of potent biological effects, including inflammatory and tumor-promoting activities, primarily through the activation of protein kinase C (PKC).[2] However, recent research has unveiled a broader spectrum of bioactivities, including cytotoxic effects against cancer cell lines and modulation of ion channels, highlighting their potential as scaffolds for novel therapeutics.[1][3]

Structurally, aplysiatoxins are characterized by a macrolide structure, while oscillatoxins possess a spirobicyclic system.[3] This structural divergence significantly influences their biological activity profile, particularly their ability to activate PKC.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxicity, protein kinase C activation, and Kv1.5 potassium channel inhibition of various this compound and oscillatoxin derivatives.

Table 1: Cytotoxicity Data (IC₅₀ Values)

The cytotoxic effects of this compound and oscillatoxin derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

CompoundCell LineIC₅₀ (µM)Reference
This compound Derivatives
Debromothis compoundL1210 (Mouse Lymphoma)Similar to debromo-ATX[1]
Neo-debromothis compound DHepG2 (Liver Carcinoma)No significant cytotoxicity at 10 µM[3]
Oscillatoxin Derivatives
Oscillatoxin DL1210 (Mouse Lymphoma)Similar to debromo-ATX[1]
30-methyl-Oscillatoxin DL1210 (Mouse Lymphoma)Similar to debromo-ATX[1]
Oscillatoxin EHepG2 (Liver Carcinoma)No significant cytotoxicity at 10 µM[3]
Oscillatoxin FDMS114 (Lung Cancer)Cell line-selective[1]
Oscillatoxin IL1210 (Mouse Lymphoma)4.6 µg/mL[4]
Table 2: Protein Kinase C (PKC) Activation

This compound derivatives are potent activators of PKC, a key enzyme in cellular signal transduction. In contrast, many oscillatoxin derivatives show weak or no PKC activation.

CompoundPKC IsoformActivation LevelReference
This compound Derivatives
This compoundPKCPotent Activator[2]
Debromothis compoundPKCδStrong up-regulation of phosphor-PKCδ[3]
Neo-debromothis compound DPKCδStrong up-regulation of phosphor-PKCδ[3]
Oscillatoxin Derivatives
Oscillatoxin DPKCδNo binding[1]
30-methyl-Oscillatoxin DPKCδNo binding[1]
Oscillatoxin EPKCδNo effect on phosphor-PKCδ expression[3]
Oscillatoxin FPKCδNo effect on phosphor-PKCδ expression[3]
Table 3: Kv1.5 Potassium Channel Inhibition (IC₅₀ Values)

Several oscillatoxin derivatives have been identified as potent inhibitors of the Kv1.5 potassium channel, a target for atrial fibrillation therapies.

CompoundIC₅₀ (µM)Reference
Oscillatoxin Derivatives
Oscillatoxin E0.79 ± 0.032[3]
30-methyl-Oscillatoxin D1.47 ± 0.138[3]
Debromothis compound1.28 ± 0.080[3]
Neo-debromothis compound G1.79 ± 0.22[5]
Neo-debromothis compound H1.46 ± 0.14[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., L1210, HepG2, DMS114) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the this compound or oscillatoxin derivatives for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protein Kinase C (PKC) Activation Assay (Western Blot for Phospho-PKCδ)

Objective: To assess the ability of the compounds to activate PKC by measuring the phosphorylation of PKCδ.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured to 70-80% confluency and then treated with the test compounds (e.g., at a concentration of 10 µM) for a specified time (e.g., 30 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-PKCδ (Ser643). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total PKCδ and a housekeeping gene (e.g., β-actin) are also probed as loading controls.

  • Densitometry Analysis: The intensity of the phospho-PKCδ band is quantified and normalized to the total PKCδ or loading control to determine the relative level of PKC activation.

Kv1.5 Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)

Objective: To determine the inhibitory effect of the compounds on the Kv1.5 potassium channel current.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.5 channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The internal pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).

  • Current Elicitation: Kv1.5 currents are elicited by depolarizing voltage steps to +60 mV for 300 ms (B15284909) from a holding potential of -80 mV.

  • Compound Application: The test compounds are applied to the cells via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The peak current amplitude is measured before and after compound application. The percentage of inhibition is calculated, and the IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Experimental Workflows

This compound-Induced Protein Kinase C (PKC) Activation Pathway

Aplysiatoxins and their derivatives that possess the necessary structural motifs act as potent agonists of Protein Kinase C (PKC). They mimic the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event relieves autoinhibition, leading to the activation of the kinase and the subsequent phosphorylation of a multitude of downstream substrates. This cascade of events can lead to various cellular responses, including inflammation, cell proliferation, and tumor promotion.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Ligand Ligand Ligand->GPCR Ca_release Ca²⁺ Release IP3->Ca_release Response Cellular Response (Proliferation, Inflammation) Downstream->Response This compound This compound Derivative This compound->PKC_inactive mimics DAG

Caption: this compound-induced PKC activation pathway.

Oscillatoxin-Mediated Kv1.5 Channel Inhibition

Certain oscillatoxin derivatives act as inhibitors of the voltage-gated potassium channel Kv1.5. This channel plays a crucial role in the repolarization phase of the cardiac action potential in the atria. Inhibition of Kv1.5 prolongs the action potential duration, an effect that is being explored for the treatment of atrial fibrillation. The precise mechanism of binding and inhibition is an active area of research.

Kv15_Inhibition cluster_membrane Cell Membrane Kv15_channel Kv1.5 Channel K_ion_out K⁺ ions (out) Kv15_channel->K_ion_out Repolarization Membrane Repolarization Kv15_channel->Repolarization K_ion_out->Repolarization leads to K_ion_in K⁺ ions (in) K_ion_in->Kv15_channel K⁺ Efflux APD_prolongation Action Potential Duration Prolongation Oscillatoxin Oscillatoxin Derivative Oscillatoxin->Kv15_channel Inhibition

Caption: Mechanism of Kv1.5 channel inhibition.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of this compound and oscillatoxin derivatives involves a series of in vitro assays to determine their cytotoxic, PKC-activating, and ion channel modulatory effects.

Experimental_Workflow start Compound Library (this compound & Oscillatoxin Derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity pkc_assay PKC Activation Assay (Western Blot) start->pkc_assay ion_channel_assay Ion Channel Screening (Patch-Clamp) start->ion_channel_assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) cytotoxicity->data_analysis pkc_assay->data_analysis ion_channel_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Bioactivity screening workflow.

Conclusion

The comparative analysis of this compound and oscillatoxin derivatives reveals distinct and often contrasting bioactivity profiles. This compound derivatives are generally potent activators of PKC, correlating with their tumor-promoting and inflammatory properties. In contrast, many oscillatoxin derivatives lack significant PKC-activating capacity but exhibit promising activity as inhibitors of the Kv1.5 potassium channel and selective cytotoxicity against certain cancer cell lines.

These findings underscore the importance of the structural differences between these two classes of cyanotoxins in determining their biological targets and overall effects. The data presented in this guide can aid researchers and drug development professionals in the rational design of novel therapeutic agents based on these natural product scaffolds, whether for oncology or cardiovascular applications. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for translating these potent natural products into safe and effective clinical candidates.

References

Cross-validation of different analytical methods for aplysiatoxin detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aplysiatoxin, a potent cyanotoxin produced by certain species of cyanobacteria, poses a significant threat to public health and aquatic ecosystems. Its detection and quantification are crucial for environmental monitoring, seafood safety, and toxicological research. This guide provides a comprehensive cross-validation of three prominent analytical methods for this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a Protein Kinase C (PKC) Activation Assay.

At a Glance: Method Comparison

The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. While LC-MS/MS is considered the gold standard for its high accuracy and specificity, ELISA offers a high-throughput and cost-effective screening alternative. The PKC activation assay provides a functional measure of toxicity, which can be a valuable complement to analytical detection methods.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Protein Kinase C (PKC) Activation Assay
Principle Separation by chromatography and detection by mass-to-charge ratio.Antigen-antibody binding with an enzymatic colorimetric readout.Measurement of PKC enzyme activity induced by this compound.
Specificity Very High (can distinguish between different congeners).Moderate to High (depends on antibody cross-reactivity).Moderate (responds to other PKC activators).
Sensitivity (LOD) Low ng/mL to pg/mL range.Low ng/mL range.ng/mL to µg/mL range.
Quantitative Yes.Yes (semi-quantitative to quantitative).Yes (relative quantification).
Sample Throughput Moderate.High.Moderate.
Cost per Sample High.Low to Moderate.Moderate.
Instrumentation High (requires specialized equipment and expertise).Low (requires a plate reader).Moderate (requires a luminometer or spectrophotometer).

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific sample matrix and laboratory conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound and its analogs.

1. Sample Preparation (Water Samples):

  • Filter water samples through a 0.45 µm filter.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

  • Elute the toxin from the cartridge with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound.

    • Data Analysis: Quantify this compound concentration by comparing the peak area to a calibration curve prepared with certified reference standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput method suitable for screening a large number of samples for the presence of this compound.

1. Assay Principle: This is a competitive ELISA where this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-aplysiatoxin antibody-coated microplate wells.

2. Procedure:

  • Add standards, controls, and samples to the antibody-coated microplate wells.

  • Add the enzyme-conjugated this compound to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Protein Kinase C (PKC) Activation Assay

This functional assay measures the biological activity of this compound by quantifying its ability to activate Protein Kinase C.

1. Principle: this compound is a potent activator of PKC. This assay utilizes a substrate that is phosphorylated by activated PKC. The amount of phosphorylation is then measured, which correlates with the amount of active PKC and, consequently, the concentration of this compound.

2. Procedure:

  • Prepare cell lysates or use a purified PKC enzyme.

  • Add the sample containing this compound to the reaction mixture containing the PKC enzyme and a specific fluorescent or luminescent peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • After incubation, measure the fluorescence or luminescence signal, which is proportional to the amount of phosphorylated substrate.

  • Determine the concentration of this compound by comparing the signal to a standard curve generated with known concentrations of a PKC activator.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved in method cross-validation and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Cross-Validation Sample Environmental/Biological Sample Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS ELISA ELISA Screening Cleanup->ELISA PKC_Assay PKC Activation Assay Cleanup->PKC_Assay Data_Comparison Quantitative Data Comparison (LOD, LOQ, Accuracy, Precision) LCMS->Data_Comparison ELISA->Data_Comparison PKC_Assay->Data_Comparison Result_Validation Validation of Results Data_Comparison->Result_Validation

Cross-validation workflow for this compound detection methods.

PKCSignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PKC_inactive Inactive PKC This compound->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation) Substrate_P->Downstream

This compound-induced Protein Kinase C (PKC) signaling pathway.

A Comparative Analysis of PKC Isozyme Activation by Aplysiatoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activation of Protein Kinase C (PKC) isozymes by aplysiatoxin and its synthetic analogs. Aplysiatoxins are potent tumor promoters that function by activating PKC isozymes, mimicking the endogenous activator diacylglycerol (DAG).[1][2][3][4] Understanding the differential activation of PKC isozymes by various this compound analogs is crucial for the development of novel therapeutics, particularly in oncology, with improved selectivity and reduced toxicity.[5][6][7]

Data Presentation: Comparative Activation of PKC Isozymes

The following table summarizes the available quantitative data on the binding affinity and activation of PKC isozymes by selected this compound analogs. Data has been compiled from multiple sources to provide a comparative overview.

CompoundPKC IsozymeAssay TypeParameterValue (nM)Reference(s)
Debromothis compound (B1238331) (DAT)PKCδ-C1BBinding AssayKi16[8]
10-Methyl-aplog-1 (10MA-1)PKCδBinding AssayKiSimilar to ATX[6]
Naphthalene Analog (2)PKCδ-C1BBinding AssayKiSlightly lower affinity than 10MA-1[7]
This compound (ATX)PKCδGeneral Activation-Potent Activator[9]
10-Methyl-aplog-1 (10MA-1)PKCαCellular AssayImplied Activator-[5]

Note: Comprehensive, directly comparable quantitative data for all this compound analogs against all PKC isozymes is limited in the public domain. The table reflects available data points, and a dash (-) indicates where specific quantitative values were not found in the reviewed literature. The simplified analog, 10-Methyl-aplog-1, has been shown to involve both PKCα and PKCδ in its anti-proliferative and pro-apoptotic activities.[5]

Mandatory Visualization

Signaling Pathway for PKC Activation by this compound Analogs

This compound and its analogs are lipophilic molecules that can cross the plasma membrane. In the cytosol, they bind to the C1 domain of conventional and novel PKC isozymes, the same site that binds the endogenous second messenger diacylglycerol (DAG).[1][2] This binding event induces a conformational change in the PKC molecule, leading to the dissociation of the pseudosubstrate from the catalytic domain and subsequent activation of the kinase.[10] Activated PKC then translocates to the plasma membrane or other cellular compartments where it phosphorylates a wide range of substrate proteins, leading to various cellular responses.[11]

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Aplysiatoxin_Analog This compound Analog PKC_inactive Inactive PKC Aplysiatoxin_Analog->PKC_inactive Binds to C1 Domain PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC_inactive Binds to C1 Domain (Physiological Activation) PKC_membrane Active PKC Substrate Substrate Protein PKC_membrane->Substrate Phosphorylates pSubstrate Phosphorylated Substrate PKC_inactive->PKC_membrane Activation & Translocation Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to

Caption: General signaling pathway of PKC activation by this compound analogs.

Experimental Workflow: In Vitro PKC Kinase Activity Assay

This workflow outlines the key steps for determining the in vitro kinase activity of a specific PKC isozyme in the presence of an this compound analog using a radioisotope-based filter binding assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified PKC Isozyme - this compound Analog - Substrate Peptide - [γ-32P]ATP - Kinase Buffer - Phosphatidylserine (B164497)/DAG Incubation Incubate PKC isozyme with This compound analog, lipids, and substrate peptide on ice. Reagents->Incubation Initiation Initiate reaction by adding [γ-32P]ATP and incubate at 30°C. Incubation->Initiation Termination Stop reaction by spotting onto P81 phosphocellulose paper. Initiation->Termination Washing Wash P81 paper with phosphoric acid to remove unincorporated [γ-32P]ATP. Termination->Washing Scintillation Perform scintillation counting to quantify incorporated 32P. Washing->Scintillation Analysis Analyze data to determine PKC activity. Scintillation->Analysis

Caption: Workflow for an in vitro PKC kinase activity assay.

Experimental Protocols

In Vitro PKC Kinase Activity Assay (Radiolabeled)

This protocol is adapted from standard kinase assay procedures and is suitable for measuring the activation of purified PKC isozymes by this compound analogs.[12][13][14]

a. Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα, PKCδ)

  • This compound analog stock solution (in DMSO)

  • PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide substrate)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

b. Procedure:

  • Prepare a reaction mixture on ice containing the kinase reaction buffer, the purified PKC isozyme, the lipid activator solution, and the desired concentration of the this compound analog or vehicle control (DMSO).

  • Add the substrate peptide to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone (B3395972) and allow the papers to dry.

  • Place the dried papers in scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the PKC isozyme in the presence of different concentrations of the this compound analog.

In Vitro [³H]Phorbol-12,13-dibutyrate ([³H]PDBu) Binding Assay

This competitive binding assay measures the ability of this compound analogs to displace the high-affinity ligand [³H]PDBu from the C1 domain of PKC isozymes.[15][16][17]

a. Materials:

  • Purified recombinant PKC isozyme or cell lysate containing PKC

  • [³H]PDBu

  • This compound analog stock solution (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, with CaCl₂, BSA, and phosphatidylserine)

  • Polyethylene glycol (PEG) solution

  • Glass fiber filters

  • Scintillation counter and vials

b. Procedure:

  • In a microfuge tube, combine the binding buffer, the PKC source, [³H]PDBu at a fixed concentration (typically below its Kd), and varying concentrations of the this compound analog or unlabeled PDBu (for standard curve).

  • Incubate the mixture at room temperature for a defined period to reach equilibrium.

  • Separate the bound from free [³H]PDBu by adding cold PEG solution to precipitate the protein-ligand complex, followed by rapid filtration through glass fiber filters.

  • Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the this compound analog that inhibits 50% of [³H]PDBu binding (IC₅₀) and calculate the inhibitory constant (Ki).

PKC Translocation Assay by Western Blot

This cell-based assay assesses PKC activation by observing its translocation from the cytosol to the membrane fraction upon treatment with an this compound analog.[11][18][19]

a. Materials:

  • Cell line of interest (e.g., a cancer cell line expressing the PKC isozymes of interest)

  • This compound analog

  • Cell lysis buffer for fractionation (cytosolic and membrane)

  • Protease and phosphatase inhibitors

  • SDS-PAGE equipment

  • PVDF membranes

  • Primary antibodies specific for the PKC isozyme of interest (e.g., anti-PKCα, anti-PKCδ) and for subcellular fraction markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

b. Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of the this compound analog or vehicle control for a specific time.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE on equal amounts of protein from the cytosolic and membrane fractions for each treatment condition.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the PKC isozyme of interest.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to quantify the amount of the PKC isozyme in the cytosolic and membrane fractions, using subcellular markers to confirm the purity of the fractions. An increase in the membrane-to-cytosol ratio of the PKC isozyme indicates activation.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Aplysiatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent marine toxins like aplysiatoxin are paramount to ensuring a secure laboratory environment. This compound, a cyanotoxin produced by certain species of cyanobacteria, is a powerful irritant and tumor promoter, necessitating stringent disposal protocols to mitigate risks of exposure and environmental contamination.[1] Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of responsible scientific practice.

This guide provides essential, step-by-step information for the proper disposal of this compound, drawing from general safety protocols for cyanotoxins and hazardous chemical waste management.

Chemical Inactivation of this compound

Chemical inactivation is a critical step in rendering this compound non-toxic before disposal. Sodium hypochlorite (B82951) (bleach) is a commonly recommended chemical oxidant for the inactivation of cyanotoxins.[2] The efficacy of this method is dependent on factors such as concentration, contact time, and the pH of the solution.

Below is a summary of quantitative data for the inactivation of liquid waste containing cyanotoxins using sodium hypochlorite:

ParameterRecommendationNotes
Inactivating Agent Sodium Hypochlorite (Commercial Bleach)---
Concentration 1-5 mL of bleach per liter of liquid wasteHigher concentrations may be necessary for solutions with high organic matter.
Contact Time Several hoursCan be shortened with higher bleach concentrations. A minimum of 30 minutes is suggested for acidified hypochlorite.[2]
pH Adjustment (Optional) Acidify to pH 5.0 with acetic acidIncreases the concentration of hypochlorous acid, a more potent antimicrobial.[2] Caution: This may liberate chlorine gas and requires additional safety measures.[2]
Neutralization 1 mL of 25% w/v sodium thiosulfate (B1220275) per 4 mL of bleachRequired before disposal into wastewater systems to neutralize excess chlorine.[2]

Experimental Protocol: Inactivation of this compound in Aqueous Solution

The following protocol details the steps for inactivating this compound in a liquid solution using sodium hypochlorite. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][3][4]

Materials:

  • This compound-contaminated liquid waste

  • Commercial sodium hypochlorite solution (bleach)

  • 25% (w/v) sodium thiosulfate solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate waste container

Procedure:

  • Preparation: Place the container with the this compound solution on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring.

  • Initial Treatment: For each liter of waste, slowly add 1-5 mL of commercial bleach to the solution.

  • Contact Time: Allow the mixture to stir for a minimum of several hours to ensure complete inactivation.

  • Neutralization: After the inactivation period, for every 4 mL of bleach added, slowly add 1 mL of 25% w/v sodium thiosulfate solution to neutralize the excess hypochlorite.[2]

  • Verification: Check the pH of the final solution to ensure it is within the acceptable range for your institution's wastewater disposal (typically between 6.0 and 9.0). Adjust if necessary with dilute acid or base.

  • Disposal: Dispose of the treated solution in accordance with your institution's and local hazardous waste regulations.

Disposal of Contaminated Solid Waste and Glassware

  • Solid Waste: All solid waste, such as contaminated gloves, bench paper, and plasticware, should be collected in a designated, labeled hazardous waste container and disposed of through your institution's hazardous waste management program. Incineration is the recommended method for solid waste containing cyanobacteria.[2]

  • Glassware: Before routine cleaning, glassware that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a solvent such as acetone (B3395972) or ethanol, followed by a water rinse.[2] The solvent rinsate should be collected and disposed of as hazardous chemical waste.

Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

Aplysiatoxin_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Path cluster_solid Solid Waste Path start This compound Waste Generated waste_type Determine Waste Type start->waste_type inactivate Chemical Inactivation (e.g., with bleach) waste_type->inactivate Liquid package_solid Package in Labeled Hazardous Waste Container waste_type->package_solid Solid neutralize Neutralize Reagent inactivate->neutralize dispose_liquid Dispose as Hazardous Aqueous Waste neutralize->dispose_liquid dispose_solid Dispose via Institutional Hazardous Waste Program package_solid->dispose_solid

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific safety guidelines and hazardous waste disposal protocols.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aplysiatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety Protocols for Aplysiatoxin

This compound, a potent marine biotoxin, presents significant health risks to researchers, scientists, and drug development professionals. This document provides critical, immediate safety and logistical information for the handling, operational procedures, and disposal of this compound to ensure a safe laboratory environment. Due to its dermatotoxic, irritant, and carcinogenic properties, stringent adherence to these guidelines is mandatory.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when working with this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various stages of handling.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended. For extended contact or handling higher concentrations, consider thicker, chemical-resistant gloves such as butyl rubber.Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[3][4] Double-gloving provides an additional layer of protection. For highly toxic materials with skin absorption potential, more robust gloves like butyl rubber are advised.
Eye Protection Chemical safety goggles are mandatory. A full-face shield must be worn when there is a splash hazard.Protects eyes from splashes and aerosols of this compound solutions.
Lab Coat A fully fastened, long-sleeved lab coat is required. A disposable gown worn over the lab coat is recommended.Prevents contamination of personal clothing. Disposable gowns can be easily removed and discarded in case of a spill.
Respiratory Protection Work must be conducted in a certified chemical fume hood. For procedures with a high risk of aerosol generation, a respirator may be necessary based on a risk assessment.This compound can be harmful if inhaled. A chemical fume hood provides primary containment.
Footwear Closed-toe shoes are mandatory.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Handling:
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.

  • Minimize Quantities: Work with the smallest feasible quantities of this compound.

  • Spill Tray: Use a spill tray lined with absorbent material to contain any potential spills.

  • Avoid Aerosol Generation: Handle solutions gently to avoid the creation of aerosols. Use mechanical pipetting aids for all liquid transfers.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and hazard warnings.

Experimental Workflow Diagram

G Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_toxin Thaw/Prepare this compound Solution prep_area->prep_toxin experiment Conduct Experiment in Fume Hood prep_toxin->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe liquid_waste Liquid Waste Inactivation dispose_waste->liquid_waste solid_waste Solid Waste Incineration dispose_waste->solid_waste

Caption: this compound Handling Workflow

Disposal Plan: Ensuring Safe Deactivation and Removal

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:
  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, labeled, and sealed container.

  • Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and disposable labware, must be collected in a dedicated, labeled, and sealed hazardous waste bag.

Decontamination and Inactivation:
  • Work Surfaces and Equipment: At the end of each procedure, decontaminate all work surfaces and non-disposable equipment. While specific studies on this compound are limited, a solution of sodium hypochlorite (B82951) (bleach) is effective for inactivating structurally similar phorbol (B1677699) esters. A freshly prepared 10% bleach solution (approximately 5000-6000 ppm available chlorine) with a contact time of at least 30 minutes is recommended. Following decontamination with bleach, surfaces should be wiped down with 70% ethanol (B145695) to remove bleach residue.

  • Liquid Waste: Liquid waste containing this compound should be inactivated before disposal. Treatment with an equal volume of 10% sodium hypochlorite solution for at least 30 minutes is a recommended procedure. After inactivation, the solution should be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Solid Waste: All solid waste contaminated with this compound should be incinerated by a licensed hazardous waste disposal company.

Quantitative Toxicity Data

Toxin/DerivativeTest Organism/SystemEndpointValueReference
Debromothis compoundBrine shrimp (Artemia salina)IC500.34 ± 0.036 µM[5][6]
Neo-debromothis compound GPotassium channel Kv1.5IC501.79 ± 0.22 µM[5][6]
Neo-debromothis compound HPotassium channel Kv1.5IC501.46 ± 0.14 µM[5][6]
Debromothis compoundMouse earDermatitis0.005 nmol/ear (2.7 ng/ear)[7][8]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

This compound is a potent tumor promoter that functions by activating protein kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[1]

G Figure 2. This compound Signaling Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates Downstream Downstream Signaling Cascades PKC->Downstream Phosphorylates Cellular Cellular Responses (e.g., Proliferation, Inflammation) Downstream->Cellular

Caption: this compound Signaling Pathway

By following these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and secure laboratory environment. Regular review of these procedures and ongoing training are essential components of a comprehensive safety program.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.